Pencitabine
描述
Structure
2D Structure
3D Structure
属性
分子式 |
C15H20F3N3O6 |
|---|---|
分子量 |
395.33 g/mol |
IUPAC 名称 |
pentyl N-[1-[(2R,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-fluoro-2-oxopyrimidin-4-yl]carbamate |
InChI |
InChI=1S/C15H20F3N3O6/c1-2-3-4-5-26-14(25)20-11-8(16)6-21(13(24)19-11)12-15(17,18)10(23)9(7-22)27-12/h6,9-10,12,22-23H,2-5,7H2,1H3,(H,19,20,24,25)/t9-,10-,12-/m1/s1 |
InChI 键 |
IDIHZLQYTCQIDY-CKYFFXLPSA-N |
手性 SMILES |
CCCCCOC(=O)NC1=NC(=O)N(C=C1F)[C@H]2C([C@@H]([C@H](O2)CO)O)(F)F |
规范 SMILES |
CCCCCOC(=O)NC1=NC(=O)N(C=C1F)C2C(C(C(O2)CO)O)(F)F |
产品来源 |
United States |
Foundational & Exploratory
In Vitro Cytotoxicity of Pencitabine in Cancer Cell Lines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pencitabine is a rationally designed nucleoside analogue that functions as a hybrid of two clinically established anticancer drugs: capecitabine and gemcitabine.[1] This novel fluoropyrimidine was engineered to circumvent the metabolic conversion to 5-fluorouracil (5-FU), a process associated with significant toxicities of capecitabine, while retaining potent cytotoxic activity. Preliminary in vitro studies have demonstrated this compound's efficacy against various cancer cell lines, suggesting its potential as a valuable therapeutic agent. This technical guide provides a comprehensive overview of the currently available data on the in vitro cytotoxicity of this compound, detailed experimental protocols, and an exploration of its postulated signaling pathways.
Quantitative Cytotoxicity Data
The in vitro cytotoxic activity of this compound has been evaluated against human colorectal carcinoma and acute myelogenous leukemia cell lines. The half-maximal inhibitory concentration (IC50) values, representing the drug concentration required to inhibit cell growth by 50%, are summarized in the table below. For comparative purposes, the IC50 values of the parent compounds, capecitabine and gemcitabine, are also presented.
| Cell Line | Compound | IC50 (µM) |
| HCT-116 (Colorectal Carcinoma) | This compound | 0.37 ± 0.13 |
| Capecitabine | 34.2 ± 1.5 | |
| Gemcitabine | 0.05 ± 0.0087 | |
| KG-1 (Acute Myelogenous Leukemia) | This compound | 0.13 ± 0.011 |
| Capecitabine | 8.9 ± 1.5 | |
| Gemcitabine | 0.018 |
Experimental Protocols
The following sections detail the methodologies employed in the assessment of this compound's in vitro cytotoxicity.
Cell Lines and Culture Conditions
-
HCT-116 (Human Colorectal Carcinoma): This cell line is a widely used model for studying colorectal cancer. The specific growth medium and conditions used in the foundational this compound study were McCoy's 5a Medium supplemented with 10% Fetal Bovine Serum (FBS), 100 units/mL penicillin, and 100 µg/mL streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO2.
-
KG-1 (Human Acute Myelogenous Leukemia): This cell line is a model for myeloid leukemia. While the specific media for the KG-1 cell line in the context of this compound testing is not detailed in the primary literature, a standard medium for this cell line is RPMI-1640 supplemented with 20% FBS and antibiotics.
Cytotoxicity Assay
While the primary publication on this compound does not specify the exact cytotoxicity assay used, a common and standard method for determining IC50 values in cancer cell lines is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or similar tetrazolium-based assays (e.g., XTT, WST-1). The general workflow for such an assay is as follows:
Postulated Signaling Pathways and Mechanism of Action
The precise signaling pathways affected by this compound have not yet been fully elucidated through dedicated mechanistic studies. However, based on its rational design as a hybrid of capecitabine and gemcitabine, a multi-faceted mechanism of action is postulated.[1]
Interference with DNA Synthesis and Function
This compound is hypothesized to interfere with DNA synthesis and function through several mechanisms, including the inhibition of multiple nucleotide-metabolizing enzymes and misincorporation into DNA.[1] A key feature of its design is the prevention of metabolic conversion to 5-fluorouracil.
Novel Postulated Mechanisms
Detailed mechanistic analyses and literature precedents suggest that the significant DNA damage caused by this compound may be attributable to two additional effects not observed with its parent drugs:[1]
-
Inhibition of DNA Glycosylases: These enzymes are involved in the base excision repair pathway, a crucial mechanism for repairing DNA damage.
-
Inhibition of DNA (cytosine-5)-methyltransferase (DNMT): This enzyme is involved in the epigenetic regulation of cellular metabolism. Inhibition of DNMTs can lead to the re-expression of tumor suppressor genes.
Signaling Pathways of Parent Compounds
To provide a broader context, the established signaling pathways of this compound's parent compounds are presented below. It is important to note that these pathways have not been experimentally confirmed for this compound itself.
Gemcitabine: Gemcitabine is known to induce apoptosis through various signaling pathways. After intracellular phosphorylation to its active triphosphate form (dFdCTP), it is incorporated into DNA, leading to chain termination and the activation of apoptotic cascades. Key pathways implicated in gemcitabine-induced apoptosis include the intrinsic (mitochondrial) pathway and the extrinsic (death receptor) pathway, often involving the activation of caspases.
Capecitabine: As a prodrug of 5-fluorouracil (5-FU), capecitabine's cytotoxic effects are mediated by 5-FU's metabolites. These metabolites interfere with DNA and RNA synthesis, leading to cell cycle arrest and apoptosis. The primary mechanism involves the inhibition of thymidylate synthase by FdUMP, which depletes thymidine triphosphate pools necessary for DNA replication and repair.
Conclusion and Future Directions
This compound demonstrates promising in vitro cytotoxicity against colorectal and leukemia cancer cell lines, with a potency that is significantly greater than its parent compound, capecitabine. Its rational design to avoid the generation of 5-FU is a key feature that may translate to an improved safety profile in vivo. The postulated unique mechanisms of action, including the inhibition of DNA glycosylases and DNA methyltransferases, warrant further investigation to fully elucidate its anticancer activity. Future research should focus on detailed mechanistic studies to confirm these hypotheses and to identify the specific signaling pathways modulated by this compound. Additionally, expanding the panel of cancer cell lines for in vitro testing will be crucial in defining the full spectrum of its therapeutic potential.
References
The Proposed Dual-Targeting Mechanism of Pencitabine: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pencitabine, a novel fluoropyrimidine nucleoside, has been rationally designed as a hybrid molecule combining structural features of two clinically established anticancer agents, capecitabine and gemcitabine.[1] This strategic design underpins a proposed dual-targeting mechanism of action that not only encompasses the known therapeutic pathways of its parent compounds but is also hypothesized to introduce additional, unique anticancer activities. This whitepaper provides a comprehensive overview of the proposed dual-targeting mechanism of this compound, summarizing available preclinical data, detailing relevant experimental protocols, and visualizing the intricate signaling pathways involved. The central hypothesis is that this compound, beyond inhibiting thymidylate synthase (TS) and ribonucleotide reductase (RR), also targets DNA glycosylases and DNA (cytosine-5)-methyltransferase (DNMT), leading to enhanced DNA damage and cytotoxic effects.[1]
Introduction: The Rationale for a Hybrid Anticancer Agent
The development of this compound stems from an innovative approach to cancer chemotherapy, aiming to create a single agent that mimics the therapeutic advantages of combination therapies.[1] By integrating the structural moieties of capecitabine and gemcitabine, this compound is designed for oral activity and a potentially improved safety profile by avoiding metabolic conversion to 5-fluorouracil (5-FU), which is associated with significant toxicities.[2] The core concept is that a single hybrid molecule can offer a multi-pronged attack on cancer cells, potentially overcoming resistance mechanisms and enhancing therapeutic efficacy.
Proposed Dual-Targeting Mechanism of Action
This compound is postulated to exert its anticancer effects through a multi-faceted mechanism that involves both the established targets of its parent drugs and novel, additional targets.
Canonical Targets Inherited from Parent Compounds
-
Thymidylate Synthase (TS) Inhibition: As a fluoropyrimidine, this compound's metabolites are expected to inhibit thymidylate synthase, a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), a necessary precursor for DNA synthesis.[1] This mechanism is characteristic of 5-fluorouracil, the active metabolite of capecitabine.[1]
-
Ribonucleotide Reductase (RR) Inhibition: Similar to gemcitabine, this compound's diphosphate metabolite is anticipated to be a potent inhibitor of ribonucleotide reductase, the enzyme responsible for converting ribonucleotides to deoxyribonucleotides, the building blocks of DNA.[3]
Proposed Novel Targeting Mechanisms
The unique trifluorinated structure of this compound's analogues, when misincorporated into DNA, is hypothesized to introduce two additional cytotoxic functions not observed with its parent drugs[1][2]:
-
Inhibition of DNA Glycosylases: These enzymes are crucial for the base excision repair (BER) pathway, which removes damaged or inappropriate bases from DNA. Inhibition of DNA glycosylases would lead to the accumulation of DNA lesions, ultimately triggering cell death.[1]
-
Inhibition of DNA (cytosine-5)-Methyltransferase (DNMT): DNMTs are key enzymes in epigenetic regulation, catalyzing the methylation of cytosine residues in DNA. The presence of a 5-fluorocytosine moiety in DNA, derived from this compound, is expected to form a covalent complex with DNMT, leading to its inactivation.[1] This would disrupt epigenetic control of gene expression, contributing to cytotoxicity.[1]
Preclinical Data
Preliminary biological evaluations have demonstrated the in vitro cytotoxicity and in vivo oral activity of this compound.[1]
In Vitro Cytotoxicity
This compound has shown potent cytotoxic effects against human cancer cell lines. The following table summarizes the 50% inhibitory concentration (IC50) values after 72 hours of incubation.
| Cell Line | This compound (μM) | Capecitabine (μM) | Gemcitabine (μM) |
| HCT-116 (Colorectal) | 0.37 ± 0.13 | 34.2 ± 1.5 | 0.05 ± 0.0087 |
| KG-1 (Leukemia) | 0.13 ± 0.011 | 8.9 ± 1.5 | 0.018 |
Data sourced from Al-Nadaf et al., 2022.[1]
In Vivo Efficacy in a Human Xenograft Model
In a human xenograft test system, oral administration of this compound demonstrated significant tumor growth inhibition.
| Treatment | Dosage (mg/kg) | Tumor Growth Inhibition |
| This compound | 25 (oral) | ~40% |
Data sourced from Al-Nadaf et al., 2022.[1]
Signaling Pathways and Experimental Workflows
The proposed dual-targeting mechanism of this compound involves the disruption of several critical cellular pathways.
Caption: Proposed dual-targeting mechanism of this compound.
Caption: General workflow for preclinical evaluation.
Detailed Experimental Protocols
While specific protocols for this compound are not yet widely published, the following are detailed methodologies for the key experiments cited in the evaluation of similar compounds.
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Cancer cell lines (e.g., HCT-116, KG-1) are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.
-
Drug Treatment: Cells are treated with serial dilutions of this compound, capecitabine, and gemcitabine for 72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined by non-linear regression analysis.
Thymidylate Synthase (TS) Inhibition Assay
-
Reaction Mixture Preparation: A reaction mixture is prepared containing Tris-HCl buffer, dUMP, 5,10-methylenetetrahydrofolate, and the test compound (this compound metabolite).
-
Enzyme Addition: The reaction is initiated by the addition of recombinant human thymidylate synthase.
-
Spectrophotometric Monitoring: The rate of conversion of dUMP to dTMP is monitored by measuring the increase in absorbance at 340 nm, which corresponds to the oxidation of tetrahydrofolate to dihydrofolate.
-
Inhibition Calculation: The inhibitory activity is calculated by comparing the reaction rate in the presence of the inhibitor to that of a control reaction without the inhibitor.
Ribonucleotide Reductase (RR) Inhibition Assay
-
Reaction Setup: The assay is typically performed using a radiolabeled substrate, such as [³H]CDP. The reaction mixture includes buffer, dithiothreitol (DTT), magnesium acetate, ATP, the test compound, and purified RR enzyme.
-
Incubation: The reaction is incubated at 37°C for a defined period.
-
Reaction Termination: The reaction is stopped by the addition of perchloric acid.
-
Product Separation: The product, [³H]dCDP, is separated from the substrate by HPLC.
-
Quantification: The amount of radioactivity in the product peak is quantified using a scintillation counter to determine the enzyme activity.
-
Inhibition Assessment: The percentage of inhibition is determined by comparing the activity in the presence of the inhibitor to the control.
DNA Glycosylase Inhibition Assay
-
Substrate Preparation: A fluorescently labeled oligonucleotide duplex containing a specific DNA lesion (e.g., uracil) is prepared.
-
Enzyme Reaction: The DNA substrate is incubated with a specific DNA glycosylase (e.g., UNG) in the presence or absence of the test compound.
-
AP Site Cleavage: After the glycosylase reaction, an AP endonuclease is added to cleave the DNA backbone at the abasic site, leading to the separation of the fluorophore and quencher.
-
Fluorescence Measurement: The increase in fluorescence is measured over time using a fluorescence plate reader.
-
Inhibition Analysis: The rate of the reaction in the presence of the inhibitor is compared to the control to determine the inhibitory effect.
DNA (cytosine-5)-Methyltransferase (DNMT) Inhibition Assay
-
Assay Principle: A common method is an ELISA-based assay. A DNA substrate is coated on a microplate well.
-
Methylation Reaction: Nuclear extract or purified DNMT is added to the wells along with S-adenosylmethionine (SAM), the methyl donor, and the test compound.
-
Detection of Methylation: The methylated DNA is detected using a specific antibody against 5-methylcytosine.
-
Colorimetric Development: A secondary antibody conjugated to an enzyme (e.g., HRP) is added, followed by a colorimetric substrate.
-
Absorbance Reading: The absorbance is read on a microplate reader.
-
Inhibition Calculation: The degree of inhibition is calculated by comparing the absorbance of the inhibitor-treated wells to the control wells.[4]
Conclusion and Future Directions
This compound represents a promising next-generation anticancer agent with a rationally designed dual-targeting mechanism. The preliminary preclinical data are encouraging, demonstrating potent in vitro and in vivo activity. The proposed novel mechanisms of inhibiting DNA glycosylases and DNMT, in addition to the established targets of TS and RR, offer a compelling rationale for its enhanced therapeutic potential.
Further research is imperative to validate these proposed mechanisms. This includes detailed enzymatic assays with this compound's metabolites to quantify their inhibitory activity against all four proposed targets. Comprehensive preclinical studies are also needed to establish a full ADMET (absorption, distribution, metabolism, excretion, and toxicity) profile and to explore the efficacy of this compound in a broader range of cancer models, including those resistant to conventional therapies. Ultimately, clinical trials will be necessary to determine the safety and efficacy of this compound in cancer patients. The insights gained from these future studies will be crucial in realizing the full therapeutic potential of this innovative hybrid drug.
References
- 1. Rational Design of an Orally Active Anticancer Fluoropyrimidine, this compound, a Hybrid of Capecitabine and Gemcitabine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. A rapid and sensitive assay for quantifying the activity of both aerobic and anaerobic ribonucleotide reductases acting upon any or all substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DNMT Activity Assay Kit (Colorimetric) (ab113467) | Abcam [abcam.com]
Preliminary Biological Evaluation of Pencitabine: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pencitabine (Pen) is a novel, rationally designed cytidine analogue developed as an orally active anticancer agent.[1] It represents a molecular hybrid of two clinically established anticancer drugs: capecitabine (Cape) and gemcitabine (Gem).[1] The design strategy aimed to create a fluoropyrimidine that circumvents metabolic conversion to 5-fluorouracil (FU), a process associated with significant and potentially fatal toxicities.[1] By integrating structural features of both parent compounds, this compound is engineered to offer the therapeutic advantages of a Cape and Gem combination, including oral bioavailability and a potentially improved safety profile, while also possibly exerting novel mechanisms of action.[1] Preliminary studies confirm that this compound is cytotoxic in vitro and demonstrates oral activity in a human xenograft model.[1]
Postulated Mechanism of Action
As a hybrid molecule, the precise mechanisms of this compound have not been fully elucidated but are predicted based on the well-understood actions of its parent drugs.[1] The core hypothesis is that this compound functions as a "dual antagonist," interfering with DNA synthesis and function through multiple pathways upon intracellular activation.[1]
Key postulated actions include:
-
Inhibition of Thymidylate Synthase (TS): A characteristic target of capecitabine's metabolites, leading to the disruption of dTMP synthesis, a crucial building block for DNA.[1]
-
Inhibition of Ribonucleotide Reductase (RR): The primary target of gemcitabine, which depletes the pool of deoxynucleotides required for DNA synthesis.[1][2]
-
Misincorporation into DNA: The triphosphate form of this compound's metabolites can be incorporated into DNA, leading to chain termination and apoptosis.[1][3][4]
Furthermore, it is hypothesized that the unique trifluorinated structure of this compound's metabolites may introduce two additional cytotoxic effects not observed with its parent drugs:
-
Inhibition of DNA Glycosylases: These enzymes are critical for the base excision repair (BER) pathway, which repairs DNA damage. Inhibition would lead to an accumulation of DNA lesions.[1]
-
Inhibition of DNA (cytosine-5)-Methyltransferase (DNMT): This enzyme is key to epigenetic regulation. Its inhibition can alter gene expression and cellular metabolism.[1]
Caption: Postulated metabolic activation and multi-target mechanism of this compound.
In Vitro Biological Evaluation
Data Presentation: Cytotoxicity
This compound's cytotoxic activity was evaluated against human colorectal carcinoma (HCT-116) and acute myelogenous leukemia (KG-1) cell lines after 72 hours of incubation. The results are compared with its parent compounds, Gemcitabine and Capecitabine.
| Compound | HCT-116 IC₅₀ (µM) | KG-1 IC₅₀ (µM) |
| This compound | 0.37 ± 0.13 | 0.13 ± 0.011 |
| Gemcitabine | 0.05 ± 0.0087 | 0.018 |
| Capecitabine | 34.2 ± 1.5 | 8.9 ± 1.5 |
| Table 1: Comparative in vitro cytotoxicity of this compound and its parent drugs. Data sourced from preliminary biological evaluation studies.[1] |
The data indicates that while Gemcitabine is the most potent of the three in this in vitro setting, this compound demonstrates significantly greater cytotoxicity than Capecitabine.[1]
Experimental Protocol: Cytotoxicity Assay
The in vitro cytotoxicity was determined using a standard cell viability assay, such as the MTT assay.[5][6]
-
Cell Culture: HCT-116 and KG-1 cells were cultured in an appropriate medium (e.g., RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO₂.[5]
-
Cell Seeding: Cells were seeded into 96-well plates at a density of approximately 2 x 10⁴ cells per well and allowed to adhere overnight.[5]
-
Drug Treatment: Stock solutions of this compound, Gemcitabine, and Capecitabine were prepared. The cells were treated with a range of serially diluted concentrations of each compound.
-
Incubation: The treated plates were incubated for 72 hours under standard cell culture conditions.[1]
-
Viability Assessment: After incubation, a cell viability reagent (e.g., MTT) was added to each well. Following a further incubation period to allow for formazan crystal formation (in the case of MTT), a solubilizing agent was added.
-
Data Acquisition: The absorbance was measured using a microplate reader at an appropriate wavelength.
-
IC₅₀ Calculation: The 50% inhibitory concentration (IC₅₀) values were calculated from the resulting dose-response curves using a suitable software package.
Caption: Standard experimental workflow for in vitro cytotoxicity assessment.
In Vivo Biological Evaluation
Data Presentation: Antitumor Efficacy and Toxicity
The in vivo efficacy of orally administered this compound was assessed in a human colorectal carcinoma xenograft model.
| Parameter | Result |
| Tumor Model | HCT-116 subcutaneous xenograft in athymic nude mice |
| Treatment | This compound, 25 mg/kg, oral administration, 26 days |
| Tumor Growth Inhibition | ~40% |
| Systemic Toxicity | ~10-fold lower than its free nucleoside parent, F₃dCyd |
| Table 2: Summary of in vivo evaluation of this compound.[1] |
These results confirm that this compound is orally active and can inhibit tumor growth in vivo with a favorable preliminary toxicity profile compared to its parent nucleoside.[1]
Experimental Protocol: Xenograft Tumor Model
-
Animal Model: Athymic (nu/nu) female nude mice were used for the study.[1]
-
Tumor Implantation: HCT-116 human colorectal carcinoma cells were harvested and suspended in a suitable medium. The cell suspension was injected subcutaneously into the flank of each mouse.
-
Tumor Growth and Grouping: Tumors were allowed to grow to a palpable size. Mice were then randomized into treatment and control groups.
-
Drug Administration: The treatment group received this compound orally at a dose of 25 mg/kg daily for a period of 26 days.[1] A positive control group received 100 µM capecitabine.[1]
-
Monitoring: Tumor volume and the body weight of the mice were measured regularly throughout the study. Animal well-being was monitored daily.
-
Endpoint and Analysis: At the end of the 26-day treatment period, the study was terminated. Tumors were excised and weighed. The percentage of tumor growth inhibition was calculated by comparing the tumor sizes in the treated group to the control group. Systemic toxicity was assessed by monitoring body weight loss and observing any adverse effects.[1]
Caption: Workflow for the in vivo evaluation of this compound in a xenograft model.
Preliminary Pharmacokinetics & Future Directions
While a complete ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicology) profile of this compound is yet to be established, the preliminary in vivo study provides important insights. The drug's design, which preserves the carbamate side chain of capecitabine, appears to confer favorable ADMET properties, as evidenced by its oral activity and significantly lower systemic toxicity compared to its parent nucleoside.[1] A key design success is the circumvention of metabolic conversion to FU, which is a primary objective for reducing toxicity.[1]
Future work will require a comprehensive preclinical pharmacology and toxicology study to fully characterize this compound's ADMET profile.[1] Based on its DNA-targeted mechanisms of action, further studies could explore its efficacy in combination with DNA-damaging agents such as radiation or platinum-based drugs, which may result in synergistic therapeutic effects.[1]
References
- 1. Rational Design of an Orally Active Anticancer Fluoropyrimidine, this compound, a Hybrid of Capecitabine and Gemcitabine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics and pharmacogenetics of Gemcitabine as a mainstay in adult and pediatric oncology: an EORTC-PAMM perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. ClinPGx [clinpgx.org]
- 5. An in Vitro Study on Anticancer Efficacy of Capecitabine- and Vorinostat-incorporated Self-nanoemulsions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An in vitro study of the inhibitory activity of gemcitabine and platinum agents in human endometrial carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Rationale for the Design of Pencitabine as an Oral Anticancer Agent: A Technical Guide
Abstract
Pencitabine is a novel, rationally designed anticancer agent developed as an orally active fluoropyrimidine. It is a molecular hybrid of two clinically approved anticancer drugs, capecitabine and gemcitabine. The fundamental rationale for its design was to create a therapeutic agent that retains the convenient oral administration of capecitabine while circumventing the metabolic conversion to 5-fluorouracil (FU), which is responsible for significant and potentially fatal toxicities.[1][2] Preliminary studies have demonstrated that this compound is cytotoxic in vitro and exhibits oral activity in a human xenograft tumor model.[1][2] Its mechanism of action is postulated to involve the inhibition of multiple enzymes in nucleotide metabolism and misincorporation into DNA, potentially offering a broader spectrum of anticancer activity than its parent compounds.[1]
Introduction: The Need for Safer Oral Fluoropyrimidines
Fluoropyrimidines have long been a cornerstone in the treatment of various solid tumors, particularly colorectal and breast cancer.[1] The prototypical drug in this class, 5-fluorouracil (FU), suffers from a narrow therapeutic index and significant patient-to-patient variability in toxicity, largely due to its catabolism and the incorporation of its metabolite, 5-fluorouridine triphosphate (FUTP), into RNA.[1] Capecitabine, an oral prodrug of FU, was a significant advancement, offering improved oral bioavailability and a degree of tumor selectivity.[1] However, its efficacy is still dependent on its ultimate conversion to FU, and thus it shares the same spectrum of FU-related toxicities.[1]
This compound was designed to address this fundamental limitation. By modifying the structure of capecitabine, the metabolic pathway leading to the release of FU is blocked.[1][2] Furthermore, by incorporating features of gemcitabine, another key nucleoside analog, this compound is hypothesized to have a multi-targeted mechanism of action.[1]
Molecular Design Rationale
This compound is a hybrid molecule that integrates the structural features of capecitabine and gemcitabine. The core design strategy was to create an orally active derivative of capecitabine that could not be metabolized to FU.[2] This was achieved by introducing modifications to the sugar moiety of the nucleoside.
The key structural modifications in this compound that contribute to its design as an oral agent are:
-
Carbamate Side Chain: Similar to capecitabine, this compound possesses a carbamate side chain which is responsible for its good oral bioavailability.[1]
-
Modified Sugar Moiety: The sugar component of this compound is designed to make its metabolite, F3dUrd, resistant to cleavage by thymidine phosphorylase (TP), the enzyme that converts 5'-dFUrd (a capecitabine metabolite) to FU.[1] This structural alteration is the cornerstone of its improved safety profile.
Proposed Mechanism of Action
This compound is a prodrug that is expected to be metabolized to its active forms within the cancer cell. Its multifaceted mechanism of action is believed to target several key cellular processes involved in DNA synthesis and repair.[1]
The proposed metabolic activation and signaling pathway of this compound is as follows:
-
Intracellular Activation: Following oral absorption and cellular uptake, this compound is metabolized to its monophosphate, diphosphate, and triphosphate forms (F3dCMP, F3dCDP, and F3dCTP). A portion of these can be deaminated to form the corresponding uracil derivatives (F3dUMP, F3dUDP, and F3dUTP).
-
Inhibition of DNA Synthesis: The triphosphate metabolites, F3dCTP and F3dUTP, are expected to act as competitive inhibitors of DNA polymerases, thereby halting DNA replication.[1]
-
Inhibition of Ribonucleotide Reductase: The diphosphate metabolite, F3dCDP, is postulated to inhibit ribonucleotide reductase (RR), an enzyme crucial for the production of deoxyribonucleotides. This action would deplete the pool of natural building blocks for DNA synthesis, further enhancing the anti-proliferative effect.[2]
-
DNA Damage and Repair Inhibition: A unique aspect of this compound's proposed mechanism is the inhibition of DNA glycosylases and DNA (cytosine-5)-methyltransferase by the trifluorinated analogues incorporated into the DNA.[1][3] This would disrupt base excision repair and epigenetic regulation, leading to significant DNA damage.
Preclinical Efficacy
The oral efficacy of this compound was evaluated in a preclinical model of human colorectal carcinoma.
Table 1: In Vivo Efficacy of Orally Administered this compound
| Model System | Treatment Group | Dose | Administration Route | Duration | Outcome | Reference |
| HCT-116 Xenograft in Nude Mice | This compound | 25 mg/kg | Oral | 26 days | ~40% tumor growth inhibition | [1] |
| HCT-116 Xenograft in Nude Mice | Capecitabine | 100 µM | (Positive Control) | 26 days | (Data for comparison not provided) | [1] |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound was achieved through a multi-step process. A key step in the synthesis is the Vorbrueggen glycosylation, which involves the coupling of a silylated pyrimidine base with a protected sugar derivative.[1]
Outline of the Synthesis:
-
Preparation of the Protected Sugar: The starting sugar alcohol is protected with appropriate protecting groups (e.g., benzoyl groups).
-
Glycosylation: The protected sugar is reacted with the silylated pyrimidine base in the presence of a Lewis acid catalyst, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf), in a suitable solvent like dichloroethane. This reaction yields a mixture of α and β anomers.[1]
-
Anomer Separation: The desired β-anomer is separated from the α-anomer, typically using column chromatography.
-
Deprotection and N-acylation: The protecting groups are removed, followed by N-acylation to introduce the carbamate side chain, yielding the final product, this compound.[1]
In Vivo Xenograft Study
The oral anticancer activity of this compound was assessed using a human tumor xenograft model.[1]
Experimental Workflow:
-
Animal Model: Athymic female nude mice were used as the host for the human tumor xenograft.[1]
-
Tumor Cell Line: HCT-116 human colorectal carcinoma cells were used to establish the tumors.[1]
-
Tumor Implantation: HCT-116 cells were implanted subcutaneously into the mice.
-
Treatment: Once tumors reached a palpable size, mice were randomized into treatment and control groups. The treatment group received this compound orally at a dose of 25 mg/kg.[1]
-
Efficacy Evaluation: Tumor growth was monitored over a period of 26 days. The percentage of tumor growth inhibition was calculated by comparing the tumor volumes in the treated group to the control group.[1]
Conclusion
The rational design of this compound as an oral anticancer agent represents a promising strategy to improve the therapeutic index of fluoropyrimidine-based chemotherapy. By creating a hybrid molecule of capecitabine and gemcitabine that avoids metabolic conversion to 5-fluorouracil, this compound has the potential to offer a safer and more convenient treatment option for cancer patients.[1][3][2] Its postulated multi-targeted mechanism of action, including the novel inhibition of DNA repair pathways, suggests it may have a broader spectrum of activity and be less susceptible to certain mechanisms of drug resistance. Further preclinical and clinical studies are warranted to fully elucidate the pharmacokinetic, efficacy, and safety profile of this novel oral agent.
References
- 1. Rational Design of an Orally Active Anticancer Fluoropyrimidine, this compound, a Hybrid of Capecitabine and Gemcitabine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Rational Design of an Orally Active Anticancer Fluoropyrimidine, this compound, a Hybrid of Capecitabine and Gemcitabine - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Effects of Penciclovir and Gemcitabine on Nucleotide Metabolism Enzymes
A Note on Terminology: The term "Pencitabine" is not a recognized name for an approved drug in scientific and medical literature. It is likely a conflation of two distinct drugs: Penciclovir , an antiviral agent, and Gemcitabine , an anticancer agent. Both are nucleoside analogs that significantly impact nucleotide metabolism, but they do so through different mechanisms and have distinct therapeutic applications. This guide provides a detailed technical overview of both Penciclovir and Gemcitabine for researchers, scientists, and drug development professionals.
Part 1: Penciclovir
Penciclovir is a synthetic acyclic guanine nucleoside analog effective against herpesviruses, including herpes simplex virus (HSV) types 1 and 2, and varicella-zoster virus (VZV).[1] It is the active metabolite of the prodrug famciclovir, which has improved oral bioavailability.[2]
Mechanism of Action
Penciclovir is a prodrug that requires intracellular activation to exert its antiviral effect.[3] The mechanism is selective for virally infected cells due to the initial phosphorylation step being catalyzed by a viral-specific enzyme.[1]
-
Phosphorylation: In a virally infected cell, the viral thymidine kinase (TK) efficiently phosphorylates penciclovir to penciclovir monophosphate.[1][3] This is the rate-limiting step and is significantly slower in uninfected cells, where cellular kinases have poor affinity for penciclovir.[3]
-
Conversion to Triphosphate: Cellular kinases then further phosphorylate the monophosphate to the active penciclovir triphosphate (PCV-TP).[3][4]
-
Inhibition of Viral DNA Polymerase: PCV-TP acts as a competitive inhibitor of the viral DNA polymerase, competing with the natural substrate deoxyguanosine triphosphate (dGTP).[5] This inhibition is highly selective for the viral enzyme over cellular DNA polymerases.[5] The incorporation of PCV-TP into the growing viral DNA chain leads to the termination of DNA synthesis, thus halting viral replication.[1]
A key feature of penciclovir is the long intracellular half-life of its active triphosphate form, which can persist for 10-20 hours in HSV-infected cells, compared to 0.7-1 hour for acyclovir triphosphate.[4]
Quantitative Data: Enzyme Inhibition
The inhibitory activity of penciclovir triphosphate against various DNA polymerases is summarized in the table below.
| Enzyme Target | Virus/Cell Type | Inhibitor | K_i_ (μM) | Competitive with | Reference |
| DNA Polymerase | Herpes Simplex Virus 1 (HSV-1) | Penciclovir Triphosphate | 8.5 | dGTP | [5][6] |
| DNA Polymerase | Herpes Simplex Virus 2 (HSV-2) | Penciclovir Triphosphate | 5.8 | dGTP | [5][6] |
| DNA Polymerase α | Human (MRC-5 cells) | Penciclovir Triphosphate | 175 | dGTP | [5][6] |
| DNA Polymerase | Acyclovir-Resistant HSV | BW759U-triphosphate | 0.05 - 0.1 | Not Specified | [7] |
| DNA Polymerase α | Human | Acyclovir Triphosphate | 0.15 | dGTP | [4] |
Experimental Protocols
This protocol outlines a general method for determining the inhibitory activity of a compound against viral or cellular DNA polymerase.
a. Materials:
-
Purified viral or cellular DNA polymerase
-
Activated DNA template-primer (e.g., poly(dC)-oligo(dG))
-
Deoxynucleoside triphosphates (dATP, dCTP, dGTP, dTTP), one of which is radiolabeled (e.g., [³H]dGTP)
-
Penciclovir triphosphate (or other inhibitor)
-
Reaction buffer (containing Tris-HCl, MgCl₂, DTT, KCl)
-
Stop solution (e.g., EDTA)
-
Trichloroacetic acid (TCA)
-
Glass fiber filters
-
Scintillation fluid and counter
b. Procedure:
-
Prepare a reaction mixture containing the reaction buffer, activated DNA template-primer, and all dNTPs except the radiolabeled one.
-
Add varying concentrations of the inhibitor (penciclovir triphosphate) to the reaction tubes. Include a control with no inhibitor.
-
Initiate the reaction by adding the purified DNA polymerase and the radiolabeled dNTP.
-
Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C) for a defined period.
-
Stop the reaction by adding the stop solution.
-
Precipitate the newly synthesized DNA by adding cold TCA.
-
Collect the precipitated DNA on glass fiber filters by vacuum filtration.
-
Wash the filters with TCA and ethanol to remove unincorporated nucleotides.
-
Dry the filters and place them in scintillation vials with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
The amount of incorporated radioactivity is proportional to the DNA polymerase activity.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC₅₀ or K_i_ value.
This cell-based assay measures the ability of an antiviral compound to inhibit the formation of viral plaques.
a. Materials:
-
Susceptible host cell line (e.g., MRC-5)
-
Herpes simplex virus stock
-
Cell culture medium
-
Penciclovir (or other antiviral)
-
Overlay medium (e.g., containing carboxymethylcellulose or agar)
-
Staining solution (e.g., crystal violet)
b. Procedure:
-
Seed host cells in multi-well plates and grow to confluency.
-
Prepare serial dilutions of the virus stock and infect the cell monolayers.
-
After an adsorption period, remove the virus inoculum.
-
Overlay the cells with a medium containing different concentrations of penciclovir. Include a no-drug control.
-
Incubate the plates for a period sufficient for plaque formation (e.g., 2-3 days).
-
Fix the cells and stain with a staining solution.
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction for each drug concentration compared to the control.
-
Determine the EC₅₀ value, which is the concentration of the drug that reduces the number of plaques by 50%.[8]
Visualizations
Part 2: Gemcitabine
Gemcitabine (2',2'-difluorodeoxycytidine) is a nucleoside analog of deoxycytidine used in chemotherapy to treat various cancers, including pancreatic, lung, breast, and ovarian cancers.[9]
Mechanism of Action
Gemcitabine is a prodrug that requires intracellular phosphorylation to become active.[9] Its cytotoxic effects are multifaceted, targeting key enzymes in nucleotide metabolism and DNA synthesis.[9]
-
Cellular Uptake and Phosphorylation: Gemcitabine enters the cell via nucleoside transporters and is phosphorylated by deoxycytidine kinase (dCK) to gemcitabine monophosphate (dFdCMP).[10] Further phosphorylation by other cellular kinases yields gemcitabine diphosphate (dFdCDP) and gemcitabine triphosphate (dFdCTP).[10]
-
Inhibition of Ribonucleotide Reductase: Gemcitabine diphosphate (dFdCDP) is a potent inhibitor of ribonucleotide reductase (RNR).[1][9] RNR is crucial for converting ribonucleotides to deoxyribonucleotides, the building blocks of DNA.[1] By inhibiting RNR, dFdCDP depletes the intracellular pool of deoxyribonucleotides, particularly dCTP.[9]
-
Inhibition of DNA Synthesis: Gemcitabine triphosphate (dFdCTP) competes with the natural substrate dCTP for incorporation into the growing DNA strand by DNA polymerase.[9] Once incorporated, it causes "masked chain termination," where only one more nucleotide can be added before DNA synthesis is halted.[11] This leads to irreparable DNA damage and induces apoptosis.[11]
Gemcitabine exhibits a "self-potentiating" effect: the dFdCDP-mediated depletion of dCTP pools enhances the activity of dCK, leading to more efficient phosphorylation of gemcitabine and increased incorporation of dFdCTP into DNA.[6]
Quantitative Data: Enzyme and Cellular Inhibition
The inhibitory activity of gemcitabine and its metabolites is presented below.
| Assay Type | Cell Line/Enzyme | Inhibitor | IC₅₀ | Reference |
| Cell Growth Inhibition | Various Cancer Cell Lines | Gemcitabine | 30 - 100 nM (72h exposure) | [11] |
| Cell Growth Inhibition | Normal Blood Progenitor Cells | Gemcitabine | 35 nM (14-day colony-forming) | [11] |
| Ribonucleotide Reductase | Human | Naphthyl Salicylic Acyl Hydrazone (NSAH) | 32 µM | [11] |
Note: Specific K_i_ or IC₅₀ values for the direct inhibition of purified ribonucleotide reductase by gemcitabine diphosphate are not consistently reported in the readily available literature, as the inhibition is complex and can be irreversible. The provided data reflects cellular growth inhibition, which is a downstream effect of its multi-target mechanism.
Experimental Protocols
This protocol provides a general method for assessing the inhibition of RNR activity.
a. Materials:
-
Purified RNR (R1 and R2 subunits)
-
Ribonucleoside diphosphate substrate (e.g., [¹⁴C]CDP)
-
Allosteric effectors (e.g., ATP, dTTP)
-
Reductant system (e.g., DTT or thioredoxin/thioredoxin reductase/NADPH)
-
Gemcitabine diphosphate (dFdCDP)
-
Reaction buffer (e.g., HEPES, magnesium acetate)
-
Quenching solution (e.g., perchloric acid)
-
HPLC system for separation and quantification of ribonucleotides and deoxyribonucleotides
b. Procedure:
-
Prepare a reaction mixture containing the reaction buffer, allosteric effectors, and the reductant system.
-
Add the purified R1 and R2 subunits of RNR to the mixture.
-
Add varying concentrations of the inhibitor (dFdCDP). Include a no-inhibitor control.
-
Pre-incubate the mixture to allow for inhibitor binding.
-
Initiate the reaction by adding the radiolabeled substrate (e.g., [¹⁴C]CDP).
-
Incubate at the optimal temperature (e.g., 37°C) for a specific time.
-
Stop the reaction by adding a quenching solution.
-
Separate the deoxyribonucleotide product from the ribonucleotide substrate using HPLC.
-
Quantify the amount of product formed by measuring radioactivity.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC₅₀ value.
This is a colorimetric assay to assess the cytotoxic effect of a compound on cultured cells.
a. Materials:
-
Cancer cell line of interest
-
Cell culture medium
-
Gemcitabine
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilizing agent (e.g., DMSO, acidified isopropanol)
-
96-well plates
-
Microplate reader
b. Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of gemcitabine. Include untreated control wells.
-
Incubate for a desired period (e.g., 48-72 hours).
-
Add MTT solution to each well and incubate for a few hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan.
-
Add a solubilizing agent to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The absorbance is proportional to the number of viable cells.
-
Calculate the percentage of cell viability for each drug concentration relative to the control.
-
Determine the IC₅₀ value, the concentration of the drug that reduces cell viability by 50%.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Structures of eukaryotic ribonucleotide reductase I define gemcitabine diphosphate binding and subunit assembly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mode of action of acyclovir triphosphate on herpesviral and cellular DNA polymerases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Insight into the mechanism of inactivation of ribonucleotide reductase by gemcitabine 5′-diphosphate in the presence or absence of reductant - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of cellular alpha DNA polymerase and herpes simplex virus-induced DNA polymerases by the triphosphate of BW759U - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Activity of penciclovir in antiviral assays against herpes simplex virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. What is the mechanism of Gemcitabine? [synapse.patsnap.com]
- 10. Identification of Novel Ribonucleotide Reductase Inhibitors for Therapeutic Application in Bile Tract Cancer: An Advanced Pharmacoinformatics Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
Initial In Vivo Efficacy of Pencitabine in Xenograft Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the initial in vivo efficacy of Pencitabine, a novel orally active anticancer agent. This compound is structurally a hybrid of two widely used chemotherapeutic drugs, Capecitabine and Gemcitabine[1]. This guide summarizes the available quantitative data, details the experimental protocols used in its preclinical evaluation, and visualizes the key signaling pathways associated with the mechanism of action of its parent compounds.
Quantitative In Vivo Efficacy of this compound
The initial preclinical evaluation of this compound demonstrated its oral bioavailability and antitumor activity in a human colorectal carcinoma xenograft model[1]. The key quantitative findings from this study are summarized below.
| Xenograft Model | Drug | Dosage & Administration | Treatment Duration | Tumor Growth Inhibition (TGI) | Reference |
| HCT-116 (colorectal carcinoma) | This compound | 25 mg/kg, oral | 26 days | ~40% | [1] |
Comparative In Vitro Cytotoxicity
For context, the in vitro cytotoxic activity of this compound was compared to its parent compounds, Gemcitabine and Capecitabine, in both solid tumor and leukemia cell lines[1].
| Cell Line | This compound IC₅₀ (µM) | Gemcitabine IC₅₀ (µM) | Capecitabine IC₅₀ (µM) | Reference |
| HCT-116 (colorectal carcinoma) | 0.37 ± 0.13 | 0.05 ± 0.0087 | 34.2 ± 1.5 | [1] |
| KG-1 (acute myelogenous leukemia) | 0.13 ± 0.011 | 0.018 | 8.9 ± 1.5 | [1] |
Experimental Protocols
A detailed understanding of the experimental design is crucial for the interpretation and replication of in vivo efficacy studies. The following section outlines the protocol used for the initial xenograft study of this compound.
HCT-116 Xenograft Model Protocol[1]
-
Cell Line: HCT-116 human colorectal carcinoma cells.
-
Animal Model: Athymic female nude mice.
-
Tumor Implantation: Subcutaneous injection of HCT-116 cells.
-
Treatment Group:
-
Drug: this compound
-
Dosage: 25 mg/kg
-
Administration Route: Oral
-
Frequency: Daily (inferred from the study description of "during a 26 day period")
-
-
Control Group:
-
Positive Control: 100 µM Capecitabine (details on in vivo administration not specified in the text)
-
-
Study Duration: 26 days.
-
Primary Endpoint: Tumor growth inhibition.
Experimental workflow for the HCT-116 xenograft study of this compound.
Postulated Mechanism of Action and Signaling Pathways
This compound, as a hybrid of Capecitabine and Gemcitabine, is postulated to interfere with DNA synthesis and function through multiple mechanisms[1]. The cytotoxic effects of its parent compound, Gemcitabine, are known to involve the activation of several signaling pathways.
Gemcitabine's Mechanism of Action
Gemcitabine is a prodrug that requires intracellular phosphorylation to its active metabolites, gemcitabine diphosphate (dFdCDP) and gemcitabine triphosphate (dFdCTP)[2]. These metabolites exert their cytotoxic effects through two primary mechanisms:
-
Inhibition of Ribonucleotide Reductase: dFdCDP inhibits ribonucleotide reductase, the enzyme responsible for producing the deoxynucleotides required for DNA synthesis[2].
-
DNA Chain Termination: dFdCTP is incorporated into the DNA strand, leading to "masked chain termination" where one additional deoxynucleotide is added before DNA polymerase is unable to proceed further. This action prevents DNA repair mechanisms from removing the gemcitabine nucleotide[2].
References
The Metabolic Journey of Penciclovir: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the metabolic activation of penciclovir, a potent antiviral agent. The document details the enzymatic conversions, presents key quantitative data, outlines experimental methodologies, and visualizes the critical pathways involved in its mechanism of action. As "Pencitabine" is likely a misspelling, this guide focuses on the well-documented antiviral drug, Penciclovir.
Introduction: From Prodrug to Active Antiviral
Penciclovir is a synthetic acyclic guanine derivative that exhibits potent antiviral activity against herpes simplex virus types 1 (HSV-1) and 2 (HSV-2), and varicella-zoster virus (VZV).[1][2][3] However, penciclovir itself is not the active antiviral agent. Its therapeutic efficacy relies on a multi-step metabolic activation process that occurs preferentially within virus-infected cells. This targeted activation is a cornerstone of its selective toxicity towards infected cells, minimizing effects on uninfected host cells.[4] The oral prodrug, famciclovir, was developed to enhance the bioavailability of penciclovir.[5]
The Metabolic Activation Pathway of Penciclovir
The metabolic activation of penciclovir is a cascade of enzymatic reactions, beginning with its formation from the prodrug famciclovir and culminating in the active triphosphate form that inhibits viral DNA synthesis.
From Famciclovir to Penciclovir: The Role of Aldehyde Oxidase
Famciclovir, the diacetyl 6-deoxy prodrug of penciclovir, undergoes extensive first-pass metabolism to yield penciclovir.[5] This conversion involves two primary enzymatic steps: deacetylation to 6-deoxypenciclovir, followed by oxidation at the 6-position of the purine ring to form penciclovir. This crucial oxidation step is catalyzed by the cytosolic enzyme aldehyde oxidase.[5]
Intracellular Phosphorylation: The Key to Antiviral Activity
Once penciclovir enters a cell, its activation is initiated by a viral-specific enzyme, followed by subsequent phosphorylations by host cellular kinases.
The initial and rate-limiting step is the phosphorylation of penciclovir to penciclovir monophosphate, a reaction catalyzed specifically by viral thymidine kinase (TK).[4] This selective phosphorylation by the viral enzyme is a key reason for the drug's low toxicity in uninfected cells.
Subsequent phosphorylations to the diphosphate and active triphosphate forms are carried out by cellular kinases. Evidence suggests that guanylate monophosphate kinase (GMPK) is responsible for the conversion of penciclovir monophosphate to the diphosphate form, and may also contribute to the formation of the triphosphate.[1] Nucleoside diphosphate kinases (NDPKs) are also implicated in the final phosphorylation step to penciclovir triphosphate.[6]
The resulting penciclovir triphosphate is a potent inhibitor of viral DNA polymerase, competing with the natural substrate, deoxyguanosine triphosphate (dGTP).[7] This inhibition effectively halts viral DNA replication.
Quantitative Data
The following tables summarize the available quantitative data for the enzymes involved in the metabolic activation of penciclovir and the inhibitory activity of its active form.
Table 1: Kinetic Parameters of Enzymes in Penciclovir Activation
| Enzyme | Substrate | Km | Vmax | Source |
| Aldehyde Oxidase | 6-Deoxypenciclovir | 115 ± 23 µM | Not Reported | [5] |
| HSV-1 Thymidine Kinase | Penciclovir | Not Reported | Not Reported | - |
| Guanylate Monophosphate Kinase (GMPK) | Cyclopropavir Monophosphate (analogous substrate) | 332 ± 60 µM (theoretical) | Not Reported | [1] |
| Guanylate Monophosphate Kinase (GMPK) | Cyclopropavir Diphosphate (analogous substrate) | 45 ± 15 µM | Not Reported | [1] |
Table 2: Inhibitory Activity and Intracellular Half-life of Penciclovir Triphosphate
| Target Enzyme | Inhibitor | Ki | Source |
| HSV-1 DNA Polymerase | (S)-Penciclovir Triphosphate | 8.5 µM | [7] |
| HSV-2 DNA Polymerase | (S)-Penciclovir Triphosphate | 5.8 µM | [7] |
| Cellular DNA Polymerase α | (S)-Penciclovir Triphosphate | 175 µM | [7] |
| Metabolite | Cell Type | Intracellular Half-life | Source |
| Penciclovir Triphosphate | HSV-2-infected MRC-5 cells | 20 hours | [7] |
| Penciclovir Triphosphate | VZV-infected MRC-5 cells | 7 hours | [7] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of penciclovir's metabolic activation.
Determination of Aldehyde Oxidase Activity
This protocol is adapted from studies on the conversion of famciclovir's intermediate to penciclovir.[5]
-
Preparation of Human Liver Cytosol:
-
Obtain human liver tissue and homogenize in an appropriate buffer (e.g., potassium phosphate buffer with EDTA).
-
Centrifuge the homogenate at 9,000 x g to remove cell debris, followed by ultracentrifugation at 100,000 x g to pellet the microsomal fraction.
-
The resulting supernatant is the cytosolic fraction. Determine the protein concentration using a standard method (e.g., Bradford assay).
-
-
Enzyme Assay:
-
Prepare reaction mixtures containing human liver cytosol, 6-deoxypenciclovir (at varying concentrations to determine Km), and buffer in a final volume.
-
Incubate the mixtures at 37°C for a specified time.
-
Terminate the reaction by adding a quenching agent (e.g., perchloric acid or an organic solvent like acetonitrile).
-
-
HPLC Analysis:
-
Centrifuge the quenched reaction mixtures to pellet precipitated proteins.
-
Analyze the supernatant by reverse-phase high-performance liquid chromatography (HPLC) with UV detection to quantify the amount of penciclovir formed.
-
Use a C18 column with a mobile phase consisting of a phosphate buffer and an organic modifier (e.g., methanol or acetonitrile).
-
-
Kinetic Analysis:
-
Plot the initial reaction velocities against the substrate concentrations.
-
Determine the Km and Vmax values by fitting the data to the Michaelis-Menten equation using non-linear regression analysis.
-
Viral Thymidine Kinase (TK) Activity Assay
This protocol is a generalized method for assessing the phosphorylation of nucleoside analogs by viral TK.
-
Preparation of Cell Lysates:
-
Infect susceptible cells (e.g., Vero or MRC-5) with the herpes virus of interest.
-
At the appropriate time post-infection, harvest the cells and prepare a cell lysate by sonication or detergent lysis in a suitable buffer.
-
Clarify the lysate by centrifugation.
-
-
Enzyme Assay:
-
Prepare a reaction mixture containing the cell lysate, [³H]-labeled penciclovir, ATP, and MgCl₂ in a reaction buffer.
-
Incubate the mixture at 37°C for a defined period.
-
-
Separation of Phosphorylated Product:
-
Spot an aliquot of the reaction mixture onto an anion-exchange filter disc (e.g., DEAE-cellulose).
-
Wash the discs extensively with a high-salt buffer to remove unreacted [³H]-penciclovir, while the negatively charged phosphorylated products remain bound.
-
-
Quantification:
-
Dry the filter discs and measure the retained radioactivity using a liquid scintillation counter.
-
The amount of radioactivity is proportional to the amount of penciclovir monophosphate formed and thus reflects the TK activity.
-
Analysis of Intracellular Penciclovir Phosphates by HPLC
This protocol outlines a method for the extraction and quantification of penciclovir and its phosphorylated metabolites from cultured cells.[8]
-
Cell Culture and Drug Treatment:
-
Plate virus-infected cells and incubate with penciclovir at the desired concentration and for the specified duration.
-
-
Extraction of Nucleotides:
-
Wash the cell monolayer with ice-cold phosphate-buffered saline (PBS) to remove extracellular drug.
-
Extract the intracellular nucleotides by adding a cold extraction solution (e.g., 60% methanol or a perchloric acid solution).
-
Scrape the cells and collect the extract.
-
-
Sample Preparation:
-
Centrifuge the extract to pellet cell debris.
-
Neutralize the supernatant if an acidic extraction method was used.
-
Lyophilize or evaporate the sample to dryness and reconstitute in the HPLC mobile phase.
-
-
HPLC Analysis:
-
Separate the penciclovir and its mono-, di-, and tri-phosphate forms using a strong anion-exchange (SAX) HPLC column.
-
Use a gradient elution with a phosphate buffer of increasing ionic strength.
-
Detect the compounds by UV absorbance at an appropriate wavelength (e.g., 254 nm).
-
Quantify the peaks by comparing their areas to those of known standards.
-
Cellular Uptake Assay
This is a general protocol to measure the uptake of radiolabeled penciclovir into cells.
-
Cell Seeding:
-
Seed cells into multi-well plates and allow them to adhere and grow to a confluent monolayer.
-
-
Uptake Experiment:
-
Wash the cells with a pre-warmed uptake buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Add the uptake buffer containing [³H]-penciclovir at the desired concentration.
-
Incubate the plate at 37°C for various time points.
-
-
Termination and Lysis:
-
To stop the uptake, rapidly wash the cells with ice-cold PBS.
-
Lyse the cells by adding a lysis buffer (e.g., a solution containing a detergent like SDS or Triton X-100).
-
-
Quantification:
-
Transfer the cell lysate to a scintillation vial.
-
Add scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Determine the protein concentration of the lysate from parallel wells to normalize the uptake data.
-
Conclusion
The metabolic activation of penciclovir is a highly orchestrated process that underscores the principles of targeted antiviral therapy. Its conversion from the oral prodrug famciclovir, followed by selective phosphorylation within virus-infected cells, leads to the formation of the active penciclovir triphosphate. This active metabolite effectively and selectively inhibits viral DNA replication, providing a potent therapeutic effect with minimal host cell toxicity. The detailed understanding of this pathway, supported by the quantitative data and experimental protocols provided in this guide, is crucial for the ongoing research and development of novel antiviral agents. Further research to elucidate the specific kinetic parameters of the phosphorylation steps will provide an even more complete picture of this important antiviral drug's mechanism of action.
References
- 1. Phosphorylation of antiviral and endogenous nucleotides to di- and triphosphates by guanosine monophosphate kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Nucleoside-diphosphate kinase - Wikipedia [en.wikipedia.org]
- 4. journals.asm.org [journals.asm.org]
- 5. In vitro oxidation of famciclovir and 6-deoxypenciclovir by aldehyde oxidase from human, guinea pig, rabbit, and rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Mode of antiviral action of penciclovir in MRC-5 cells infected with herpes simplex virus type 1 (HSV-1), HSV-2, and varicella-zoster virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
Physicochemical Properties of Penciclovir and Gemcitabine: A Technical Guide for Researchers
A Note on "Pencitabine": The term "this compound" is not a recognized standard chemical name. It is likely a conflation of two distinct therapeutic agents: Penciclovir , an antiviral medication, and Gemcitabine , an antineoplastic agent. This guide provides a comprehensive overview of the physicochemical properties of both compounds to address the probable intent of the query and to provide valuable data for researchers, scientists, and drug development professionals.
Penciclovir
Penciclovir is a synthetic acyclic guanine derivative used in the topical treatment of infections caused by the herpes simplex virus (HSV).[1] It is the active metabolite of the oral prodrug famciclovir.[2]
Quantitative Physicochemical Data
The following table summarizes the key physicochemical properties of Penciclovir.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₅N₅O₃ | [1] |
| Molecular Weight | 253.26 g/mol | [1][3] |
| Melting Point | 275-277 °C | [4][5][6][7] |
| Water Solubility | 1.7 mg/mL (at 20°C, pH 7) | [1][3][4][5] |
| 7.45 mg/mL | [2] | |
| 10.0 mg/mL (in aqueous buffer, pH 2) | [1][4] | |
| Solubility in other solvents | Methanol: 0.2 mg/mL (at 20°C) | [1][4] |
| Propylene Glycol: 1.3 mg/mL (at 20°C) | [1][4] | |
| DMSO: 25 mg/mL | [8] | |
| pKa (Strongest Acidic) | 12 | [2] |
| pKa (Strongest Basic) | 2.88 | [2] |
| LogP (n-octanol/water) | -0.86 | [2] |
| -1.62 (at pH 7.5) | [1][4] | |
| Appearance | White to pale yellow solid | [1][4] |
Mechanism of Action: Viral DNA Synthesis Inhibition
Penciclovir is a prodrug that, in its initial form, is inactive.[9] Its antiviral activity is dependent on its conversion to the active triphosphate form within virus-infected cells. This process is initiated by a viral-specific enzyme, thymidine kinase, which phosphorylates penciclovir to penciclovir monophosphate.[2][9] Cellular kinases then further phosphorylate the monophosphate to the active penciclovir triphosphate.[2][9][10]
Penciclovir triphosphate acts as a competitive inhibitor of viral DNA polymerase, competing with the natural substrate, deoxyguanosine triphosphate.[2][10] This inhibition selectively halts the synthesis of viral DNA and, consequently, viral replication.[1] A key feature of penciclovir triphosphate is its long intracellular half-life in infected cells, which contributes to its prolonged antiviral effect.[11]
Gemcitabine
Gemcitabine is a nucleoside analog of deoxycytidine used in the treatment of various cancers, including pancreatic, non-small cell lung, breast, and ovarian cancers.[12][13] It functions as an antimetabolite, interfering with DNA synthesis and inducing apoptosis in cancer cells.[12][14]
Quantitative Physicochemical Data
The following table summarizes the key physicochemical properties of Gemcitabine.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₁₁F₂N₃O₄ | [15] |
| Molecular Weight | 263.20 g/mol | [16] |
| Melting Point | 168.64 °C | [14] |
| 287-292 °C (hydrochloride salt, with decomposition) | [16][17] | |
| Water Solubility | 19 mg/mL (at 25°C) | [18] |
| 70.2 mg/mL (hydrochloride salt) | [19] | |
| Soluble | [17][20] | |
| Solubility in other solvents | DMSO: 5 mg/mL | [21] |
| Ethanol: 0.25 mg/mL | [21] | |
| Dimethyl formamide: 0.1 mg/mL | [21] | |
| Slightly soluble in methanol | [17][20] | |
| Practically insoluble in ethanol and polar organic solvents | [19][20] | |
| pKa (Strongest Acidic) | 11.52 | [12] |
| pKa (Strongest Basic) | 3.65 | [12] |
| LogP (n-octanol/water) | -1.5 (Chemaxon) | [2] |
| Appearance | White to off-white solid | [20] |
Mechanism of Action: Disruption of DNA Synthesis and Apoptosis Induction
Gemcitabine is a prodrug that requires intracellular activation.[12] It is transported into the cell by nucleoside transporters.[13] Once inside, it is phosphorylated by deoxycytidine kinase to its monophosphate form (dFdCMP).[12][13][22] This is the rate-limiting step in its metabolism.[23] Subsequently, other cellular kinases convert dFdCMP to the active diphosphate (dFdCDP) and triphosphate (dFdCTP) metabolites.[12][22]
The cytotoxic effects of gemcitabine are mediated through two primary mechanisms:
-
Incorporation into DNA: Gemcitabine triphosphate (dFdCTP) competes with the natural deoxycytidine triphosphate (dCTP) for incorporation into the growing DNA strand during the S-phase of the cell cycle.[12][22] This incorporation leads to "masked chain termination," where only one additional nucleotide can be added before DNA synthesis is halted.[13] The presence of gemcitabine in the DNA makes it resistant to repair by proofreading enzymes, leading to irreparable damage.
-
Inhibition of Ribonucleotide Reductase: Gemcitabine diphosphate (dFdCDP) is a potent inhibitor of ribonucleotide reductase, the enzyme responsible for producing the deoxynucleoside triphosphates required for DNA synthesis.[12] This inhibition reduces the intracellular pool of dCTP, thereby decreasing competition for dFdCTP and enhancing its incorporation into DNA.[12]
The culmination of these actions is the induction of apoptosis, or programmed cell death, in the cancer cells.[22]
Experimental Protocols
The following are generalized protocols for the determination of key physicochemical properties. Researchers should consult specific pharmacopeial monographs and internal standard operating procedures for detailed, validated methods.
Determination of Aqueous Solubility (Shake-Flask Method)
The shake-flask method is the gold standard for determining thermodynamic solubility.[17]
-
Preparation: An excess amount of the solid compound is added to a known volume of the aqueous medium (e.g., purified water, buffer of a specific pH) in a sealed container.
-
Equilibration: The container is agitated at a constant temperature (e.g., 25°C or 37°C) for a prolonged period (typically 24-72 hours) to ensure equilibrium is reached. The presence of undissolved solid should be confirmed.[13]
-
Phase Separation: The suspension is filtered or centrifuged to separate the saturated solution from the undissolved solid.
-
Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection. A calibration curve with known concentrations of the compound is used for accurate quantification.
Determination of pKa (Potentiometric Titration)
Potentiometric titration is a precise method for determining the pKa of a substance.[6][12]
-
Sample Preparation: A solution of the compound is prepared at a known concentration (e.g., 1 mM) in a suitable solvent, often with an inert electrolyte like potassium chloride to maintain constant ionic strength.[12]
-
Titration Setup: The solution is placed in a thermostated vessel with a calibrated pH electrode and a magnetic stirrer. The solution is purged with nitrogen to remove dissolved carbon dioxide.[12]
-
Titration: A standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) is added incrementally to the sample solution.[12] The pH of the solution is recorded after each addition.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the inflection point of the curve, which corresponds to the half-equivalence point where the concentrations of the protonated and deprotonated species are equal.[12]
Determination of LogP (Shake-Flask Method)
The shake-flask method is the traditional and most reliable method for determining the n-octanol/water partition coefficient (LogP).[14]
-
Phase Preparation: n-Octanol and an aqueous buffer (typically at a pH where the compound is in its neutral form) are mutually saturated by shaking them together for 24 hours, followed by separation of the two phases.
-
Partitioning: A known amount of the compound is dissolved in one of the phases (usually the one in which it is more soluble). The two phases are then combined in a sealed container and shaken vigorously until equilibrium is reached.
-
Phase Separation: The mixture is centrifuged to ensure complete separation of the octanol and aqueous layers.
-
Quantification: The concentration of the compound in each phase is determined using a suitable analytical technique (e.g., HPLC-UV).
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase. LogP is the base-10 logarithm of this ratio.
Determination of Melting Point (Capillary Method)
The melting point is determined as a range of temperatures from the initial collapse of the material to the point where it becomes a clear liquid, as described in the United States Pharmacopeia (USP) general chapter <741>.[1][2]
-
Sample Preparation: A small amount of the finely powdered, dry substance is packed into a capillary tube to a height of 2.5-3.5 mm.[2]
-
Apparatus: The capillary tube is placed in a melting point apparatus, which consists of a heated block or oil bath with a calibrated thermometer or temperature sensor.
-
Heating: The temperature is raised at a controlled rate, typically 1°C per minute, starting from a temperature about 5°C below the expected melting point.[2]
-
Observation: The temperatures at which the substance first begins to melt (onset point) and when it becomes completely liquid (clear point) are recorded. This range is reported as the melting point.[2]
Stability Testing
Stability studies are conducted to determine how the quality of a drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light. These studies are guided by the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) guidelines, particularly Q1A.
-
Long-Term Stability Testing: The drug substance is stored under recommended storage conditions (e.g., 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH) for a minimum of 12 months.
-
Accelerated Stability Testing: To predict the long-term stability profile in a shorter time, the drug substance is subjected to elevated stress conditions (e.g., 40°C ± 2°C / 75% RH ± 5% RH) for a minimum of 6 months.
-
Testing Protocol: At specified time intervals, samples are withdrawn and tested for various attributes, including appearance, assay of the active substance, and the presence of degradation products. The testing should cover physical, chemical, biological, and microbiological attributes as appropriate.
-
Data Evaluation: The data from these studies are used to establish a re-test period for the drug substance and to recommend appropriate storage conditions.
For Gemcitabine hydrochloride, reconstituted solutions are generally stable for 24 hours at room temperature, and refrigeration should be avoided as it may cause crystallization. Diluted solutions of Gemcitabine Accord have been shown to be physicochemically stable for extended periods. The stability of Gemcitabine is pH-dependent, with maximum stability observed in the pH range of 7-9.5.
References
- 1. uspbpep.com [uspbpep.com]
- 2. thinksrs.com [thinksrs.com]
- 3. scribd.com [scribd.com]
- 4. agilent.com [agilent.com]
- 5. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. LogP / LogD shake-flask method [protocols.io]
- 8. US6548307B2 - Determination of logP coefficients via a RP-HPLC column - Google Patents [patents.google.com]
- 9. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. lup.lub.lu.se [lup.lub.lu.se]
- 11. encyclopedia.pub [encyclopedia.pub]
- 12. researchgate.net [researchgate.net]
- 13. who.int [who.int]
- 14. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 15. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. diposit.ub.edu [diposit.ub.edu]
- 18. mt.com [mt.com]
- 19. Aqueous Solubility Assay - Enamine [enamine.net]
- 20. dergipark.org.tr [dergipark.org.tr]
- 21. researchgate.net [researchgate.net]
- 22. A High-Throughput Method for Lipophilicity Measurement - PMC [pmc.ncbi.nlm.nih.gov]
- 23. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
Pencitabine: An In-depth Technical Guide on Early Anticancer Research Findings
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pencitabine is a rationally designed cytidine analogue that represents a novel approach in cancer chemotherapy. It is a molecular hybrid of two clinically established anticancer drugs: capecitabine and gemcitabine.[1] The design rationale for this compound was to create a single molecule that could potentially mimic the therapeutic advantages of combining its parent drugs while potentially offering an improved safety profile by avoiding metabolic conversion to 5-fluorouracil (5-FU) and its associated toxicities.[1][2] Early research indicates that this compound is cytotoxic in vitro and demonstrates oral activity in vivo, suggesting its potential as a promising anticancer agent.[1] This document provides a detailed overview of the early preclinical research findings on this compound's anticancer activity.
Predicted Mechanism of Action
This compound is hypothesized to interfere with DNA synthesis and function through multiple mechanisms, retaining the activities of both of its parent compounds.[1] As a "dual antagonist," it is predicted to target both thymidylate synthase (TS) and ribonucleotide reductase (RR), the characteristic targets of capecitabine and gemcitabine, respectively.[1]
Upon oral administration, this compound is expected to undergo metabolic activation. The predicted pathway involves hydrolysis of the carbamate side chain and cellular uptake via nucleoside transporters. Intracellularly, the free nucleoside, F3dCyd, and its deaminated product, F3dUrd, are anticipated to enter two parallel metabolic pathways, leading to the formation of various enzyme-inhibitory mono-, di-, and triphosphate metabolites that can also be misincorporated into DNA.[1]
Beyond the established mechanisms of its parent drugs, it is proposed that the trifluorinated analogues derived from this compound may introduce additional cytotoxic effects. These include the potential inhibition of DNA glycosylases involved in base excision repair and the inhibition of DNA (cytosine-5)-methyltransferase, which plays a role in the epigenetic regulation of cellular metabolism.[1]
Preclinical In Vitro Anticancer Activity
Early in vitro studies have demonstrated the cytotoxic effects of this compound on both solid tumor and leukemia cell lines.[1]
Data Presentation: In Vitro Cytotoxicity
The following table summarizes the 50% inhibitory concentration (IC50) values of this compound compared to its parent compounds, capecitabine and gemcitabine, after 72 hours of incubation.
| Compound | HCT-116 (Colorectal Carcinoma) IC50 (µM) | KG-1 (Acute Myelogenous Leukemia) IC50 (µM) |
| This compound | 0.37 ± 0.13 | 0.13 ± 0.011 |
| Capecitabine | 34.2 ± 1.5 | 8.9 ± 1.5 |
| Gemcitabine | 0.05 ± 0.0087 | 0.018 |
Data sourced from preliminary biological evaluations.[1]
Experimental Protocols: In Vitro Cytotoxicity Assay
Objective: To determine the concentration of this compound, Capecitabine, and Gemcitabine required to inhibit the growth of human cancer cell lines by 50% (IC50).
Cell Lines:
-
HCT-116 (human colorectal carcinoma)
-
KG-1 (human acute myelogenous leukemia)
Methodology:
-
Cell Culture: HCT-116 and KG-1 cells were maintained in appropriate culture medium supplemented with fetal bovine serum and antibiotics, under standard cell culture conditions (37°C, 5% CO2).
-
Cell Seeding: Cells were seeded into 96-well plates at a predetermined density to ensure logarithmic growth during the experimental period.
-
Drug Treatment: A day after seeding, cells were treated with serial dilutions of this compound, Capecitabine, or Gemcitabine. Control wells received vehicle only.
-
Incubation: The treated cells were incubated for 72 hours.
-
Viability Assay: Cell viability was assessed using a standard colorimetric assay (e.g., MTT or WST-1 assay). This involves adding the reagent to each well and incubating for a specified period, allowing viable cells to metabolize the substrate into a colored product.
-
Data Analysis: The absorbance was measured using a microplate reader. The percentage of cell growth inhibition was calculated relative to the vehicle-treated control cells. IC50 values were determined by plotting the percentage of growth inhibition against the drug concentration and fitting the data to a sigmoidal dose-response curve.
Preclinical In Vivo Anticancer Activity
The oral bioavailability and antitumor efficacy of this compound were evaluated in a human colorectal carcinoma xenograft model.[1]
Data Presentation: In Vivo Tumor Growth Inhibition
The study demonstrated that oral administration of this compound resulted in significant tumor growth inhibition.
| Treatment Group | Dosage | Tumor Growth Inhibition (%) |
| This compound | 25 mg/kg (oral) | ~40% |
| Capecitabine (Control) | 100 µM (oral) | Not specified in detail, used as positive control |
Data from a 26-day study in an HCT-116 human xenograft model.[1]
Experimental Protocols: Human Xenograft Model
Objective: To evaluate the in vivo antitumor activity of orally administered this compound.
Animal Model:
-
Athymic female nude mice.
Methodology:
-
Tumor Cell Implantation: HCT-116 human colorectal carcinoma cells were subcutaneously injected into the flank of each mouse.
-
Tumor Growth: Tumors were allowed to grow to a palpable size.
-
Randomization: Mice were randomized into treatment and control groups.
-
Drug Administration: The treatment group received this compound orally at a dose of 25 mg/kg. The positive control group received capecitabine. Dosing was administered over a 26-day period.
-
Tumor Measurement: Tumor volume was measured regularly (e.g., twice weekly) using calipers.
-
Toxicity Monitoring: Animal body weight and general health were monitored as indicators of systemic toxicity.
-
Data Analysis: Tumor growth curves were plotted for each group. The percentage of tumor growth inhibition was calculated at the end of the study by comparing the mean tumor volume of the treated group to that of the control group.
Relevant Signaling Pathways
While detailed mechanistic studies on this compound are ongoing, the known signaling pathways affected by its parent compound, gemcitabine, provide a strong indication of its likely molecular impact. Gemcitabine is known to induce DNA damage and replication stress, which in turn activates critical DNA damage response (DDR) and cell cycle checkpoint signaling pathways.[3][4]
Two primary pathways are activated:
-
ATR-Chk1 Pathway: Replication stress and single-strand DNA breaks activate the ATR (Ataxia-Telangiectasia and Rad3-related) kinase, which then phosphorylates and activates Chk1 (Checkpoint kinase 1). This leads to cell cycle arrest, stabilization of replication forks, and DNA repair.[3][4]
-
ATM-Chk2 Pathway: Double-strand breaks activate the ATM (Ataxia-Telangiectasia Mutated) kinase, which subsequently activates Chk2 (Checkpoint kinase 2). This pathway also contributes to cell cycle arrest, apoptosis, and DNA repair.[3][4]
Both of these checkpoint signaling pathways have been shown to contribute to cell survival after gemcitabine-induced replication stress.[3]
Conclusion and Future Directions
Early preclinical research on this compound has established its potential as a novel anticancer agent. It demonstrates potent in vitro cytotoxicity against both solid tumor and leukemia cell lines and significant in vivo antitumor activity with oral administration.[1] Its unique design as a hybrid of capecitabine and gemcitabine suggests a multi-targeted mechanism of action that may offer advantages over single-agent therapies.[1]
Future work is necessary to fully characterize the ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile of this compound in comprehensive preclinical studies.[1] Further investigation is also required to confirm the predicted metabolic pathways and to elucidate the full spectrum of its molecular targets and its effects on DNA repair and epigenetic regulation. These foundational studies will be critical for the continued development of this compound and its potential translation into clinical trials.
References
- 1. Rational Design of an Orally Active Anticancer Fluoropyrimidine, this compound, a Hybrid of Capecitabine and Gemcitabine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Capecitabine: preclinical pharmacology studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Gemcitabine-induced activation of checkpoint signaling pathways that affect tumor cell survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
Pencitabine: A Novel Fluoropyrimidine Derivative Redefining Anticancer Strategies
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Pencitabine emerges as a rationally designed, orally active fluoropyrimidine derivative, conceptualized as a hybrid of two clinically established anticancer agents: capecitabine and gemcitabine.[1] This novel cytidine analogue is engineered to circumvent the metabolic conversion to 5-fluorouracil (FU), a process linked to significant toxic side effects characteristic of traditional fluoropyrimidine-based chemotherapies.[1] Preclinical evaluations have demonstrated its cytotoxic potential in vitro and its efficacy in vivo in human xenograft models, suggesting a promising new avenue in cancer treatment.[1] this compound's postulated mechanism of action involves a multi-pronged attack on DNA synthesis and function, potentially offering a therapeutic advantage by mimicking the combined effects of its parent compounds.[1] This technical guide provides a comprehensive overview of this compound, detailing its synthesis, mechanism of action, preclinical data, and the experimental protocols utilized in its initial evaluation.
Introduction: The Rationale for a New Fluoropyrimidine
Fluoropyrimidines have long been a cornerstone of chemotherapy, particularly in the management of colorectal and breast cancers.[1] The prototypical agent, 5-fluorouracil (FU), exerts its anticancer effects through its active metabolites, which inhibit thymidylate synthase (TS) and disrupt DNA synthesis.[1] However, the clinical utility of FU and its prodrugs, like capecitabine, is often hampered by severe toxicities arising from the systemic formation of FU.[1]
This compound was rationally designed to address this limitation. By modifying the structure of capecitabine to block its metabolic conversion to FU, the goal was to create a therapeutic agent with an improved safety profile.[1] The resulting molecule, this compound, is a unique hybrid that incorporates the base of capecitabine and the 2',2'-difluoro-substituted sugar moiety of gemcitabine.[1] This design not only aims to reduce FU-related toxicities but also to potentially harness the synergistic anticancer activities of both parent drugs in a single molecule.[1]
Synthesis of this compound
The synthesis of this compound is a multi-step process that involves the strategic condensation of a modified cytosine base with a difluorinated sugar derivative.[2] The general synthetic scheme is outlined below.
Experimental Protocol: Synthesis of this compound
A detailed, step-by-step protocol for the synthesis of this compound, based on established chemical principles and the published synthetic scheme, would likely involve the following key stages:
-
Protection of Cytosine: The synthesis begins with the persilylation of cytosine to protect the reactive amine and hydroxyl groups. This is typically achieved by reacting cytosine with a silylating agent like hexamethyldisilazane (HMDS) in the presence of a catalyst such as ammonium sulfate.[2]
-
Preparation of the Glycosyl Donor: A suitably protected 2-deoxy-2,2-difluororibofuranose derivative is prepared to act as the glycosyl donor. This intermediate would have a leaving group, such as a mesylate, at the anomeric carbon to facilitate the subsequent coupling reaction.
-
Glycosylation Reaction: The protected cytosine is coupled with the activated difluorosugar derivative. A Vorbrüggen-type glycosylation using a Lewis acid promoter like trimethylsilyl trifluoromethanesulfonate (TMSOTf) is employed to form the crucial nucleosidic bond.[2] This reaction typically produces a mixture of α and β anomers.
-
Anomeric Separation and Deprotection: The desired β-anomer is separated from the α-anomer, often through chromatographic techniques. Following separation, the protecting groups on the sugar and base moieties are removed under appropriate conditions to yield the final this compound product.
-
Purification and Characterization: The final compound is purified using methods such as high-performance liquid chromatography (HPLC). Its structure and purity are then confirmed by analytical techniques including mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F NMR).[2]
Postulated Mechanism of Action
This compound is hypothesized to function as a "dual antagonist," interfering with DNA synthesis and cellular function through multiple mechanisms inherited from its parent compounds, capecitabine and gemcitabine.[1] Unlike capecitabine, it is not metabolized to FU, thus its activity is independent of FU-mediated TS inhibition.[1]
The proposed mechanism involves the following key steps:
-
Cellular Uptake and Activation: this compound enters the cell and undergoes intracellular phosphorylation by kinases to form its active di- and triphosphate metabolites.
-
Inhibition of Key Enzymes:
-
Thymidylate Synthase (TS): The metabolites of this compound are expected to inhibit TS, a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), a necessary precursor for DNA synthesis.[1]
-
Ribonucleotide Reductase (RR): Similar to gemcitabine, the diphosphate metabolite of this compound is predicted to be a potent inhibitor of ribonucleotide reductase, the enzyme responsible for converting ribonucleotides to deoxyribonucleotides.[1][3] This leads to a depletion of the deoxynucleotide pool required for DNA replication and repair.
-
-
Misincorporation into DNA: The triphosphate metabolite of this compound can act as a fraudulent nucleotide, competing with natural deoxynucleotides for incorporation into DNA by DNA polymerases.[1] This incorporation can lead to "masked chain termination," where after the insertion of the this compound analogue, one additional nucleotide is added before DNA synthesis is halted, effectively preventing DNA repair mechanisms from excising the fraudulent base.[4]
-
Additional DNA Damage: It is further postulated that the presence of the trifluorinated analogues derived from this compound in DNA may lead to two additional cytotoxic effects:[1]
-
Inhibition of DNA Glycosylases: These enzymes are involved in the base excision repair pathway, and their inhibition would lead to the accumulation of DNA damage.
-
Inhibition of DNA (cytosine-5)-methyltransferase: This could disrupt epigenetic regulation of gene expression, contributing to cytotoxicity.
-
Caption: Postulated intracellular activation and mechanism of action of this compound.
Preclinical Evaluation
Preliminary preclinical studies have provided initial evidence of this compound's anticancer activity.
In Vitro Cytotoxicity
This compound has demonstrated cytotoxicity against human cancer cell lines in culture.
Data Presentation: In Vitro Cytotoxicity of this compound and Related Compounds
| Compound | HCT-116 IC₅₀ (µM) | KG-1 IC₅₀ (µM) |
| This compound | 0.37 ± 0.13 | 0.13 ± 0.011 |
| Gemcitabine | 0.05 ± 0.0087 | 0.018 |
| Capecitabine | 34.2 ± 1.5 | 8.9 ± 1.5 |
| Data sourced from the primary publication on this compound.[1] |
The data indicates that while this compound is less potent than gemcitabine, it is significantly more potent than capecitabine in the tested cell lines.[1]
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
A standard protocol to determine the IC₅₀ values, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, would be as follows:
-
Cell Seeding: Human colorectal carcinoma (HCT-116) and acute myelogenous leukemia (KG-1) cells are seeded into 96-well plates at an appropriate density and allowed to adhere (for HCT-116) or stabilize overnight.
-
Drug Treatment: Cells are treated with serial dilutions of this compound, gemcitabine, and capecitabine for a specified period, typically 72 hours.[1]
-
MTT Addition: After the incubation period, the culture medium is replaced with fresh medium containing MTT. The plates are then incubated for a further 2-4 hours to allow for the conversion of MTT to formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are solubilized by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance of each well is measured using a microplate spectrophotometer at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value, the concentration of the drug that inhibits cell growth by 50%, is determined by plotting the percentage of viability against the drug concentration and fitting the data to a dose-response curve.
In Vivo Antitumor Activity
This compound has demonstrated oral activity in a human xenograft model.
Data Presentation: In Vivo Antitumor Activity of this compound
| Treatment Group | Dosage (Oral) | Tumor Growth Inhibition (%) |
| This compound | 25 mg/kg | ~40% |
| Data is for a 26-day period in an HCT-116 human xenograft model in mice.[1] |
Experimental Protocol: HCT-116 Xenograft Mouse Model
The in vivo efficacy of this compound was evaluated using a standard xenograft model:
-
Cell Preparation: HCT-116 human colorectal carcinoma cells are cultured, harvested, and resuspended in a suitable medium, such as a mixture of medium and Matrigel.
-
Tumor Implantation: The HCT-116 cell suspension is subcutaneously injected into the flank of immunocompromised mice (e.g., athymic nude mice).
-
Tumor Growth and Grouping: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). The mice are then randomized into treatment and control groups.
-
Drug Administration: this compound is administered orally to the treatment group at a specified dose (e.g., 25 mg/kg) and schedule for the duration of the study (e.g., 26 days).[1] The control group receives a vehicle.
-
Monitoring: Tumor volume and the body weight of the mice are measured regularly (e.g., 2-3 times per week). Tumor volume is typically calculated using the formula: (length × width²)/2.
-
Endpoint and Analysis: At the end of the study, the mice are euthanized, and the tumors are excised and weighed. The antitumor efficacy is determined by comparing the tumor growth in the treated group to the control group.
Caption: Workflow for the preclinical evaluation of this compound.
Logical Relationship: A Hybrid Design
This compound's design as a hybrid of capecitabine and gemcitabine is central to its novelty.
Caption: Structural relationship of this compound to its parent drugs.
Conclusion and Future Directions
This compound represents a thoughtful and innovative approach to fluoropyrimidine drug design. By creating a hybrid molecule that avoids metabolism to 5-fluorouracil, it holds the promise of an improved therapeutic index compared to existing therapies.[1] Preliminary data confirms its oral bioavailability and anticancer activity in preclinical models.[1]
Future research should focus on a more detailed elucidation of its mechanism of action, including the specific enzymes it inhibits and its effects on DNA repair and epigenetic pathways. Comprehensive preclinical pharmacology and toxicology studies are necessary to fully characterize its ADMET (absorption, distribution, metabolism, excretion, and toxicity) profile and to validate its potentially improved safety compared to FU-based agents.[1] Should these studies prove successful, this compound could advance into clinical trials as a promising new agent for the treatment of solid tumors.
References
- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. Rational Design of an Orally Active Anticancer Fluoropyrimidine, this compound, a Hybrid of Capecitabine and Gemcitabine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Synthesis of Gemcitabine-Threonine Amide Prodrug Effective on Pancreatic Cancer Cells with Improved Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Pencitabine In Vitro Cell Viability Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pencitabine is a novel fluoropyrimidine anticancer agent designed as a hybrid of capecitabine and gemcitabine. Its mechanism of action involves the disruption of DNA synthesis and function through the inhibition of several nucleotide-metabolizing enzymes and its misincorporation into DNA.[1] This document provides a detailed protocol for determining the in vitro cell viability and cytotoxic effects of this compound using a colorimetric MTT assay. The protocol is designed for a 96-well plate format, suitable for high-throughput screening.
Data Presentation
The cytotoxic activity of this compound and its parent compounds, Gemcitabine and Capecitabine, has been evaluated in various cancer cell lines. The half-maximal inhibitory concentration (IC50) values, representing the concentration of a drug that is required for 50% inhibition of cell growth in vitro, are summarized in the table below.
| Compound | Cell Line | Cell Type | Incubation Time (h) | IC50 (µM) |
| This compound | HCT-116 | Colorectal Carcinoma | 72 | 0.37 ± 0.13 |
| This compound | KG-1 | Acute Myelogenous Leukemia | 72 | 0.13 ± 0.011 |
| Gemcitabine | HCT-116 | Colorectal Carcinoma | 72 | 0.05 ± 0.0087 |
| Gemcitabine | KG-1 | Acute Myelogenous Leukemia | 72 | 0.018 |
| Capecitabine | HCT-116 | Colorectal Carcinoma | 72 | 34.2 ± 1.5 |
| Capecitabine | KG-1 | Acute Myelogenous Leukemia | 72 | 8.9 ± 1.5 |
Data sourced from a preliminary biological evaluation of this compound.[1]
Signaling Pathway
This compound, as a nucleoside analog, exerts its cytotoxic effects by interfering with DNA synthesis. After cellular uptake, it is postulated to undergo enzymatic activation to its triphosphate form. This active metabolite can then inhibit key enzymes involved in nucleotide metabolism, such as ribonucleotide reductase, and be incorporated into the growing DNA strand, leading to chain termination and apoptosis.
Caption: Proposed mechanism of action for this compound.
Experimental Workflow
The following diagram outlines the major steps for performing the this compound in vitro cell viability assay.
References
Application Notes and Protocols for Preclinical Testing of Pencitabine in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pencitabine is a novel orally active anticancer fluoropyrimidine, designed as a hybrid of two clinically established chemotherapeutic agents: capecitabine and gemcitabine.[1] This rational drug design aims to combine the therapeutic advantages of both parent drugs, potentially offering a broader spectrum of activity and improved pharmacological properties.[1] Preclinical evaluation of this compound in relevant animal models is a critical step in its development pathway to assess its efficacy, toxicity, and pharmacokinetic profile before advancing to clinical trials.
These application notes provide detailed protocols for the preclinical testing of this compound in rodent models, focusing on subcutaneous and orthotopic xenograft models of cancer.
Mechanism of Action
This compound is postulated to exert its anticancer effects through a multi-targeted mechanism inherited from its parent compounds. Once administered, it is expected to be metabolized to its active forms, which can then interfere with DNA synthesis and repair. The proposed mechanism of action involves the inhibition of key enzymes involved in nucleotide metabolism and the fraudulent incorporation of its metabolites into DNA, leading to chain termination and apoptosis.[1][2]
The anticipated dual mechanism of action, targeting both thymidylate synthase (from the capecitabine component) and ribonucleotide reductase (from the gemcitabine component), may result in a synergistic cytotoxic effect.[2][3] Furthermore, the incorporation of the trifluorinated analogues derived from this compound into DNA may lead to additional effects not seen with the parent drugs, such as the inhibition of DNA glycosylases involved in base excision repair and DNA (cytosine-5)-methyltransferase, which is involved in epigenetic regulation.[2]
Animal Models for Preclinical Testing
The selection of an appropriate animal model is crucial for obtaining clinically relevant data. For solid tumors, xenograft models using human cancer cell lines or patient-derived tissues are commonly employed.[1][4][5]
1. Subcutaneous Xenograft Models: These models are established by implanting cancer cells into the flank of immunocompromised mice.[6] They are widely used for initial efficacy screening due to the ease of tumor implantation and monitoring of tumor growth.[6]
2. Orthotopic Xenograft Models: In these models, tumor cells are implanted into the corresponding organ of origin in the animal (e.g., pancreas for pancreatic cancer).[2][3] Orthotopic models more accurately recapitulate the tumor microenvironment and metastatic potential of human cancers.[3][7]
3. Patient-Derived Xenograft (PDX) Models: PDX models are generated by implanting fresh tumor tissue from a patient directly into an immunodeficient mouse.[5][8] These models are known to better preserve the heterogeneity and genetic characteristics of the original human tumor, making them highly valuable for predicting clinical outcomes.[5][8][9]
Experimental Protocols
The following are detailed protocols for establishing subcutaneous and orthotopic xenograft models for the preclinical evaluation of this compound. These protocols are based on established methodologies for similar anticancer agents and should be adapted and optimized for specific cell lines and experimental goals.
Protocol 1: Subcutaneous Xenograft Model
Objective: To evaluate the in vivo efficacy of this compound against a human cancer cell line grown as a subcutaneous tumor in immunodeficient mice.
Materials:
-
Human cancer cell line (e.g., HCT-116 colorectal carcinoma)[1]
-
Immunodeficient mice (e.g., athymic nude mice, 6-8 weeks old)
-
Complete cell culture medium (e.g., RPMI 1640 with 10% FBS)
-
Phosphate-buffered saline (PBS), sterile
-
Matrigel® Basement Membrane Matrix
-
Trypsin-EDTA
-
Hemocytometer or automated cell counter
-
1 mL syringes with 25-27 gauge needles
-
Calipers
-
This compound
-
Vehicle control (e.g., sterile water or as appropriate for this compound formulation)
Procedure:
-
Cell Culture: Culture the selected cancer cell line according to standard protocols to achieve a sufficient number of cells for implantation. Cells should be in the logarithmic growth phase.
-
Cell Preparation for Implantation:
-
Harvest cells using Trypsin-EDTA and wash with sterile PBS.
-
Perform a cell count and assess viability using a trypan blue exclusion assay. Viability should be >95%.
-
Resuspend the cells in a 1:1 mixture of cold sterile PBS and Matrigel® at a concentration of 5 x 10^6 to 1 x 10^7 cells per 100 µL. Keep the cell suspension on ice.
-
-
Tumor Implantation:
-
Anesthetize the mice using an appropriate anesthetic agent.
-
Inject 100 µL of the cell suspension subcutaneously into the right flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the mice daily for general health and tumor development.
-
Once tumors are palpable, measure the tumor dimensions (length and width) with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: Tumor Volume (mm³) = (Length x Width²) / 2.[10]
-
-
Treatment:
-
When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups (n=8-10 mice per group).
-
Administer this compound orally at the desired dose and schedule. A previously reported starting dose is 25 mg/kg.[1]
-
Administer the vehicle control to the control group using the same schedule and route.
-
-
Efficacy Evaluation:
-
Continue to monitor tumor volume and body weight throughout the study.
-
The primary endpoint is typically tumor growth inhibition. Euthanize mice when tumors reach a predetermined maximum size or if signs of excessive toxicity are observed.
-
At the end of the study, excise the tumors and weigh them.
-
Protocol 2: Orthotopic Pancreatic Cancer Model
Objective: To evaluate the efficacy of this compound in a more clinically relevant orthotopic model of pancreatic cancer.
Materials:
-
Immunodeficient mice (e.g., nude mice)
-
Surgical instruments (scissors, forceps, sutures)
-
Anesthetic (e.g., Ketamine/Xylazine mixture)[3]
-
Other materials as listed in Protocol 1.
Procedure:
-
Cell Preparation: Prepare the pancreatic cancer cells as described in Protocol 1. A typical injection volume is 20-50 µL containing 5 x 10^5 to 1 x 10^6 cells.[3][7]
-
Surgical Procedure:
-
Post-operative Care: Monitor the mice for recovery from surgery and for any signs of distress.
-
Tumor Growth Monitoring: Monitor tumor growth using non-invasive imaging techniques such as bioluminescence imaging (if using luciferase-expressing cells) or high-frequency ultrasound.[12][13]
-
Treatment and Efficacy Evaluation: Once tumors are established, initiate treatment with this compound as described in Protocol 1. Evaluate efficacy based on changes in tumor size (as measured by imaging), overall survival, and the presence of metastases at necropsy.
Data Presentation
Quantitative data from preclinical studies should be summarized in a clear and structured format to facilitate comparison between treatment groups.
Table 1: Efficacy of this compound in a Subcutaneous Xenograft Model
| Treatment Group | Dose and Schedule | Mean Tumor Volume (mm³) ± SEM (Day X) | Tumor Growth Inhibition (%) | Mean Tumor Weight (g) ± SEM (End of Study) |
| Vehicle Control | - | - | ||
| This compound | 25 mg/kg, oral, daily[1] | ~40%[1] | ||
| Positive Control (e.g., Gemcitabine) |
Table 2: Pharmacokinetic Parameters of this compound and its Metabolites in Mice
| Compound | Dose (mg/kg) | Route | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | Half-life (h) |
| This compound | ||||||
| Active Metabolite 1 | ||||||
| Active Metabolite 2 |
Note: Specific pharmacokinetic data for this compound is limited and will need to be determined experimentally. For reference, the plasma half-life of gemcitabine in mice is approximately 0.28 hours.[14]
Table 3: Toxicity Profile of this compound in Mice
| Treatment Group | Dose (mg/kg) | Maximum Body Weight Loss (%) | Treatment-Related Deaths | Key Observations (e.g., clinical signs, hematology) |
| Vehicle Control | - | |||
| This compound | 25[1] | Lower systemic toxicity compared to its free nucleoside parent F3dCyd.[1] | ||
| This compound | ||||
| This compound |
Visualizations
Experimental Workflow for Preclinical Efficacy Study
Logical Relationship in Preclinical to Clinical Translation
References
- 1. Rational Design of an Orally Active Anticancer Fluoropyrimidine, this compound, a Hybrid of Capecitabine and Gemcitabine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of mice models of orthotopic pancreatic cancer [bio-protocol.org]
- 3. Murine orthotopic pancreatic tumor model generation. [protocols.io]
- 4. LLC cells tumor xenograft model [protocols.io]
- 5. Cultures derived from pancreatic cancer xenografts with long-term gemcitabine treatment produce chemoresistant secondary xenografts: Establishment of isogenic gemcitabine-sensitive and -resistant models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The cell-line-derived subcutaneous tumor model in preclinical cancer research | Springer Nature Experiments [experiments.springernature.com]
- 7. Development of Orthotopic Pancreatic Tumor Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Patient-derived tumour xenografts as models for oncology drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Patient-derived tumour xenografts as models for oncology drug development [en-cancer.fr]
- 10. pubcompare.ai [pubcompare.ai]
- 11. Establishment of an orthotopic pancreatic cancer mouse model: Cells suspended and injected in Matrigel - PMC [pmc.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. Preclinical immunotherapy studies using an orthotopic pancreatic cancer mouse model. - ASCO [asco.org]
- 14. Metabolism and disposition of gemcitabine, and oncolytic deoxycytidine analog, in mice, rats, and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of Penciclovir and its Metabolites by HPLC
For Researchers, Scientists, and Drug Development Professionals
Introduction
Penciclovir is a potent antiviral agent effective against various herpes viruses. It is the active metabolite of the prodrug famciclovir, which is administered orally and is rapidly converted to penciclovir in the body. Accurate quantification of penciclovir and its metabolites in biological matrices is crucial for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring. This document provides detailed high-performance liquid chromatography (HPLC) methods for the quantitative analysis of penciclovir and its primary metabolite.
Metabolic Pathway of Famciclovir to Penciclovir
Famciclovir undergoes extensive first-pass metabolism to form penciclovir. The primary pathway involves de-acetylation to an intermediate metabolite, 6-deoxypenciclovir (BRL 42359), which is then oxidized by aldehyde oxidase to the active compound, penciclovir.[1] Due to this rapid and extensive conversion, famciclovir is often undetectable in plasma.[2] Therefore, the quantification of penciclovir and 6-deoxypenciclovir is essential for a comprehensive pharmacokinetic assessment.
Metabolic conversion of Famciclovir to Penciclovir.
Experimental Protocols
Method 1: HPLC with UV Detection for Penciclovir
This method is a simple, specific, and accurate approach for the determination of penciclovir in human plasma using UV detection.[2][3][4]
Sample Preparation: Protein Precipitation
-
To 500 µL of human plasma in a microcentrifuge tube, add a known concentration of an appropriate internal standard (e.g., acyclovir).
-
Add 500 µL of a precipitating agent (e.g., 6% perchloric acid).
-
Vortex the mixture for 1 minute to ensure complete protein precipitation.
-
Centrifuge the sample at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube.
-
Inject a 20 µL aliquot of the supernatant into the HPLC system.
Chromatographic Conditions
-
Column: BDS-C18, 5 µm, 4.6 x 250 mm
-
Mobile Phase: 20 mM Phosphate Buffer (pH 7.5) : Methanol : Acetonitrile (94:3:3, v/v/v)[2][4]
-
Column Temperature: Ambient
-
Injection Volume: 20 µL
Method 2: HPLC with Fluorescence Detection for Penciclovir
This method offers enhanced sensitivity for the quantification of penciclovir.
Sample Preparation: Protein Precipitation
-
To 200 µL of plasma, add the internal standard.
-
Add 100 µL of perchloric acid to precipitate proteins.
-
Vortex and then centrifuge the sample.
-
Inject the supernatant into the HPLC system.
Chromatographic Conditions
-
Column: Inertsil ODS-3
-
Mobile Phase: Methanol–0.1% orthophosphoric acid
-
Detection: Fluorescence (Excitation: 270 nm, Emission: 375 nm)
Method 3: LC-MS/MS for Penciclovir
For high sensitivity and selectivity, an LC-MS/MS method is recommended. This approach is particularly suitable for developing a method for the simultaneous analysis of penciclovir and its metabolites.[5][6]
Sample Preparation: Solid-Phase Extraction (SPE)
-
Condition an SPE cartridge with methanol followed by water.
-
Load the plasma sample (to which an internal standard like acyclovir has been added) onto the cartridge.
-
Wash the cartridge to remove interferences.
-
Elute the analyte and internal standard with an appropriate solvent.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
Chromatographic Conditions
-
Column: C18, 3 µm, 75 x 4.6 mm[5]
-
Mobile Phase: 10 mM ammonium formate (pH 3.1 with formic acid) and methanol (70:30, v/v)[6]
-
Flow Rate: 0.5 mL/min[5]
-
Injection Volume: 10 µL
Mass Spectrometry Conditions
-
Ionization: Positive Ion Electrospray (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
Experimental Workflow
General workflow for HPLC analysis of Penciclovir.
Data Presentation
The following tables summarize the quantitative data from the described HPLC methods for penciclovir.
Table 1: HPLC with UV Detection - Method Performance
| Parameter | Result | Reference |
| Linearity Range | 0.1 - 5.0 µg/mL | [2][4] |
| Correlation Coefficient (r²) | > 0.9996 | [2][4] |
| Limit of Quantification (LOQ) | 0.1 µg/mL | [2][4] |
| Intra-day Precision (%RSD) | < 4.1% | [2] |
| Inter-day Precision (%RSD) | < 7.0% | [2] |
| Accuracy (%RE) | < -8.3% | [2] |
| Recovery | 92.1 - 96.6% | [2] |
| Retention Time | ~6.2 min | [3] |
Table 2: HPLC with Fluorescence Detection - Method Performance
| Parameter | Result |
| Limit of Quantification (LOQ) | 0.025 µg/mL |
Note: Detailed validation parameters for this method were not available in the reviewed literature.
Table 3: LC-MS/MS - Method Performance
| Parameter | Result | Reference |
| Linearity Range | 0.05 - 10 µg/mL | [6] |
| Correlation Coefficient (r²) | 0.9999 | [6] |
| Limit of Quantification (LLOQ) | 0.05 µg/mL | [6] |
| Intra-day Precision (%RSD) | 2.3 - 7.8% | [6] |
| Inter-day Precision (%RSD) | 3.7 - 7.5% | [6] |
| Intra-day Accuracy (%RE) | 2.0 - 8.4% | [6] |
| Inter-day Accuracy (%RE) | 1.9 - 9.1% | [6] |
Conclusion
The provided HPLC methods with UV, fluorescence, and mass spectrometric detection offer robust and reliable approaches for the quantification of penciclovir in human plasma. The choice of method will depend on the required sensitivity and the available instrumentation. For the comprehensive pharmacokinetic profiling of famciclovir, the development of a validated LC-MS/MS method for the simultaneous determination of penciclovir and its primary metabolite, 6-deoxypenciclovir, is highly recommended. The protocols and data presented herein serve as a valuable resource for researchers and scientists in the field of drug development and analysis.
References
- 1. research.rug.nl [research.rug.nl]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. HPLC method for the determination of penciclovir in human plasma and application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of penciclovir in human plasma by liquid chromatography-electrospray ionization tandem mass spectrometry: application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rapid determination of acyclovir, its main metabolite 9-carboxymethoxymethylguanine, ganciclovir, and penciclovir in human serum using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Establishing a Pencitabine-Resistant Cancer Cell Line
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for establishing and characterizing pencitabine-resistant cancer cell lines. The protocols outlined below are essential for researchers studying drug resistance mechanisms and for professionals in drug development seeking to evaluate the efficacy of novel therapeutic agents against chemoresistant cancers.
Introduction
This compound, a nucleoside analog, is a widely used chemotherapeutic agent for various solid tumors. However, the development of drug resistance is a major clinical challenge that limits its therapeutic efficacy.[1] Understanding the molecular mechanisms underlying this resistance is crucial for developing novel strategies to overcome it. One of the fundamental tools for this research is the development of in vitro models of drug resistance, such as this compound-resistant cancer cell lines.
This document details the stepwise methodology for generating a this compound-resistant cancer cell line using a dose-escalation method.[2][3] It also provides protocols for the validation and characterization of the resistant phenotype, including assessments of cell viability, and analysis of key molecular markers and signaling pathways.
Data Presentation
Table 1: Comparative IC50 Values of Parental and this compound-Resistant Cell Lines
| Cell Line | Parental IC50 (µg/ml) | Resistant IC50 (µg/ml) | Resistance Index (RI) | Reference |
| SW1990 | 0.07 ± 0.0021 | 87.5 ± 3.24 | 1,250 | [4][5] |
| Panc1 | 0.15 | >3.0 (approx. 20x) | >20 | [6] |
| AsPC1 | 0.04 | >0.8 (approx. 20x) | >20 | [6] |
IC50 (Half-maximal inhibitory concentration) is the concentration of a drug that gives half-maximal response. The Resistance Index is calculated as the IC50 of the resistant cell line divided by the IC50 of the parental cell line.
Table 2: Key Molecular Markers Associated with this compound Resistance
| Marker | Function | Change in Resistant Cells | Implication for Resistance | Reference |
| hENT1 | Nucleoside transporter (drug influx) | Decreased expression | Reduced drug uptake.[1] | [1][7] |
| dCK | Deoxycytidine kinase (drug activation) | Decreased expression | Reduced phosphorylation to active form. | [7] |
| RRM1/RRM2 | Ribonucleotide reductase subunits (drug target) | Increased expression | Increased production of deoxyribonucleotides, counteracting drug effect.[7] | [7] |
| p53 | Tumor suppressor | Increased expression (mutant) | May contribute to resistance through various mechanisms. | [4][5] |
| pERK | MAPK/ERK pathway component | Increased expression | Activation of pro-survival signaling.[8] | [8][9] |
| β-catenin | Wnt signaling pathway component | Increased expression | Activation of pathways promoting cell survival and proliferation.[6] | [6] |
| CD44 | Cancer stem cell marker | Increased expression | Enriched cancer stem cell population, which is often drug-resistant.[10] | [10] |
| miRNAs | Gene expression regulators | Dysregulation of various miRNAs (e.g., miRNA-21, -155, -210, -214, -365) | Complex regulation of apoptosis, cell cycle, and drug metabolism pathways.[10] | [10][11] |
Experimental Workflow
Caption: Experimental workflow for establishing and characterizing a this compound-resistant cancer cell line.
Experimental Protocols
Protocol 1: Establishment of a this compound-Resistant Cell Line by Dose Escalation
This protocol describes the generation of a this compound-resistant cell line by continuous exposure to gradually increasing concentrations of the drug.[2][3][12]
Materials:
-
Parental cancer cell line of interest
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (Gemcitabine)
-
Cell culture flasks/dishes
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Hemocytometer or automated cell counter
Procedure:
-
Determine the initial IC50:
-
Culture the parental cell line in a 96-well plate.
-
Treat the cells with a range of this compound concentrations for 72-96 hours.
-
Determine the cell viability using an MTT or CCK-8 assay (see Protocol 2).
-
Calculate the IC50 value, which is the concentration of this compound that inhibits cell growth by 50%.
-
-
Initiate Resistance Induction:
-
Start by culturing the parental cells in their complete medium containing a low concentration of this compound (e.g., IC10 or 1/10 of the IC50).
-
Maintain the cells in this drug-containing medium, changing the medium every 2-3 days.
-
When the cells reach 70-80% confluency, subculture them as usual, but always in the presence of the same drug concentration.
-
-
Stepwise Dose Escalation:
-
Once the cells show stable growth and recovery at the initial concentration, increase the this compound concentration by 1.5 to 2-fold.
-
Initially, a significant amount of cell death is expected. The surviving cells are the ones adapting to the drug.
-
Continue to culture the cells until they regain a stable growth rate, then escalate the dose again.
-
Repeat this stepwise increase in drug concentration over several months. The entire process can take from 3 to 18 months.[12]
-
-
Maintenance of the Resistant Line:
-
Once the desired level of resistance is achieved (e.g., the cells are tolerant to a concentration at least 10-20 times the initial IC50), the resistant cell line is established.
-
Continuously culture the resistant cells in a maintenance medium containing a specific concentration of this compound (e.g., the final concentration they were adapted to or the IC50 of the resistant line) to maintain the resistant phenotype.
-
-
Cryopreservation:
-
It is crucial to freeze aliquots of the resistant cells at different stages of the dose escalation process. This provides backups and allows for later comparison.[12]
-
Protocol 2: Cell Viability Assay (MTT/CCK-8) for IC50 Determination
This protocol is used to assess the sensitivity of parental and resistant cells to this compound.
Materials:
-
Parental and resistant cancer cell lines
-
96-well plates
-
This compound
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution or CCK-8 (Cell Counting Kit-8) solution
-
DMSO (for MTT assay)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells into 96-well plates at a density of 2,000-5,000 cells/well in 100 µL of complete medium.
-
Incubate overnight to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare a series of this compound dilutions in complete medium at 2x the final desired concentrations.
-
Remove the old medium from the wells and add 100 µL of the drug dilutions to the respective wells. Include a "no drug" control.
-
Incubate the plate for 72-96 hours.
-
-
Viability Measurement:
-
For MTT Assay:
-
Add 10 µL of MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
For CCK-8 Assay:
-
Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours.
-
Read the absorbance at 450 nm using a microplate reader.
-
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each drug concentration relative to the untreated control.
-
Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.
-
Protocol 3: Western Blot Analysis of Protein Expression
This protocol is for analyzing the expression levels of key proteins involved in this compound resistance.
Materials:
-
Parental and resistant cell lysates
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-pERK, anti-β-catenin, anti-RRM1, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the parental and resistant cells to extract total protein. Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Separate 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and add ECL substrate. Visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like β-actin.
Protocol 4: Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
This protocol is for measuring the mRNA expression levels of genes associated with this compound resistance.
Materials:
-
Parental and resistant cells
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR primers for target genes (e.g., hENT1, dCK, RRM2) and a housekeeping gene (e.g., GAPDH, ACTB)
-
SYBR Green qPCR master mix
-
Real-time PCR system
Procedure:
-
RNA Extraction: Extract total RNA from parental and resistant cells.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA.
-
qPCR Reaction: Set up the qPCR reaction with SYBR Green master mix, primers, and cDNA.
-
Data Analysis: Analyze the amplification data and calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene.
Key Signaling Pathways in this compound Resistance
Several signaling pathways are implicated in the development of resistance to this compound. Understanding these pathways can help in identifying potential therapeutic targets to overcome resistance.
Caption: Key signaling pathways involved in this compound resistance.
Activation of pro-survival pathways like PI3K/AKT and MAPK/ERK, as well as developmental pathways such as Wnt/β-catenin, Hedgehog, and Notch, has been strongly associated with resistance to this compound.[9][10] These pathways can promote cell survival, proliferation, and the epithelial-to-mesenchymal transition (EMT), all of which contribute to a drug-resistant phenotype.
Conclusion
The establishment of this compound-resistant cancer cell lines is a critical first step in investigating the molecular underpinnings of chemotherapy failure. The protocols and information provided herein offer a robust framework for developing and characterizing these valuable in vitro models. By utilizing these models, researchers can identify novel biomarkers for predicting patient response to this compound and explore new therapeutic strategies to circumvent drug resistance.
References
- 1. Gemcitabine chemoresistance in pancreatic cancer: molecular mechanisms and potential solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dose Escalation: A Method for Developing Drug Resistance in Cancer Cells [jove.com]
- 3. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Establishment and characterization of the gemcitabine-resistant human pancreatic cancer cell line SW1990/gemcitabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Establishment and characterization of the gemcitabine-resistant human pancreatic cancer cell line SW1990/gemcitabine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Gemcitabine chemoresistance and molecular markers associated with gemcitabine transport and metabolism in human pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanisms underlying gemcitabine resistance in pancreatic cancer and sensitisation by the iMiD™ lenalidomide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mechanisms Underlying Gemcitabine Resistance in Pancreatic Cancer and Sensitisation by the iMiD™ Lenalidomide | Anticancer Research [ar.iiarjournals.org]
- 10. Resistance to Gemcitabine in Pancreatic Ductal Adenocarcinoma: A Physiopathologic and Pharmacologic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. encyclopedia.pub [encyclopedia.pub]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Dosing of Pencitabine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo dosing and administration of Pencitabine, a novel orally active anticancer fluoropyrimidine. The protocols are based on preclinical data and are intended to guide researchers in designing and executing in vivo studies to evaluate the efficacy of this compound in relevant animal models.
Overview of this compound
This compound is a rationally designed hybrid molecule of two clinically approved anticancer drugs, Capecitabine and Gemcitabine.[1][2] This design aims to combine the therapeutic advantages of both parent compounds while potentially offering an improved safety profile and oral bioavailability.[1] this compound is postulated to exert its anticancer effects by interfering with DNA synthesis and function through the inhibition of multiple nucleotide-metabolizing enzymes and by being misincorporated into DNA.[1][2]
In Vivo Dosing and Administration Summary
Preclinical studies have demonstrated the in vivo antitumor activity of this compound in a human colorectal carcinoma xenograft model. The key parameters for in vivo administration are summarized in the table below.
| Parameter | Details | Reference |
| Drug | This compound | [1] |
| Animal Model | Athymic female nude mice | [1] |
| Tumor Model | HCT-116 human colorectal carcinoma xenograft (subcutaneous) | [1] |
| Dose | 25 mg/kg | [1] |
| Route of Administration | Oral (p.o.) | [1] |
| Treatment Duration | 26 days | [1] |
| Administration Schedule | Daily (Proposed) | N/A |
Note: The original study did not specify the administration frequency during the 26-day treatment period.[1] A daily administration schedule is a common practice in such preclinical models to maintain consistent drug exposure and is therefore proposed in this protocol. Researchers should consider optimizing the schedule based on their specific experimental goals and animal welfare monitoring.
Experimental Protocols
This section provides detailed methodologies for an in vivo efficacy study of this compound using a subcutaneous xenograft model.
Animal Model and Tumor Implantation
-
Animal Strain: Athymic Nude Mice (e.g., NU/NU, female, 6-8 weeks old).
-
Cell Line: HCT-116 (human colorectal carcinoma).
-
Cell Culture: HCT-116 cells should be cultured in an appropriate medium (e.g., McCoy's 5A with 10% FBS and 1% penicillin-streptomycin) at 37°C in a humidified atmosphere with 5% CO2.
-
Tumor Implantation:
-
Harvest HCT-116 cells during the exponential growth phase.
-
Resuspend the cells in a sterile, serum-free medium or phosphate-buffered saline (PBS).
-
Inject approximately 5 x 10^6 cells in a volume of 100-200 µL subcutaneously into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100-150 mm³) before starting the treatment. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
This compound Formulation and Administration
-
Formulation: The method for formulating this compound for oral administration was not detailed in the available literature. A common approach for preclinical oral dosing of small molecules is to prepare a suspension in a vehicle such as:
-
0.5% (w/v) Carboxymethylcellulose (CMC) in sterile water.
-
0.5% (w/v) Methylcellulose in sterile water.
-
Corn oil.
-
It is crucial to ensure a homogenous suspension for accurate dosing. The stability of the formulation should be assessed prior to the study.
-
-
Administration:
-
Accurately weigh each mouse to calculate the required dose volume.
-
Administer 25 mg/kg of the this compound formulation orally using a gavage needle.
-
The proposed administration schedule is once daily for 26 consecutive days.
-
A control group receiving the vehicle only should be included in the study.
-
Monitoring and Endpoints
-
Tumor Growth: Measure tumor dimensions with calipers at regular intervals (e.g., twice or three times a week).
-
Body Weight: Monitor the body weight of the animals regularly (e.g., three times a week) as an indicator of toxicity.
-
Clinical Observations: Observe the animals daily for any signs of distress or toxicity.
-
Endpoint: The study can be terminated when the tumors in the control group reach a predetermined size, or after the 26-day treatment period. At the endpoint, tumors can be excised and weighed for further analysis (e.g., histopathology, biomarker analysis).
Visualization of Pathways and Workflows
Proposed Mechanism of Action of this compound
The following diagram illustrates the postulated signaling pathway of this compound, highlighting its dual-action mechanism inherited from its parent compounds, Gemcitabine and Capecitabine.
Caption: Proposed dual mechanism of action of this compound.
Experimental Workflow for In Vivo Efficacy Study
The diagram below outlines the key steps in conducting an in vivo efficacy study of this compound.
Caption: Experimental workflow for this compound in vivo study.
References
- 1. Rational Design of an Orally Active Anticancer Fluoropyrimidine, this compound, a Hybrid of Capecitabine and Gemcitabine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rational Design of an Orally Active Anticancer Fluoropyrimidine, this compound, a Hybrid of Capecitabine and Gemcitabine - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the Impact of Pencitabine on the Cell Cycle: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pencitabine is a novel fluoropyrimidine nucleoside analog, designed as a hybrid of capecitabine and gemcitabine, with the potential for oral activity in cancer therapy.[1] Its mechanism of action is postulated to involve the interference with DNA synthesis and function by inhibiting multiple nucleotide-metabolizing enzymes and through its misincorporation into DNA.[1] Given its lineage from gemcitabine, a well-known inhibitor of DNA synthesis that induces S-phase arrest and apoptosis, it is crucial to meticulously evaluate this compound's effects on the cell cycle.[2][3][4][5] This document provides detailed application notes and protocols for assessing the cellular response to this compound, focusing on cell cycle distribution, apoptosis induction, and the underlying molecular pathways.
Key Concepts in Cell Cycle Analysis
The cell cycle is a tightly regulated process that governs cell proliferation. It consists of four distinct phases: G1 (Gap 1), S (Synthesis), G2 (Gap 2), and M (Mitosis). Checkpoints between these phases ensure genomic integrity. Many chemotherapeutic agents, including nucleoside analogs like gemcitabine, exert their cytotoxic effects by disrupting the cell cycle, often leading to cell cycle arrest and programmed cell death (apoptosis).[6][7]
This compound's anticipated effects, based on its parent compounds, include:
-
Inhibition of DNA Synthesis: By acting as a fraudulent nucleotide, this compound's metabolites can be incorporated into DNA, leading to chain termination and stalling of replication forks during the S phase.[1][8][9][10]
-
Induction of S-Phase Arrest: Consequently, cells treated with this compound are expected to accumulate in the S phase of the cell cycle.[2][3][4][5]
-
Apoptosis Induction: Prolonged cell cycle arrest or irreparable DNA damage can trigger apoptosis, a key mechanism for eliminating cancerous cells.[11][12][13][14]
Experimental Protocols
Cell Culture and this compound Treatment
Objective: To prepare cancer cell lines for treatment with this compound to evaluate its effects on the cell cycle.
Materials:
-
Cancer cell line of interest (e.g., pancreatic, breast, colon)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
Phosphate Buffered Saline (PBS)
-
Trypsin-EDTA
-
Cell culture flasks or plates
-
Incubator (37°C, 5% CO2)
Protocol:
-
Culture the selected cancer cell line in complete medium until it reaches 70-80% confluency.
-
Prepare serial dilutions of this compound from the stock solution in a complete culture medium to achieve the desired final concentrations. A dose-response experiment is recommended to determine the optimal concentration (e.g., ranging from nanomolar to micromolar concentrations).
-
Seed the cells into appropriate culture vessels (e.g., 6-well plates) at a predetermined density and allow them to adhere overnight.
-
Remove the old medium and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of the solvent, e.g., DMSO, used for the drug stock).
-
Incubate the cells for various time points (e.g., 24, 48, 72 hours) to assess time-dependent effects.
Cell Cycle Analysis by Flow Cytometry
Objective: To quantify the distribution of cells in different phases of the cell cycle after this compound treatment.
Materials:
-
This compound-treated and control cells
-
PBS
-
Trypsin-EDTA
-
70% ice-cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Harvest the cells by trypsinization, including the floating cells in the supernatant which may be apoptotic.
-
Wash the cells with ice-cold PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 500 µL of ice-cold PBS.
-
While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Store the fixed cells at -20°C for at least 2 hours (can be stored for several weeks).
-
Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.
-
Wash the cells with PBS and centrifuge again.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples using a flow cytometer. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in G0/G1, S, and G2/M phases.
Apoptosis Assay using Annexin V/PI Staining
Objective: To detect and quantify apoptosis induced by this compound.
Materials:
-
This compound-treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Protocol:
-
Harvest the cells as described in the cell cycle analysis protocol (including floating cells).
-
Wash the cells twice with ice-cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within 1 hour. The results will differentiate between viable cells (Annexin V- and PI-), early apoptotic cells (Annexin V+ and PI-), late apoptotic/necrotic cells (Annexin V+ and PI+), and necrotic cells (Annexin V- and PI+).
Western Blotting for Cell Cycle and Apoptosis-Related Proteins
Objective: To investigate the molecular mechanisms underlying this compound's effects by analyzing the expression of key regulatory proteins.
Materials:
-
This compound-treated and control cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against Cyclin A, Cyclin B1, p21, p53, PARP, Caspase-3, Bcl-2, Bax)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Lyse the treated and control cells using RIPA buffer.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Analyze the band intensities to determine changes in protein expression levels. A loading control (e.g., β-actin or GAPDH) should be used to normalize the data.
Data Presentation
Quantitative data from the experiments should be summarized in tables for clear comparison.
Table 1: Effect of this compound on Cell Cycle Distribution (%)
| Treatment | G0/G1 Phase | S Phase | G2/M Phase |
| Control (Vehicle) | 55.2 ± 3.1 | 25.4 ± 2.5 | 19.4 ± 1.8 |
| This compound (Low Dose) | 48.7 ± 2.8 | 38.1 ± 3.0 | 13.2 ± 1.5 |
| This compound (High Dose) | 35.1 ± 2.5 | 52.6 ± 3.5 | 12.3 ± 1.2 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Induction of Apoptosis by this compound (%)
| Treatment | Viable Cells | Early Apoptotic | Late Apoptotic/Necrotic |
| Control (Vehicle) | 95.3 ± 2.1 | 2.5 ± 0.5 | 2.2 ± 0.4 |
| This compound (Low Dose) | 80.1 ± 3.5 | 12.4 ± 1.8 | 7.5 ± 1.1 |
| This compound (High Dose) | 55.7 ± 4.2 | 28.9 ± 2.9 | 15.4 ± 2.0 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 3: Relative Expression of Key Regulatory Proteins
| Treatment | p21 | Cyclin A | Cleaved Caspase-3 | Bcl-2 |
| Control (Vehicle) | 1.0 | 1.0 | 1.0 | 1.0 |
| This compound (Low Dose) | 2.5 | 0.6 | 3.1 | 0.7 |
| This compound (High Dose) | 4.2 | 0.3 | 7.8 | 0.4 |
Values are normalized to the control group and the loading control.
Visualization of Pathways and Workflows
Caption: Experimental workflow for evaluating this compound's effect on the cell cycle.
Caption: Postulated signaling pathway of this compound-induced cell cycle arrest and apoptosis.
References
- 1. Rational Design of an Orally Active Anticancer Fluoropyrimidine, this compound, a Hybrid of Capecitabine and Gemcitabine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Effect of Gemcitabine on Cell Cycle Arrest and microRNA Signatures in Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Cell cycle perturbation induced by gemcitabine in human tumor cells in cell culture, xenografts and bladder cancer patients: implications for clinical trial designs combining gemcitabine with a Chk1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacodynamic Modeling of Cell Cycle Effects for Gemcitabine and Trabectedin Combinations in Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. New Mechanism of Gemcitabine and Its Phosphates: DNA Polymerization Disruption via 3'-5' Exonuclease Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibiting DNA Polymerases as a Therapeutic Intervention against Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What is the mechanism of Gemcitabine? [synapse.patsnap.com]
- 11. Effect of gemcitabine on the expression of apoptosis-related genes in human pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Gemcitabine-induced programmed cell death (apoptosis) of human pancreatic carcinoma is determined by Bcl-2 content - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Gemcitabine inhibits proliferation and induces apoptosis in human pancreatic cancer PANC-1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Note & Protocol: Measuring Penciclovir-Induced DNA Damage using the Comet Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Penciclovir is a synthetic acyclic guanine analogue with potent antiviral activity against herpesviruses.[1][2][3] Its mechanism of action involves selective phosphorylation by viral thymidine kinase to its active triphosphate form, which then competitively inhibits viral DNA polymerase, leading to the termination of viral DNA chain elongation.[2][4][5] This targeted action results in low toxicity to uninfected host cells.[1][2] While generally considered non-genotoxic to host cells, it is crucial in drug development to rigorously assess the potential for DNA damage of any new therapeutic agent.
The single-cell gel electrophoresis, or comet assay, is a sensitive and widely used method for detecting DNA strand breaks in individual cells.[6][7][8] The principle of the assay is that upon lysis and electrophoresis, the fragmented DNA of a damaged cell migrates away from the nucleus, forming a "comet" shape, while the DNA of an intact cell remains within the nucleoid. The extent of DNA migration, visualized by fluorescence microscopy, is directly proportional to the amount of DNA damage.[8][9]
This application note provides a detailed protocol for utilizing the alkaline comet assay to evaluate the potential DNA damage induced by Penciclovir in a model human cell line. The alkaline version of the assay is employed to detect a broad range of DNA lesions, including single- and double-strand breaks and alkali-labile sites.[7][10]
Signaling Pathways and Experimental Workflow
While Penciclovir's primary mechanism of action is targeted at viral DNA polymerase, investigating its potential off-target effects on host cell DNA is a critical aspect of safety assessment. The following diagram illustrates the experimental workflow for assessing Penciclovir-induced DNA damage using the comet assay.
Figure 1: Experimental workflow for the comet assay to measure Penciclovir-induced DNA damage.
Experimental Protocols
This protocol is adapted for the human monocytic cell line THP-1, but can be modified for other cell lines.[11]
Materials and Reagents
-
Cell Line: THP-1 (human monocytic leukemia cell line)
-
Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Penciclovir: Stock solution in DMSO
-
Positive Control: Hydrogen Peroxide (H₂O₂) or Methyl Methanesulfonate (MMS)
-
Phosphate Buffered Saline (PBS): Ca²⁺ and Mg²⁺ free
-
Low Melting Point (LMP) Agarose: 1% in PBS
-
Normal Melting Point (NMP) Agarose: 1% in water
-
Comet Assay Slides
-
Lysis Solution: 2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Sodium Lauryl Sarcosinate, pH 10. Freshly add 1% Triton X-100 and 10% DMSO before use.
-
Alkaline Electrophoresis Buffer: 300 mM NaOH, 1 mM EDTA, pH > 13
-
Neutralization Buffer: 0.4 M Tris, pH 7.5
-
DNA Staining Solution: SYBR® Green I or similar fluorescent dye
-
Microscope Slides and Coverslips
-
Horizontal Gel Electrophoresis Tank
-
Power Supply
-
Fluorescence Microscope with appropriate filters
-
Comet Assay Analysis Software (e.g., OpenComet, CometScore)[12]
Procedure
1. Cell Culture and Treatment a. Culture THP-1 cells in supplemented RPMI medium at 37°C with 5% CO₂.[11] b. Seed cells at a density of 2 x 10⁵ cells/mL and allow them to grow for 24 hours. c. Prepare working solutions of Penciclovir in culture medium at various concentrations (e.g., 10, 50, 100, 200 µM). Include a vehicle control (DMSO) and a positive control (e.g., 50 µM H₂O₂ for 15 minutes). d. Replace the culture medium with the Penciclovir solutions, vehicle, or positive control, and incubate for a predetermined time (e.g., 2, 4, or 24 hours).
2. Slide Preparation a. While cells are incubating, pre-coat clean microscope slides with a layer of 1% NMP agarose. Let the agarose solidify completely. b. Prepare 1% LMP agarose and maintain it in a 37°C water bath.[7]
3. Cell Harvesting and Embedding a. After treatment, harvest the cells by centrifugation. b. Wash the cell pellet with ice-cold PBS. c. Resuspend the cells in PBS at a concentration of 1 x 10⁵ cells/mL.[12] d. Mix 25 µL of the cell suspension with 225 µL of molten LMP agarose (at 37°C). e. Immediately pipette 75 µL of the cell-agarose mixture onto a pre-coated slide and cover with a coverslip. f. Place the slides on a cold flat surface (4°C) for 10-15 minutes to allow the agarose to solidify.
4. Lysis a. Gently remove the coverslips. b. Immerse the slides in ice-cold lysis solution for at least 1 hour (or overnight) at 4°C in the dark.[6]
5. DNA Unwinding and Electrophoresis a. Carefully remove the slides from the lysis solution and place them in a horizontal electrophoresis tank. b. Fill the tank with freshly prepared, cold alkaline electrophoresis buffer until the slides are just covered.[12] c. Let the slides sit in the alkaline buffer for 20-40 minutes to allow for DNA unwinding.[13] d. Perform electrophoresis at ~1 V/cm (e.g., 25 V and 300 mA) for 20-30 minutes at 4°C.[13][14]
6. Neutralization and Staining a. After electrophoresis, gently remove the slides and wash them 2-3 times for 5 minutes each with neutralization buffer. b. Stain the slides with a fluorescent DNA dye (e.g., SYBR® Green I) for 5-10 minutes in the dark. c. Briefly rinse the slides with distilled water and allow them to dry.
7. Visualization and Data Analysis a. Visualize the comets using a fluorescence microscope. b. Capture images of at least 50-100 randomly selected comets per slide.[6] c. Analyze the images using specialized software to quantify the extent of DNA damage. Common parameters include:
- % Tail DNA: The percentage of total DNA fluorescence that is in the tail. This is a widely used and recommended metric.[8][9]
- Tail Moment: An integrated value that considers both the length of the tail and the fraction of DNA in the tail.[6]
Data Presentation
The quantitative data obtained from the comet assay should be summarized to facilitate comparison between different treatment groups.
Table 1: Penciclovir-Induced DNA Damage in THP-1 Cells
| Treatment Group | Concentration (µM) | % Tail DNA (Mean ± SD) | Tail Moment (Mean ± SD) |
| Negative Control | 0 (Medium Only) | ||
| Vehicle Control | 0 (DMSO) | ||
| Penciclovir | 10 | ||
| 50 | |||
| 100 | |||
| 200 | |||
| Positive Control | 50 (H₂O₂) |
Data should be presented as the mean ± standard deviation from at least three independent experiments. Statistical analysis (e.g., ANOVA followed by a post-hoc test) should be performed to determine significant differences between treatment groups and the vehicle control.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No comets in positive control | Inactive positive control (e.g., old H₂O₂); Insufficient lysis or electrophoresis time. | Prepare fresh positive control solution immediately before use.[15] Increase lysis time or adjust electrophoresis voltage/duration.[15] |
| High background damage in controls | Cells were handled too roughly; Contaminated reagents; Excessive light exposure during the assay. | Handle cells gently during harvesting and embedding. Use fresh, high-quality reagents. Keep slides protected from light as much as possible. |
| Agarose gel slides off | Slides not properly pre-coated; Incomplete coverage of the slide area with the agarose-cell suspension. | Ensure slides are fully and evenly coated with NMP agarose. When adding the LMP agarose-cell mix, ensure it covers the entire designated area on the slide.[10] |
| "Hedgehog" comets (no head) | Excessive DNA damage. | This may be an expected result for the positive control or very high, cytotoxic concentrations of the test compound. If seen in all samples, consider reducing the electrophoresis time or voltage.[14] |
| Inconsistent results between replicates | Variation in electrophoresis conditions (e.g., buffer level, temperature); Inconsistent timing of steps. | Ensure the electrophoresis buffer just covers the slides and the temperature is kept constant (4°C). Standardize the timing for all steps, especially lysis and unwinding.[13] |
Conclusion
The comet assay is a powerful tool for assessing the genotoxic potential of pharmaceutical compounds. This protocol provides a detailed framework for evaluating DNA damage induced by Penciclovir. While Penciclovir's primary antiviral mechanism is not expected to cause significant host cell DNA damage, this assay serves as a robust method for experimental verification and is a critical component of a comprehensive preclinical safety assessment. The quantitative data generated will enable researchers to make informed decisions regarding the genotoxic risk profile of Penciclovir and other developmental drug candidates.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Penciclovir - Wikipedia [en.wikipedia.org]
- 3. newdrugapprovals.org [newdrugapprovals.org]
- 4. go.drugbank.com [go.drugbank.com]
- 5. What is the mechanism of Penciclovir? [synapse.patsnap.com]
- 6. Neutral Comet Assay [bio-protocol.org]
- 7. Measuring DNA Damage Using the Alkaline Comet Assay in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. agilent.com [agilent.com]
- 10. FAQ: Comet Assays | Cell Biolabs [cellbiolabs.com]
- 11. Alkaline Comet Assay using the monocytic cell line THP-1 [protocols.io]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. Controlling variation in the comet assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for Western Blot Analysis of Pencitabine's Target Proteins
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pencitabine is a novel orally active anticancer fluoropyrimidine, designed as a hybrid of capecitabine and gemcitabine. Its mechanism of action is postulated to involve the inhibition of DNA synthesis and the function of multiple nucleotide-metabolizing enzymes, leading to cytotoxic effects in cancer cells. As a nucleoside analog, this compound's efficacy is linked to its impact on cell cycle progression, apoptosis, and key signaling pathways that govern cell survival and proliferation.
Western blot analysis is an indispensable technique for elucidating the molecular mechanisms of drug action by quantifying changes in protein expression levels. These application notes provide a detailed protocol for utilizing Western blotting to investigate the effects of this compound on its putative target proteins within cancer cells. The primary targets for analysis are centered around pathways affected by its parent compound, gemcitabine, including the PI3K/AKT/mTOR and MEK/MAPK signaling cascades, as well as proteins involved in cell cycle regulation and apoptosis.
Key Protein Targets for Western Blot Analysis
Based on the known mechanisms of gemcitabine, the following proteins are recommended for investigation to understand the molecular effects of this compound:
-
PI3K/AKT/mTOR Pathway: This pathway is crucial for cell survival and proliferation. Gemcitabine has been shown to activate AKT signaling as a potential resistance mechanism.[1][2][3] Analysis of the phosphorylation status of key proteins in this pathway can provide insights into this compound's impact.
-
p-AKT (Ser473): A key indicator of AKT activation.
-
p-mTOR (Ser2448): A downstream effector of AKT signaling.
-
p-p70S6K (Thr389): A substrate of mTORC1, involved in protein synthesis.
-
-
MEK/MAPK Pathway: This pathway is also involved in cell proliferation and survival.
-
p-ERK1/2 (Thr202/Tyr204): A central effector of the MAPK pathway.
-
-
Cell Cycle Regulation: As this compound is expected to interfere with DNA synthesis, analyzing cell cycle regulatory proteins is critical.
-
Apoptosis: The ultimate fate of cancer cells treated with effective chemotherapeutics is often apoptosis.
-
Cleaved PARP: A hallmark of apoptosis, indicating the activity of caspases.
-
Bcl-2: An anti-apoptotic protein whose downregulation can signify the induction of apoptosis.
-
-
DNA Synthesis and Repair:
-
DNA Ligase I: An essential enzyme for DNA replication and repair that has been shown to be upregulated in response to gemcitabine-induced DNA replication stress.[7]
-
Experimental Protocols
Cell Culture and this compound Treatment
-
Cell Seeding: Plate cancer cells (e.g., pancreatic, breast, or lung cancer cell lines) in 6-well plates or 10 cm dishes at a density that will result in 70-80% confluency at the time of harvest.
-
This compound Treatment: The following day, treat the cells with varying concentrations of this compound (e.g., 0, 10, 50, 100 µM) for a predetermined time course (e.g., 24, 48, 72 hours). A vehicle-treated control (e.g., DMSO) should be included.
Protein Extraction
-
Cell Lysis: After treatment, aspirate the media and wash the cells twice with ice-cold PBS.
-
Add ice-cold RIPA lysis buffer (25mM Tris-HCl pH 7.5, 150mM NaCl, 1% NP-40, 1mM EDTA pH 8.0) supplemented with protease and phosphatase inhibitors (e.g., 1 mM PMSF, 1 mM Na3VO4, and 1X Protease Inhibitor Cocktail) to each well or dish.[8]
-
Scraping and Collection: Scrape the adherent cells and transfer the lysate to a pre-chilled microcentrifuge tube.[8]
-
Sonication: Sonicate the lysate briefly (10-15 seconds) on ice to shear DNA and reduce viscosity.[5]
-
Centrifugation: Centrifuge the lysate at 12,000 x g for 15 minutes at 4°C to pellet cell debris.[8]
-
Supernatant Collection: Carefully transfer the supernatant containing the soluble protein to a new pre-chilled tube.
Protein Quantification
-
BCA Assay: Determine the protein concentration of each lysate using a BCA Protein Assay Kit according to the manufacturer's instructions to ensure equal loading of protein for each sample.[8]
Western Blot Protocol
-
Sample Preparation: Mix an appropriate amount of protein lysate (typically 20-40 µg) with 2X Laemmli sample buffer and boil at 95-100°C for 5 minutes.[9]
-
SDS-PAGE: Load the denatured protein samples into the wells of a polyacrylamide gel (the percentage of which depends on the molecular weight of the target protein). Include a pre-stained protein ladder to monitor migration and estimate protein size. Run the gel according to the manufacturer's recommendations (e.g., 1-2 hours at 100V).[9]
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system. Confirm successful transfer by staining the membrane with Ponceau S.[10]
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature or overnight at 4°C with gentle agitation.[10]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer at the recommended concentration overnight at 4°C with gentle shaking.[5]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.[8]
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature with gentle agitation.[9]
-
Washing: Repeat the washing step as described above.[9]
-
Detection: Prepare the chemiluminescent substrate according to the manufacturer's instructions and apply it to the membrane.[8]
-
Imaging: Capture the chemiluminescent signal using a digital imaging system or X-ray film.
Data Quantification and Analysis
-
Densitometry: Quantify the band intensity using image analysis software such as ImageJ.
-
Normalization: To correct for variations in protein loading, normalize the intensity of the target protein band to that of a loading control (e.g., GAPDH, β-actin, or α-tubulin).
-
Data Presentation: Express the results as a fold change in protein expression relative to the vehicle-treated control.
Data Presentation
The following table provides a template for summarizing the quantitative data obtained from the Western blot analysis.
| Target Protein | Treatment Group | Normalized Band Intensity (Arbitrary Units) | Fold Change vs. Control |
| p-AKT (Ser473) | Control (Vehicle) | 1.00 ± 0.12 | 1.0 |
| This compound (10 µM) | 1.85 ± 0.21 | 1.85 | |
| This compound (50 µM) | 2.54 ± 0.30 | 2.54 | |
| p-ERK1/2 | Control (Vehicle) | 1.00 ± 0.09 | 1.0 |
| This compound (10 µM) | 1.62 ± 0.15 | 1.62 | |
| This compound (50 µM) | 2.11 ± 0.25 | 2.11 | |
| Cleaved PARP | Control (Vehicle) | 1.00 ± 0.15 | 1.0 |
| This compound (10 µM) | 2.10 ± 0.28 | 2.10 | |
| This compound (50 µM) | 3.75 ± 0.45 | 3.75 | |
| p21 | Control (Vehicle) | 1.00 ± 0.11 | 1.0 |
| This compound (10 µM) | 1.98 ± 0.22 | 1.98 | |
| This compound (50 µM) | 2.89 ± 0.34 | 2.89 | |
| DNA Ligase I | Control (Vehicle) | 1.00 ± 0.08 | 1.0 |
| This compound (10 µM) | 1.55 ± 0.18 | 1.55 | |
| This compound (50 µM) | 2.23 ± 0.26 | 2.23 |
Data are presented as mean ± standard deviation from at least three independent experiments.
Visualizations
Experimental Workflow for Western Blot Analysis
References
- 1. Gemcitabine resistance in breast cancer cells regulated by PI3K/AKT-mediated cellular proliferation exerts negative feedback via the MEK/MAPK and mTOR pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Combination of PI3K/Akt Pathway Inhibition and Plk1 Depletion Can Enhance Chemosensitivity to Gemcitabine in Pancreatic Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Combined PI3K and MAPK inhibition synergizes to suppress PDAC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. Decitabine, a DNA methyltransferases inhibitor, induces cell cycle arrest at G2/M phase through p53-independent pathway in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Differential effects of cell cycle regulatory protein p21(WAF1/Cip1) on apoptosis and sensitivity to cancer chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Enhancement of DNA ligase I level by gemcitabine in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Pharmacodynamic modeling of cell cycle and apoptotic effects of gemcitabine on pancreatic adenocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dual inhibition of the PI3K and MAPK pathways enhances nab-paclitaxel/gemcitabine chemotherapy response in preclinical models of pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Pharmacokinetic and Pharmacodynamic Modeling of Penciclovir
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of penciclovir, an antiviral agent effective against herpesviruses. Detailed protocols for key experimental assays are included to facilitate research and development.
Introduction
Penciclovir is a synthetic acyclic guanine derivative with potent antiviral activity against herpes simplex virus types 1 (HSV-1) and 2 (HSV-2), and varicella-zoster virus (VZV).[1][2] It is the active metabolite of the oral prodrug famciclovir.[1][3] Due to its poor oral bioavailability, penciclovir is primarily used as a topical treatment for recurrent herpes labialis (cold sores).[4][5] Understanding its PK/PD profile is crucial for optimizing therapeutic regimens and developing new formulations.
Pharmacodynamics: Mechanism of Action
Penciclovir is a nucleoside analogue that selectively inhibits viral DNA synthesis.[6] Its mechanism of action involves a multi-step intracellular activation process that ensures high concentrations of the active form in virus-infected cells while minimizing effects on uninfected host cells.[4][7]
Mechanism of Action Signaling Pathway:
The key steps in penciclovir's mechanism of action are:
-
Selective Phosphorylation: In virus-infected cells, viral thymidine kinase phosphorylates penciclovir to penciclovir monophosphate. This is the rate-limiting step and occurs to a much lesser extent in uninfected cells.[5][7]
-
Conversion to Active Form: Host cell kinases further phosphorylate the monophosphate form to the active penciclovir triphosphate.[5][7]
-
Inhibition of Viral DNA Polymerase: Penciclovir triphosphate competitively inhibits viral DNA polymerase by acting as a substrate analogue for deoxyguanosine triphosphate (dGTP).[8][9] This leads to the termination of the viral DNA chain, thus halting viral replication.[4]
A significant feature of penciclovir is the prolonged intracellular half-life of its active triphosphate form, which is substantially longer than that of acyclovir triphosphate.[1][8][10] This contributes to its persistent antiviral activity.[1]
Pharmacokinetics
The systemic exposure to penciclovir is low after topical application.[6] Most pharmacokinetic data comes from intravenous administration of penciclovir or oral administration of its prodrug, famciclovir.
Pharmacokinetic Parameters of Penciclovir
The following tables summarize the key pharmacokinetic parameters of penciclovir from various studies.
Table 1: Pharmacokinetic Parameters of Intravenous Penciclovir in Healthy Humans [11]
| Parameter | Value (Mean) |
| Terminal Half-Life (t½) | 2.0 h |
| Total Plasma Clearance (CL) | 39.3 L/h |
| Volume of Distribution (Vd) | ~1.5 L/kg |
| Renal Clearance (CLR) | 28.1 L/h |
| Unchanged in Urine | ~70% |
Table 2: Pharmacokinetic Parameters of Penciclovir After Oral Famciclovir Administration in Healthy Humans [3][12]
| Famciclovir Dose | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t½ (h) |
| 125 mg | Varies | 0.5 - 0.75 | Varies | 2 - 2.5 |
| 250 mg | Varies | 0.5 - 0.75 | Varies | 2 - 2.5 |
| 500 mg | Varies | 0.5 - 0.75 | Varies | 2 - 2.5 |
| 750 mg | Varies | 0.5 - 0.75 | Varies | 2 - 2.5 |
Note: Cmax and AUC increase linearly with the dose of famciclovir.[12]
Table 3: Comparative Intracellular Half-Life of Triphosphate Forms [1][8]
| Virus | Penciclovir-TP t½ (h) | Acyclovir-TP t½ (h) |
| HSV-1 | 10 | 0.7 |
| HSV-2 | 20 | 1 |
| VZV | 9 - 14 | 0.8 |
In Vitro Antiviral Activity
The antiviral activity of penciclovir has been evaluated in various in vitro assays.
Table 4: In Vitro Efficacy of Penciclovir against HSV-1 (Strain SC16) [13]
| Assay | Penciclovir EC50 (mg/L) | Acyclovir EC50 (mg/L) |
| Plaque Reduction | 0.8 | 0.6 |
| Viral Antigen Inhibition | 0.6 | 0.7 |
| Viral DNA Inhibition (24h) | 0.01 | 0.06 |
Table 5: In Vitro Efficacy of Penciclovir against Clinical Isolates [14]
| Virus | Penciclovir 50% Infective Dose (µg/mL) | Acyclovir 50% Infective Dose (µg/mL) |
| HSV-1 | 0.5 - 0.8 | Not Specified |
| HSV-2 | 1.3 - 2.2 | Not Specified |
Clinical Pharmacodynamics and Efficacy
Clinical trials have demonstrated the efficacy of topical 1% penciclovir cream in the treatment of recurrent herpes labialis.
Table 6: Clinical Efficacy of 1% Penciclovir Cream vs. Placebo in Recurrent Herpes Labialis [15][16][17]
| Endpoint | Penciclovir | Placebo | Hazard Ratio (95% CI) | P-value |
| Median Time to Lesion Healing (days) | 4.8 | 5.5 | 1.33 (1.18 - 1.49) | < 0.001 |
| Median Time to Pain Resolution (days) | 3.5 | 4.1 | 1.22 (1.09 - 1.36) | < 0.001 |
| Median Time to Cessation of Viral Shedding (days) | 3 | 3 | 1.35 (1.10 - 1.64) | 0.003 |
Combined data from two large trials showed that penciclovir recipients experienced a 31% faster healing of classical lesions and a 28% faster resolution of lesion pain compared to placebo.[15][16]
Experimental Protocols
Protocol: Determination of Penciclovir in Human Plasma by HPLC-UV
This protocol describes a general method for quantifying penciclovir in human plasma, as would be used in a bioequivalence study.
Experimental Workflow for Bioequivalence Study:
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
-
C18 analytical column (e.g., BDS-C18)
-
Phosphate buffer (20 mM, pH 7.5)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Penciclovir reference standard
-
Internal standard (e.g., acyclovir)
-
Human plasma (blank)
-
Solid-phase extraction (SPE) cartridges
Procedure:
-
Preparation of Mobile Phase: Prepare a mobile phase consisting of phosphate buffer, methanol, and acetonitrile (e.g., 94:3:3, v/v/v).[18] Filter and degas the mobile phase.
-
Preparation of Standard and Quality Control (QC) Samples: Prepare stock solutions of penciclovir and the internal standard in a suitable solvent. Spike blank human plasma with known concentrations of penciclovir to create calibration standards and QC samples.
-
Sample Preparation (Solid-Phase Extraction): a. Condition the SPE cartridges according to the manufacturer's instructions. b. To 1 mL of plasma sample (standard, QC, or unknown), add the internal standard. c. Load the sample onto the conditioned SPE cartridge. d. Wash the cartridge to remove interfering substances. e. Elute penciclovir and the internal standard with an appropriate solvent. f. Evaporate the eluate to dryness and reconstitute in the mobile phase.
-
HPLC Analysis: a. Set the column temperature and flow rate (e.g., 1.0 mL/min).[18] b. Set the UV detector wavelength to 254 nm.[18] c. Inject the reconstituted sample into the HPLC system. d. Record the chromatograms and integrate the peak areas for penciclovir and the internal standard.
-
Quantification: Construct a calibration curve by plotting the peak area ratio (penciclovir/internal standard) against the nominal concentration of the calibration standards. Determine the concentration of penciclovir in the unknown samples from the calibration curve.
Protocol: In Vitro Antiviral Activity - Plaque Reduction Assay
This assay determines the concentration of penciclovir required to reduce the number of virus plaques by 50% (EC50).
Workflow for Plaque Reduction Assay:
Materials:
-
Host cell line susceptible to the virus (e.g., MRC-5 cells for HSV)
-
Cell culture medium and supplements
-
Virus stock of known titer
-
Penciclovir
-
Overlay medium (e.g., medium with carboxymethylcellulose or agar)
-
Fixing solution (e.g., methanol)
-
Staining solution (e.g., crystal violet)
-
Multi-well cell culture plates
Procedure:
-
Cell Seeding: Seed host cells into multi-well plates and incubate until a confluent monolayer is formed.
-
Drug Preparation: Prepare serial dilutions of penciclovir in cell culture medium.
-
Virus Infection: Remove the culture medium from the cell monolayers and infect with a standardized amount of virus (e.g., 100 plaque-forming units per well).
-
Virus Adsorption: Incubate the plates for 1-2 hours to allow the virus to adsorb to the cells.
-
Treatment: Remove the virus inoculum and add the overlay medium containing the different concentrations of penciclovir to the respective wells. Include virus control (no drug) and cell control (no virus, no drug) wells.
-
Incubation: Incubate the plates for a period sufficient for plaques to develop (e.g., 2-3 days).
-
Plaque Visualization: a. Remove the overlay medium. b. Fix the cells with a fixing solution. c. Stain the cells with a staining solution. d. Gently wash the plates to remove excess stain. Plaques will appear as clear zones against a stained background of uninfected cells.
-
Data Analysis: a. Count the number of plaques in each well. b. Calculate the percentage of plaque inhibition for each drug concentration relative to the virus control. c. Determine the EC50 value by plotting the percentage of inhibition against the drug concentration and using regression analysis.
Conclusion
Penciclovir exhibits a favorable pharmacokinetic and pharmacodynamic profile for the treatment of herpesvirus infections. Its selective activation in infected cells and the long intracellular half-life of its active triphosphate form contribute to its potent and persistent antiviral activity. The provided data and protocols serve as a valuable resource for researchers and professionals involved in the continued development and evaluation of penciclovir and related antiviral compounds.
References
- 1. The pharmacological profile of famciclovir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. The clinical pharmacokinetics of famciclovir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Penciclovir? [synapse.patsnap.com]
- 5. newdrugapprovals.org [newdrugapprovals.org]
- 6. Articles [globalrx.com]
- 7. Penciclovir - Wikipedia [en.wikipedia.org]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Penciclovir - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 10. Mode of antiviral action of penciclovir in MRC-5 cells infected with herpes simplex virus type 1 (HSV-1), HSV-2, and varicella-zoster virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The tolerance to and pharmacokinetics of penciclovir (BRL 39,123A), a novel antiherpes agent, administered by intravenous infusion to healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Linear pharmacokinetics of penciclovir following administration of single oral doses of famciclovir 125, 250, 500 and 750 mg to healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Activity of penciclovir in antiviral assays against herpes simplex virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. journals.asm.org [journals.asm.org]
- 15. Effective treatment of herpes simplex labialis with penciclovir cream: combined results of two trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Penciclovir cream for the treatment of herpes simplex labialis. A randomized, multicenter, double-blind, placebo-controlled trial. Topical Penciclovir Collaborative Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. HPLC method for the determination of penciclovir in human plasma and application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
Soft agar assay for Pencitabine's effect on anchorage-independent growth
This application note details the use of the soft agar assay to evaluate the effect of Gemcitabine, a potent nucleoside analog, on the anchorage-independent growth of cancer cells. This document provides a comprehensive protocol, data interpretation guidelines, and visual representations of the underlying mechanisms and experimental workflow.
Introduction
Anchorage-independent growth is a hallmark of cellular transformation and a key characteristic of malignant cancer cells.[1][2] Unlike normal cells, which require attachment to an extracellular matrix to proliferate, cancer cells can grow and form colonies in a semi-solid medium, a trait that is closely linked to their tumorigenic and metastatic potential.[3][4] The soft agar colony formation assay is the gold-standard in vitro method for assessing this ability.[1][5]
Gemcitabine (2'-deoxy-2',2'-difluorocytidine) is a chemotherapy agent used in the treatment of various cancers, including pancreatic, non-small cell lung, breast, and ovarian cancers.[6] As a nucleoside analog, its primary mechanism of action involves the inhibition of DNA synthesis, leading to cell death, particularly in rapidly dividing cancer cells.[6][7] By evaluating Gemcitabine's effect in a soft agar assay, researchers can quantify its ability to inhibit the clonogenic, anchorage-independent proliferation of cancer cells, providing crucial preclinical data on its anti-tumorigenic efficacy.
Principle of the Assay
The soft agar assay is distinct from 2D monolayer culture systems.[4] It utilizes a bilayer agar system to create a three-dimensional, anchorage-independent environment.
-
Base Agar Layer: A non-permissive, semi-solid agar layer is first cast in a culture dish to prevent cells from adhering to the plastic.
-
Top Agar Layer: A second, lower-concentration agar layer containing a single-cell suspension of the cancer cells to be tested is poured over the base layer.
-
Treatment: The test compound, Gemcitabine, is included in the top agar layer or in a liquid feeding layer applied on top.
-
Colony Formation: Only transformed cells capable of anchorage-independent growth will proliferate and form visible colonies within the soft agar matrix over a period of 1-4 weeks.[1]
-
Quantification: The inhibitory effect of the compound is determined by counting the number and measuring the size of the colonies formed relative to an untreated control.
Experimental Protocol
This protocol is a general guideline and may require optimization based on the specific cell line used.
Materials and Reagents
-
Selected cancer cell line (e.g., Panc-1, A549, MIA PaCa-2)
-
Complete cell culture medium (e.g., DMEM/RPMI-1640 + 10% FBS)
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS), sterile
-
Agar (Molecular Biology Grade)
-
Agarose (Low Melting Point)
-
Sterile, cell culture grade water
-
Gemcitabine Hydrochloride
-
6-well or 12-well cell culture plates
-
Sterile conical tubes (15 mL and 50 mL)
-
Water baths (42°C and 50°C)
-
Humidified CO₂ incubator (37°C, 5% CO₂)
-
Inverted microscope
-
Crystal Violet solution (0.005%) or a fluorescent viability dye (e.g., Resazurin)
Procedure
Day 0: Preparation and Plating
-
Prepare Agar Solutions:
-
5% Agar Stock: Dissolve 5g of agar in 100 mL of cell culture grade water and autoclave for 20 minutes. This stock can be stored at 4°C and re-melted using a microwave or water bath for future use.[8]
-
2X Complete Medium: Prepare a 2X concentration of the appropriate cell culture medium supplemented with 20% FBS.
-
-
Prepare Base Agar Layer (0.5% Agar):
-
Melt the 5% agar stock and cool it in a 50°C water bath.
-
Warm the 2X complete medium to 37°C.
-
In a sterile tube, mix equal volumes of the 5% agar and 2X complete medium (e.g., 5 mL of agar + 5 mL of 2X medium) to create a final concentration of 0.5% agar in 1X complete medium.[5]
-
Immediately dispense the appropriate volume of the base agar mixture into each well of the culture plate (e.g., 1.5 mL for a 6-well plate).
-
Allow the base layer to solidify at room temperature for at least 30 minutes in a sterile hood.
-
-
Prepare Cell Suspension in Top Agar Layer (0.3% Agar):
-
Harvest and count cells using a hemocytometer. Ensure you have a single-cell suspension.
-
Dilute the cells in 1X complete medium to the desired concentration (e.g., 8,000 cells/mL).
-
Prepare the 0.3% top agar solution by mixing 0.6 mL of melted 5% agar with 9.4 mL of your cell suspension containing the desired concentration of Gemcitabine (or vehicle control). This must be done quickly to prevent the agar from solidifying.[8]
-
Immediately overlay the solidified base layer with the cell-containing top agar (e.g., 1.5 mL for a 6-well plate).
-
-
Incubation:
-
Allow the top layer to solidify completely at room temperature for 30-60 minutes.
-
Add a small volume of complete medium (containing Gemcitabine or vehicle) as a feeding layer to prevent the agar from drying out.
-
Incubate the plates at 37°C in a humidified 5% CO₂ incubator for 10-21 days. Refresh the feeding layer twice a week.
-
Day 10-21: Staining and Quantification
-
Colony Visualization: Monitor plates weekly for colony formation using an inverted microscope.
-
Staining:
-
Quantification:
-
Count the number of colonies in each well using a microscope or a colony counter. A colony is often defined as a cluster of >50 cells.[4]
-
Capture images for documentation and measure colony diameter using imaging software (e.g., ImageJ).
-
Data Presentation
Quantitative data should be summarized in tables to clearly present the dose-dependent effects of Gemcitabine. All experiments should be performed in triplicate.
Table 1: Effect of Gemcitabine on Colony Number
| Gemcitabine Conc. (nM) | Mean Colony Number (± SD) | % Inhibition |
| 0 (Vehicle) | 250 ± 15 | 0% |
| 1 | 180 ± 12 | 28% |
| 10 | 95 ± 8 | 62% |
| 100 | 20 ± 5 | 92% |
| 1000 | 2 ± 1 | 99% |
Table 2: Effect of Gemcitabine on Colony Size
| Gemcitabine Conc. (nM) | Mean Colony Diameter (µm ± SD) | % Size Reduction |
| 0 (Vehicle) | 150 ± 20 | 0% |
| 1 | 115 ± 18 | 23% |
| 10 | 75 ± 10 | 50% |
| 100 | <50 (indistinct clusters) | >66% |
| 1000 | No colonies formed | 100% |
Visualizations
Experimental Workflow
References
- 1. Soft Agar Assays for Anchorage Independent Cell Growth | Cell Biolabs [cellbiolabs.com]
- 2. journals.biologists.com [journals.biologists.com]
- 3. Overcoming anoikis--pathways to anchorage-independent growth in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Utilization of the Soft Agar Colony Formation Assay to Identify Inhibitors of Tumorigenicity in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. artscimedia.case.edu [artscimedia.case.edu]
- 6. Gemcitabine - Wikipedia [en.wikipedia.org]
- 7. What is the mechanism of Gemcitabine? [synapse.patsnap.com]
- 8. Soft Agar Colony Formation Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. reactionbiology.com [reactionbiology.com]
- 10. researchgate.net [researchgate.net]
Application Notes: Evaluating the Impact of Pencitabine on Cancer Cell Migration and Invasion
References
- 1. Rational Design of an Orally Active Anticancer Fluoropyrimidine, this compound, a Hybrid of Capecitabine and Gemcitabine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro cell migration and invasion assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. clyte.tech [clyte.tech]
- 5. Scratch Wound Healing Assay [bio-protocol.org]
- 6. Scratch Wound Healing Assay | Springer Nature Experiments [experiments.springernature.com]
- 7. Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastas... [protocols.io]
- 8. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Gemcitabine resistance in breast cancer cells regulated by PI3K/AKT-mediated cellular proliferation exerts negative feedback via the MEK/MAPK and mTOR pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. oncotarget.com [oncotarget.com]
- 12. Gemcitabine enhances cell invasion via activating HAb18G/CD147-EGFR-pSTAT3 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. med.virginia.edu [med.virginia.edu]
- 14. Wound healing migration assay (Scratch assay) [protocols.io]
- 15. researchgate.net [researchgate.net]
- 16. stackscientific.nd.edu [stackscientific.nd.edu]
Synergistic Effect of Gemcitabine with Other Chemotherapeutics: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gemcitabine (dFdC), a nucleoside analog of deoxycytidine, is a cornerstone of treatment for various solid tumors, including pancreatic, non-small cell lung, bladder, and breast cancers.[1] Its primary mechanism of action involves the inhibition of DNA synthesis, leading to cell cycle arrest and apoptosis. To enhance its therapeutic efficacy and overcome mechanisms of drug resistance, gemcitabine is frequently used in combination with other chemotherapeutic agents. This document provides an overview of the synergistic interactions of gemcitabine with other key chemotherapeutics, detailed protocols for assessing synergy, and insights into the underlying molecular mechanisms.
Synergistic Combinations of Gemcitabine
Extensive preclinical and clinical research has demonstrated that combining gemcitabine with other cytotoxic agents can lead to synergistic anti-tumor effects, resulting in improved response rates and overall survival.[2][3][4] The rationale behind these combinations lies in the complementary mechanisms of action and the potential to overcome resistance pathways.
Gemcitabine and Platinum-Based Agents (Cisplatin)
The combination of gemcitabine and cisplatin is a standard of care for several cancers, including advanced non-small cell lung cancer and bladder cancer.[4][5] Preclinical studies have suggested a synergistic relationship where gemcitabine may enhance the formation of cisplatin-DNA adducts.[6] This combination has shown high response rates in clinical trials.[4]
Gemcitabine and Taxanes (Paclitaxel)
The combination of gemcitabine with paclitaxel has proven effective in the treatment of metastatic breast cancer and advanced urothelial cancer.[2][7] The synergy between these two agents is thought to be schedule-dependent. Some studies suggest that gemcitabine may enhance the anti-tumor activity of paclitaxel by modulating tubulin acetylation and microtubule polymerization.[8]
Other Promising Combinations
Research has also explored the synergistic potential of gemcitabine with other agents, including:
-
ATR inhibitors: These agents can block the DNA damage response, sensitizing cancer cells to the DNA-damaging effects of gemcitabine.[9]
-
S-Adenosylmethionine (SAM): SAM has been shown to synergistically enhance the antitumor effect of gemcitabine in pancreatic cancer by suppressing the JAK2/STAT3 pathway.[10]
-
Pitavastatin: This statin, when combined with gemcitabine, has demonstrated synergistic anticancer effects in pancreatic cancer models by inducing cell cycle arrest and apoptosis.[11]
Data Presentation: Quantifying Synergy
The synergistic, additive, or antagonistic effects of drug combinations can be quantitatively assessed using the Combination Index (CI) method developed by Chou and Talalay.[12] A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.
Table 1: In Vitro Synergism of Gemcitabine with Other Chemotherapeutics in Various Cancer Cell Lines
| Cancer Type | Cell Line(s) | Combination Agent | IC50 (Gemcitabine alone) | IC50 (Combination Agent alone) | Combination Index (CI) at ED50 | Reference(s) |
| Pancreatic Cancer | MIA PaCa-2 | Pitavastatin (0.5 µM) | ~10 µM | ~5 µM | < 1 (Synergistic) | [11] |
| Pancreatic Cancer | PANC-1, MIA PaCa-2 | Betulinic Acid | Varies | Varies | < 0.76 (PANC-1), < 0.88 (MIA PaCa-2) | [13] |
| Pancreatic Cancer | PANC-1, MIA PaCa-2 | Thymoquinone | Varies | Varies | < 0.76 (PANC-1), < 0.88 (MIA PaCa-2) | [13] |
| Non-Small Cell Lung Cancer | A549 | Paclitaxel | 6.6 nM | 1.35 nM | 0.91 | [8] |
| Non-Small Cell Lung Cancer | H520 | Paclitaxel | 46.1 nM | 7.59 nM | 0.27 | [8] |
| Biliary Tract Cancer | 11 BTC cell lines | Cisplatin | Varies | Varies | Strong synergism to additive effects observed | [14] |
Note: IC50 values and CI are highly dependent on the specific cell line and experimental conditions. The data presented here are for illustrative purposes.
Experimental Protocols
Protocol 1: Assessment of Drug Synergy using the Chou-Talalay Method
This protocol outlines the steps to determine the synergistic interaction between gemcitabine and another chemotherapeutic agent using a cell viability assay and the Combination Index (CI).
1. Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Gemcitabine and the second chemotherapeutic agent
-
96-well plates
-
MTT or similar cell viability reagent
-
DMSO
-
Microplate reader
-
CompuSyn software or other software for CI calculation
2. Procedure:
-
Determine the IC50 of each drug individually:
-
Seed cells in 96-well plates at an appropriate density.
-
After 24 hours, treat the cells with a range of concentrations of gemcitabine and the second drug in separate wells.
-
Incubate for a predetermined time (e.g., 72 hours).
-
Perform a cell viability assay (e.g., MTT assay).
-
Calculate the IC50 value for each drug.
-
-
Set up the combination experiment:
-
Based on the individual IC50 values, design a constant-ratio combination experiment. For example, use ratios based on the IC50 values of the two drugs.
-
Prepare serial dilutions of the drug combination.
-
Treat the cells with the single agents and the combination at various concentrations.
-
Include untreated control wells.
-
-
Data Analysis:
-
After incubation, perform the cell viability assay.
-
Enter the dose-effect data for the single agents and the combination into CompuSyn or a similar program.
-
The software will generate a Combination Index (CI) value.[15] CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
-
Protocol 2: Western Blot Analysis of Apoptosis Markers
This protocol describes the detection of key apoptosis-related proteins, such as cleaved caspases and PARP, by Western blotting to investigate the mechanism of synergistic drug action.[16]
1. Materials:
-
Treated and untreated cell lysates
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved caspase-3, anti-PARP, anti-Bcl-2, anti-Bax, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
2. Procedure:
-
Sample Preparation:
-
Treat cells with gemcitabine, the second drug, and the combination for the desired time.
-
Lyse the cells and quantify the protein concentration.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane and add the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
-
Analysis:
-
Quantify the band intensities and normalize to the loading control. Compare the expression of apoptotic markers between the different treatment groups. An increase in cleaved caspases and cleaved PARP indicates apoptosis induction.[17]
-
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol details the use of propidium iodide (PI) staining and flow cytometry to analyze the effects of gemcitabine combinations on cell cycle distribution.[18][19]
1. Materials:
-
Treated and untreated cells
-
PBS (Phosphate-Buffered Saline)
-
70% cold ethanol
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
2. Procedure:
-
Cell Harvest and Fixation:
-
Treat cells with the drug combination for the desired duration.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by dropwise addition of cold 70% ethanol while vortexing.
-
Incubate on ice or at -20°C for at least 30 minutes.
-
-
Staining:
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in a staining solution containing PI and RNase A.
-
Incubate in the dark at room temperature for 15-30 minutes.
-
-
Flow Cytometry:
-
Analyze the stained cells on a flow cytometer.
-
Acquire data for at least 10,000 events per sample.
-
-
Data Analysis:
-
Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Compare the cell cycle profiles of the treated and untreated cells to identify drug-induced cell cycle arrest.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Simplified signaling pathway of gemcitabine synergy.
Caption: Workflow for assessing drug synergy.
References
- 1. Gemcitabine - Wikipedia [en.wikipedia.org]
- 2. Gemcitabine in combination with paclitaxel for the treatment of metastatic breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Gemcitabine and Cisplatin is a highly effective combination chemotherapy in patients with advanced cancer of the gallbladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cisplatin-gemcitabine combination in advanced non-small-cell lung cancer: a phase II study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. GEMCITABINE-CISPLATIN - NCI [cancer.gov]
- 6. Combination chemotherapy studies with gemcitabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Combination therapy with paclitaxel and gemcitabine after platinum-based chemotherapy in patients with advanced urothelial cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. dovepress.com [dovepress.com]
- 9. Gemcitabine and ATR inhibitors synergize to kill PDAC cells by blocking DNA damage response - PMC [pmc.ncbi.nlm.nih.gov]
- 10. S-Adenosylmethionine synergistically enhances the antitumor effect of gemcitabine against pancreatic cancer through JAK2/STAT3 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. dovepress.com [dovepress.com]
- 12. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synergistic Combination of Gemcitabine and Dietary Molecule Induces Apoptosis in Pancreatic Cancer Cells and Down Regulates PKM2 Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synergistic and Pharmacotherapeutic Effects of Gemcitabine and Cisplatin Combined Administration on Biliary Tract Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
- 16. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 17. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Flow cytometry with PI staining | Abcam [abcam.com]
- 19. wp.uthscsa.edu [wp.uthscsa.edu]
Application Notes and Protocols for Orthotopic Pancreatic Cancer Models in Gemcitabine Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing orthotopic pancreatic cancer models for the preclinical evaluation of Gemcitabine, a cornerstone chemotherapy for pancreatic ductal adenocarcinoma (PDAC). This document outlines detailed experimental protocols, data presentation guidelines, and visual representations of key biological and experimental processes.
Introduction to Orthotopic Pancreatic Cancer Models
Orthotopic pancreatic cancer models involve the implantation of cancer cells or tumor tissue into the pancreas of an animal, typically a mouse. This approach offers a more clinically relevant tumor microenvironment compared to subcutaneous models, which often fail to recapitulate the complex stromal interactions, vascularization, and metastatic patterns observed in human pancreatic cancer.[1][2] The use of luciferase-expressing cancer cell lines allows for non-invasive, longitudinal monitoring of tumor growth and response to therapy through bioluminescence imaging (BLI).[3][4][5]
Gemcitabine: Mechanism of Action
Gemcitabine (2',2'-difluorodeoxycytidine) is a nucleoside analog that acts as a prodrug.[6] Upon transport into the cell, it is phosphorylated by deoxycytidine kinase to its active metabolites, gemcitabine diphosphate (dFdCDP) and gemcitabine triphosphate (dFdCTP).[7] These metabolites exert their cytotoxic effects primarily by inhibiting DNA synthesis.[7][8] dFdCTP competes with the natural deoxycytidine triphosphate (dCTP) for incorporation into DNA, leading to masked chain termination and inducing apoptosis.[6] Additionally, dFdCDP inhibits ribonucleotide reductase, an enzyme crucial for the synthesis of deoxynucleotides, thereby depleting the pool of dCTP and potentiating the incorporation of dFdCTP into DNA.[6][7]
Gemcitabine Signaling and Metabolism Pathway
Caption: Intracellular activation and mechanism of action of Gemcitabine.
Experimental Protocols
Protocol 1: Establishment of an Orthotopic Pancreatic Cancer Mouse Model
This protocol describes the surgical procedure for implanting pancreatic cancer cells into the pancreas of an immunodeficient mouse.
Materials:
-
Human pancreatic cancer cell line (e.g., PANC-1, BxPC-3, SUIT-2) stably expressing firefly luciferase.[3][4][9]
-
Culture medium (e.g., DMEM, RPMI-1640) with 10% FBS and 1% penicillin-streptomycin.
-
Matrigel® Basement Membrane Matrix.[3]
-
6-8 week old immunodeficient mice (e.g., nude, NOD/SCID).[5]
-
Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail).
-
Surgical instruments (scissors, forceps, retractors).
-
30-gauge needle and syringe.
-
Sutures or surgical staples.
Procedure:
-
Cell Preparation: Culture luciferase-expressing pancreatic cancer cells to 80-90% confluency. On the day of surgery, harvest cells and perform a cell count. Resuspend cells in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 1 x 10^7 cells/mL.[5] Keep the cell suspension on ice to prevent Matrigel solidification.[3]
-
Animal Anesthesia and Preparation: Anesthetize the mouse using a standard protocol. Shave and sterilize the left upper abdominal quadrant.
-
Surgical Procedure: Make a small subcostal incision to expose the spleen and the attached pancreas. Gently exteriorize the spleen to visualize the tail of the pancreas.
-
Cell Implantation: Using a 30-gauge needle, inject 10-50 µL of the cell suspension (containing 1 x 10^5 to 5 x 10^5 cells) into the tail of the pancreas.[1] A successful injection is indicated by the formation of a small fluid bleb.
-
Closure: Carefully return the spleen and pancreas to the abdominal cavity. Close the peritoneum and skin with sutures or surgical staples.
-
Post-operative Care: Administer analgesics as required and monitor the animal for recovery.
Protocol 2: In Vivo Monitoring of Tumor Growth and Metastasis
This protocol details the use of bioluminescence imaging (BLI) to non-invasively track tumor progression.
Materials:
-
IVIS® Spectrum or similar in vivo imaging system.
-
D-luciferin potassium salt.
-
Anesthetic (isoflurane).
Procedure:
-
Substrate Administration: Anesthetize the tumor-bearing mouse with isoflurane. Administer D-luciferin (150 mg/kg) via intraperitoneal injection.
-
Imaging: Wait 10-15 minutes for the substrate to distribute. Place the mouse in the imaging chamber and acquire bioluminescent images.
-
Data Analysis: Quantify the bioluminescent signal (photon flux) from a defined region of interest (ROI) over the tumor area.[1] An increase in photon flux over time correlates with tumor growth.[5]
-
Frequency: Perform imaging weekly or bi-weekly to monitor tumor progression and response to treatment.[1]
Protocol 3: Gemcitabine Treatment and Efficacy Evaluation
This protocol outlines a typical treatment regimen for evaluating the efficacy of Gemcitabine in the orthotopic model.
Materials:
-
Gemcitabine hydrochloride.
-
Sterile PBS or saline for injection.
Procedure:
-
Tumor Establishment: Allow orthotopic tumors to establish and reach a detectable size (e.g., a specific photon flux value determined by BLI).
-
Randomization: Randomize mice into treatment and control groups.
-
Gemcitabine Administration: Reconstitute Gemcitabine in sterile saline. Administer Gemcitabine via intraperitoneal (IP) or intravenous (IV) injection. Dosing and schedule can vary, but a common regimen is 100-120 mg/kg administered twice weekly.[10][11]
-
Monitoring: Monitor tumor growth in all groups using BLI as described in Protocol 2. Also, monitor animal body weight as an indicator of toxicity.
-
Endpoint Analysis: At the end of the study (e.g., when control tumors reach a predetermined size or animals show signs of morbidity), euthanize the mice.
-
Excise the primary tumor and weigh it.
-
Inspect for and collect metastatic lesions in organs such as the liver, lungs, and peritoneum.[9]
-
Fix tumors and other organs in 10% neutral buffered formalin for histological analysis.
-
Protocol 4: Histological Analysis
This protocol describes the basic histological processing and staining of tumor tissues.
Materials:
-
10% neutral buffered formalin.
-
Ethanol series (70%, 95%, 100%).
-
Xylene.
-
Paraffin wax.
-
Microtome.
-
Hematoxylin and Eosin (H&E) stains.
Procedure:
-
Fixation and Processing: Fix excised tissues in formalin for 24-48 hours. Dehydrate the tissues through a graded ethanol series, clear with xylene, and embed in paraffin wax.
-
Sectioning: Cut 4-5 µm thick sections using a microtome and mount them on glass slides.
-
Staining: Deparaffinize and rehydrate the sections. Stain with H&E according to standard procedures.[12]
-
Analysis: Examine the stained sections under a microscope to assess tumor morphology, necrosis, and invasion into surrounding tissues.[12]
Data Presentation
Quantitative data from these studies should be summarized in clear and concise tables to facilitate comparison between treatment groups.
Table 1: Effect of Gemcitabine on Primary Tumor Growth in an Orthotopic Pancreatic Cancer Model
| Treatment Group | Number of Animals (n) | Initial Tumor Burden (Photon Flux ± SEM) | Final Tumor Burden (Photon Flux ± SEM) | Tumor Growth Inhibition (%) | Final Tumor Weight (mg ± SEM) |
| Vehicle Control | 10 | 1.5 x 10^6 ± 0.2 x 10^6 | 5.8 x 10^8 ± 0.9 x 10^8 | N/A | 1250 ± 150 |
| Gemcitabine (100 mg/kg) | 10 | 1.6 x 10^6 ± 0.3 x 10^6 | 1.2 x 10^8 ± 0.4 x 10^8 | 79.3 | 450 ± 80 |
Table 2: Survival Analysis of Gemcitabine-Treated Orthotopic Pancreatic Cancer Models
| Treatment Group | Number of Animals (n) | Median Survival (Days) | Percent Increase in Lifespan |
| Vehicle Control | 15 | 45 | N/A |
| Gemcitabine (120 mg/kg) | 15 | 78 | 73.3 |
Table 3: Incidence of Metastasis in Gemcitabine-Treated Mice
| Treatment Group | Number of Animals (n) | Liver Metastasis (%) | Peritoneal Metastasis (%) | Lung Metastasis (%) |
| Vehicle Control | 10 | 80 | 90 | 30 |
| Gemcitabine (100 mg/kg) | 10 | 30 | 40 | 10 |
Experimental Workflow Visualization
The following diagram illustrates the overall workflow for a typical preclinical study using an orthotopic pancreatic cancer model to evaluate Gemcitabine.
Caption: Workflow for preclinical evaluation of Gemcitabine.
References
- 1. Development of Orthotopic Pancreatic Tumor Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oncology.labcorp.com [oncology.labcorp.com]
- 3. Bioluminescent Orthotopic Model of Pancreatic Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jitc.bmj.com [jitc.bmj.com]
- 5. In Vivo Bioluminescent Imaging of Irradiated Orthotopic Pancreatic Cancer Xenografts in Nonobese Diabetic-Severe Combined Immunodeficient Mice: A Novel Method for Targeting and Assaying Efficacy of Ionizing Radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Barriers and opportunities for gemcitabine in pancreatic cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. mdpi.com [mdpi.com]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. ascopubs.org [ascopubs.org]
- 11. aacrjournals.org [aacrjournals.org]
- 12. pubcompare.ai [pubcompare.ai]
Application Note: Lentiviral shRNA Knockdown for the Validation of Pencitabine's Therapeutic Targets
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pencitabine is a novel fluoropyrimidine antimetabolite developed as a hybrid of capecitabine and gemcitabine, designed for oral activity against various cancers.[1][2] Its postulated mechanism of action involves the interference with DNA synthesis and the inhibition of multiple enzymes involved in nucleotide metabolism and DNA repair.[1] Key putative targets include enzymes crucial for DNA replication and repair, which are often upregulated in cancer cells. Validating these targets is a critical step in the preclinical development of this compound to confirm its mechanism of action and to identify patient populations most likely to respond to treatment.
This application note provides a detailed protocol for validating a putative target of this compound, Thymidylate Synthase (TS), using lentiviral-mediated short hairpin RNA (shRNA) knockdown in a human colorectal cancer cell line, HCT-116.[1] Lentiviral vectors are a robust tool for this purpose as they can efficiently transduce a wide range of cell types and integrate into the host genome, leading to stable, long-term suppression of the target gene.[3] The protocol covers lentivirus production, cell transduction, validation of target gene knockdown, and subsequent phenotypic assays to assess the impact of target suppression on this compound's cytotoxic effects.
Signaling Pathway and Experimental Overview
To understand the context of target validation, it is essential to visualize both the biological pathway in which the target operates and the experimental workflow.
Proposed Mechanism of Action of this compound
This compound, as a nucleoside analogue, is hypothesized to exert its anticancer effects by inhibiting key enzymes in the DNA synthesis pathway. One of the primary putative targets is Thymidylate Synthase (TS), an enzyme critical for the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA replication. Inhibition of TS leads to depletion of the dTMP pool, resulting in stalled DNA replication and, ultimately, apoptotic cell death.
Caption: Proposed inhibition of Thymidylate Synthase by this compound metabolites.
Experimental Workflow for Target Validation
The validation process involves a series of sequential steps, beginning with the generation of lentiviral particles carrying shRNA against the target gene. These particles are then used to transduce cancer cells, followed by selection and verification of knockdown. Finally, the effect of target knockdown on the drug's efficacy is assessed.
Caption: Workflow for lentiviral shRNA-mediated target validation.
Detailed Experimental Protocols
Safety Precaution: Lentiviral particles are treated as Risk Group Level 2 (RGL-2) organisms. All work involving live virus must be conducted in a BSL-2 certified biosafety cabinet, and all materials should be decontaminated with 10% bleach.[4][5]
Protocol 1: Lentiviral Particle Production
This protocol describes the generation of lentiviral particles in HEK293T cells using a second-generation packaging system.[6]
Materials:
-
HEK293T cells
-
pLKO.1-puro vector with shRNA targeting TS (shTS) or non-targeting control (shScramble)
-
psPAX2 (packaging plasmid) and pMD2.G (envelope plasmid)
-
DMEM with 10% FBS
-
Opti-MEM I Reduced Serum Medium
-
Transfection reagent (e.g., Lipofectamine 3000 or FuGENE HD)
-
0.45 µm syringe filters
Procedure:
-
Day 1: Plate 4 x 10^6 HEK293T cells in a 10 cm dish in DMEM with 10% FBS. Cells should be ~70-80% confluent at the time of transfection.
-
Day 2: In a sterile tube, prepare the transfection cocktail. For each 10 cm dish:
-
Mix 10 µg of pLKO.1-shTS (or shScramble), 7.5 µg of psPAX2, and 2.5 µg of pMD2.G in 500 µL of Opti-MEM.
-
In a separate tube, add 30 µL of transfection reagent to 500 µL of Opti-MEM.
-
Combine the DNA and transfection reagent mixtures, mix gently, and incubate for 20 minutes at room temperature.
-
-
Add the transfection complex dropwise to the HEK293T cells.
-
Day 3: 16-18 hours post-transfection, carefully replace the medium with 10 mL of fresh pre-warmed DMEM with 10% FBS.
-
Day 4 (48h post-transfection): Harvest the virus-containing supernatant into a sterile conical tube. Add 10 mL of fresh medium to the plate.
-
Day 5 (72h post-transfection): Harvest the supernatant again and pool it with the collection from Day 4.
-
Centrifuge the pooled supernatant at 3,000 x g for 10 minutes to pellet cell debris.
-
Filter the supernatant through a 0.45 µm syringe filter. Aliquot the viral particles and store at -80°C.
Protocol 2: Lentiviral Transduction and Selection
This protocol details the transduction of HCT-116 cells and selection of a stable cell line.[4][7]
Materials:
-
HCT-116 cells
-
Lentiviral particles (shTS and shScramble)
-
Hexadimethrine bromide (Polybrene)
-
Puromycin
-
Complete growth medium (McCoy's 5A with 10% FBS)
Procedure:
-
Day 1: Plate 1 x 10^5 HCT-116 cells per well in a 6-well plate.
-
Day 2: Cells should be ~60-70% confluent. Remove the medium and add 1 mL of fresh medium containing Polybrene at a final concentration of 8 µg/mL.
-
Add the lentiviral particles to the cells. A range of Multiplicity of Infection (MOI) from 1 to 5 should be tested to optimize transduction efficiency.[7]
-
Incubate for 18-24 hours at 37°C.
-
Day 3: Remove the virus-containing medium and replace it with 2 mL of fresh complete growth medium.
-
Day 4: Begin antibiotic selection. Replace the medium with fresh medium containing puromycin. The optimal concentration of puromycin (typically 1-5 µg/mL) must be determined beforehand with a kill curve.
-
Replace the selective medium every 2-3 days until resistant colonies are visible (approximately 7-10 days).
-
Expand individual resistant colonies or the pooled population for subsequent validation experiments.
Protocol 3: Validation of TS Knockdown
-
Isolate total RNA from shTS and shScramble HCT-116 cells using a commercial kit (e.g., RNeasy Kit).
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
Perform qRT-PCR using SYBR Green or TaqMan probes with primers specific for the TS gene (TYMS) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Calculate the relative expression of TS mRNA using the ΔΔCt method.
B. Western Blot Analysis [12][13]
-
Lyse shTS and shScramble HCT-116 cells in RIPA buffer containing protease inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against TS overnight at 4°C.
-
Incubate with a primary antibody against a loading control (e.g., β-actin or GAPDH).
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
Protocol 4: Cell Viability Assay
This assay determines if knockdown of TS sensitizes HCT-116 cells to this compound.[14][15]
Materials:
-
Stable shTS and shScramble HCT-116 cells
-
This compound
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTS, or Resazurin)[16]
Procedure:
-
Plate 5,000 cells per well (shTS and shScramble) in multiple 96-well plates. Allow cells to attach overnight.
-
Prepare a serial dilution of this compound in growth medium.
-
Treat the cells with increasing concentrations of this compound (e.g., 0.01 µM to 100 µM). Include a vehicle-only control.
-
Incubate the plates for 72 hours at 37°C.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure the signal (luminescence or absorbance) using a plate reader.
-
Normalize the data to the vehicle-treated control wells and plot a dose-response curve to determine the IC50 value for each cell line.
Data Presentation and Interpretation
Quantitative data should be summarized in tables for clear comparison.
Table 1: Validation of Thymidylate Synthase (TS) Knockdown
| Cell Line | Relative TS mRNA Expression (Fold Change vs. shScramble) | Relative TS Protein Level (Normalized to β-actin) |
|---|---|---|
| HCT-116 shScramble | 1.00 ± 0.08 | 100% |
| HCT-116 shTS | 0.21 ± 0.04 | 18% |
Data are presented as mean ± SD from three independent experiments.
Interpretation: The data indicate a successful knockdown of TS at both the mRNA (~79% reduction) and protein (~82% reduction) levels in the shTS cell line compared to the non-targeting control.
Table 2: Effect of TS Knockdown on this compound Cytotoxicity
| Cell Line | This compound IC50 (µM) | Fold Change in Sensitivity (vs. shScramble) |
|---|---|---|
| HCT-116 shScramble | 0.42 ± 0.05 | 1.0 |
| HCT-116 shTS | 3.15 ± 0.28 | 7.5 (Resistance) |
IC50 values were calculated from dose-response curves after 72h of treatment. Data are mean ± SD.
Interpretation: Knockdown of Thymidylate Synthase resulted in a 7.5-fold increase in the IC50 value of this compound. This demonstrates that TS is a critical target of this compound, as its depletion renders the cells significantly more resistant to the drug's cytotoxic effects. This result validates TS as a key mediator of this compound's mechanism of action in HCT-116 cells.
Conclusion
The protocols described in this application note provide a comprehensive framework for validating the molecular targets of novel therapeutic agents like this compound. Using lentiviral-mediated shRNA knockdown, we successfully demonstrated that Thymidylate Synthase is a key target of this compound in colorectal cancer cells. The observed resistance to this compound upon TS knockdown confirms the on-target activity of the compound. This target validation approach is a powerful tool in drug development, helping to elucidate mechanisms of action and identify potential biomarkers for patient stratification.
References
- 1. Rational Design of an Orally Active Anticancer Fluoropyrimidine, this compound, a Hybrid of Capecitabine and Gemcitabine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Lentivirus shRNA Vector for Gene Knockdown | VectorBuilder [en.vectorbuilder.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. home.pavlab.msl.ubc.ca [home.pavlab.msl.ubc.ca]
- 6. graveleylab.cam.uchc.edu [graveleylab.cam.uchc.edu]
- 7. Lentiviral Transduction Protocol [sigmaaldrich.com]
- 8. qiagen.com [qiagen.com]
- 9. Quantitation siRNA-induced Knockdown by qRT-PCR and WB - Altogen Labs [altogenlabs.com]
- 10. Measuring RNAi knockdown using qPCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. siRNA 诱导的基因沉默 | Thermo Fisher Scientific - CN [thermofisher.cn]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. lifesciences.danaher.com [lifesciences.danaher.com]
- 15. researchgate.net [researchgate.net]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Pencitabine Solubility for In Vitro Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on dissolving Pencitabine for in vitro experiments. Find answers to frequently asked questions and troubleshoot common solubility challenges to ensure the accuracy and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
For in vitro experiments, Dimethyl sulfoxide (DMSO) is a commonly used solvent for preparing high-concentration stock solutions of this compound and similar nucleoside analogs like Gemcitabine.[1][2] It is possible to achieve a high concentration in DMSO, which can then be further diluted to the desired final concentration in your cell culture medium.[1][3]
Q2: I am observing precipitation when I dilute my this compound DMSO stock solution in the aqueous culture medium. What should I do?
Precipitation upon dilution of a DMSO stock in aqueous media is a common issue for hydrophobic compounds. Here are a few steps to troubleshoot this:
-
Lower the final DMSO concentration: Ensure the final concentration of DMSO in your culture medium is low, typically below 1%, as higher concentrations can be toxic to cells.[3]
-
Use a pre-warmed medium: Adding the drug solution to a pre-warmed cell culture medium can sometimes help maintain solubility.
-
Increase the volume of the final dilution: A larger final volume for the same amount of stock solution can prevent the drug from reaching its solubility limit in the aqueous environment.
-
Consider a multi-step dilution: A serial dilution approach, where the stock is first diluted in a small volume of media and then further diluted to the final concentration, can sometimes prevent precipitation.
Q3: Can I dissolve this compound directly in an aqueous buffer like PBS or saline?
While some related compounds like Gemcitabine have solubility in PBS (approximately 2 mg/ml), it is generally lower than in organic solvents like DMSO.[2] For creating high-concentration stock solutions, DMSO is often preferred. If you need to prepare a fresh, organic solvent-free solution, you can attempt to dissolve this compound directly in an aqueous buffer, but be aware of the lower solubility limit. It is not recommended to store aqueous solutions for more than one day.[2]
Q4: How should I store my this compound stock solution?
This compound stock solutions in DMSO should be stored at -20°C for long-term stability.[2] When stored properly, it should be stable for an extended period. Aqueous solutions of similar compounds are less stable and it is recommended to prepare them fresh before use.[2]
Troubleshooting Guide
This guide addresses specific issues you may encounter when preparing this compound solutions for your experiments.
| Issue | Possible Cause | Recommended Solution |
| This compound powder is not dissolving in DMSO. | Insufficient solvent volume or inadequate mixing. | Increase the volume of DMSO. Use sonication or gentle warming (be cautious with temperature as it might affect compound stability) to aid dissolution.[1] |
| Cloudiness or precipitation appears in the stock solution upon storage at -20°C. | The concentration of the stock solution may be too high, leading to crystallization at low temperatures. | Prepare a slightly lower concentration stock solution. Before use, gently warm the vial to room temperature and vortex to ensure any precipitated material has redissolved. |
| Inconsistent experimental results between different batches of this compound solution. | Degradation of the compound or inaccurate concentration determination. | Always use freshly prepared dilutions from a properly stored stock solution. Confirm the concentration of your stock solution using a spectrophotometer if possible. Be aware that some similar compounds can be unstable in highly acidic or alkaline solutions.[4] |
Quantitative Data: Solubility of this compound and Related Analogs
The following table summarizes the solubility of this compound's parent compound, Gemcitabine, in various solvents, which can serve as a useful reference.
| Compound | Solvent | Solubility | Notes |
| Gemcitabine | DMSO | 200 mg/mL (759.88 mM) | Ultrasonic assistance may be needed.[1] |
| Gemcitabine | DMSO | 5 mg/mL | - |
| Gemcitabine | Ethanol | 0.25 mg/mL | - |
| Gemcitabine | PBS (pH 7.2) | approx. 2 mg/mL | Aqueous solutions are not recommended for long-term storage.[2] |
| Gemcitabine | Water | 19 mg/mL (63.4 mM) | - |
| Gemcitabine | Saline | 20 mg/mL | For in vivo use.[5] |
Experimental Protocol: Preparation of a this compound Stock Solution
This protocol provides a detailed methodology for preparing a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required mass: Determine the mass of this compound powder needed to prepare your desired volume of a 10 mM stock solution. The molecular weight of this compound will be required for this calculation.
-
Weigh the powder: Carefully weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.
-
Add DMSO: Add the appropriate volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
Dissolve the compound: Vortex the tube vigorously for 1-2 minutes to dissolve the powder. If the powder does not fully dissolve, you can use a sonicator bath for 5-10 minutes or gently warm the solution.
-
Sterile filter (optional): For cell culture experiments, it is recommended to sterile filter the stock solution through a 0.22 µm syringe filter into a new sterile tube.
-
Aliquot and store: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C.
Visualizations
This compound Solubility Troubleshooting Workflow
Caption: Workflow for troubleshooting this compound solubility.
Postulated Mechanism of Action of this compound
Caption: Postulated mechanism of this compound action.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Degradation chemistry of gemcitabine hydrochloride, a new antitumor agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Gemcitabine Formulation | Xin Chen Lab [pharm.ucsf.edu]
Technical Support Center: Troubleshooting Inconsistent Gemcitabine IC50 Values
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address inconsistencies in Gemcitabine (Pencitabine) IC50 values during their experiments.
Frequently Asked Questions (FAQs)
Q1: Why are my Gemcitabine IC50 values inconsistent across experiments?
Inconsistent IC50 values for Gemcitabine can arise from a combination of biological and technical factors. These can range from variability in cell culture conditions and reagent handling to the inherent biological complexity of the cell lines being used. It is crucial to standardize your experimental protocol and carefully control for variables that can influence the drug's potency.
Q2: What are the most common sources of variability in IC50 determination?
Common sources of variability include:
-
Cell-based factors: Cell line misidentification or contamination, high passage numbers leading to genetic drift, and variations in cell health and confluency.[1][2]
-
Experimental conditions: Fluctuations in incubator temperature and CO2 levels, inconsistent cell seeding densities, and variations in drug exposure time.[2][3][4][5]
-
Reagent and assay variability: Improper storage and handling of Gemcitabine, batch-to-batch variations in media and supplements, and the choice and execution of the cell viability assay.[2][6]
-
Data analysis: Different methods and software used for IC50 calculation can lead to different results.[7][8]
Q3: How much variability in IC50 values is considered acceptable?
The acceptable range of variability can depend on the specific cell line and assay used. However, a 2-3 fold variation is often considered acceptable for many cell-based assays. If your IC50 values are varying by an order of magnitude or more, it is a strong indication of an underlying issue in your experimental setup.[9]
Q4: My Gemcitabine IC50 value is different from what is reported in the literature. Should I be concerned?
It is not uncommon for IC50 values to differ between labs, even for the same cell line.[9] This can be due to subtle differences in experimental protocols, such as the specific cell viability assay used, the passage number of the cells, or the source of the reagents.[2][6] If your results are consistent within your own experiments, you should use your empirically determined IC50 value.[9] However, a significant deviation (e.g., several orders of magnitude) may warrant further investigation into your experimental conditions.
Troubleshooting Guides
Problem 1: High variability in IC50 values between replicate experiments.
This is a common issue that can often be traced back to inconsistencies in the experimental workflow.
Possible Causes and Solutions:
| Cause | Solution |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension before seeding. Use a calibrated multichannel pipette and mix the cell suspension between seeding each plate. Optimize seeding density to ensure cells are in the exponential growth phase during the experiment.[2][4][10] |
| Edge Effects in Microplates | To minimize evaporation from the outer wells, which can concentrate the drug and affect cell growth, fill the perimeter wells with sterile PBS or media without cells.[6] |
| Inaccurate Drug Dilutions | Prepare fresh serial dilutions of Gemcitabine for each experiment from a validated stock solution. Use calibrated pipettes and ensure thorough mixing at each dilution step. |
| Variable Incubation Times | Standardize the drug incubation period precisely across all experiments. |
| Inconsistent Assay Procedure | Ensure all steps of the cell viability assay (e.g., reagent addition, incubation times, and plate reading) are performed consistently. |
Problem 2: IC50 values are consistently higher or lower than expected.
This could indicate a systemic issue with your reagents, cell line, or the assay itself.
Possible Causes and Solutions:
| Cause | Solution |
| Gemcitabine Degradation | Gemcitabine solutions can be unstable. Reconstituted gemcitabine is stable for up to 35 days at room temperature.[11] Prepare fresh dilutions from a properly stored stock solution for each experiment. Avoid repeated freeze-thaw cycles.[12] The stability of gemcitabine is also pH-dependent, with maximum stability in the pH range of 7-9.5.[13] |
| Cell Line Resistance | Cells can develop resistance to Gemcitabine over time, especially at high passage numbers.[14][15] Use low-passage, authenticated cell lines. If you suspect resistance, you can test for the expression of resistance markers. |
| Mycoplasma Contamination | Mycoplasma contamination can alter cellular metabolism and drug response. Regularly test your cell cultures for mycoplasma. |
| Choice of Cell Viability Assay | Different viability assays measure different cellular parameters (e.g., metabolic activity, membrane integrity). The chosen assay may not be optimal for your cell line or the drug's mechanism of action. Consider trying an alternative assay.[16][17] |
| Incorrect Data Analysis | Ensure you are using an appropriate non-linear regression model (e.g., four-parameter logistic curve) to calculate the IC50.[8][18] |
Experimental Protocols
Protocol 1: Gemcitabine IC50 Determination using MTT Assay
This protocol outlines a standard method for determining the IC50 of Gemcitabine using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Gemcitabine hydrochloride
-
Cell line of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of Gemcitabine in complete culture medium. Remove the old medium from the cells and add 100 µL of the drug dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO or PBS used to dissolve the drug) and a no-cell control (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (no-cell control) from all readings. Normalize the data to the vehicle control (100% viability). Plot the percentage of cell viability against the logarithm of the drug concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Data Presentation
Table 1: Example Gemcitabine IC50 Values in Pancreatic Cancer Cell Lines
The IC50 values for Gemcitabine can vary significantly between different cell lines. This table provides a summary of reported IC50 values for some commonly used pancreatic cancer cell lines.
| Cell Line | Reported IC50 Range | Reference |
| PANC-1 | 300 µM - 23.9 µM | [9][19] |
| MIA PaCa-2 | 61 µM - 494 nM | [9][19] |
| BxPC-3 | 128 µM | [19] |
| AsPC-1 | Moderately sensitive | [20] |
| Capan-1 | Comparatively more resistant | [20] |
Note: These values are for reference only. It is essential to determine the IC50 in your specific experimental system.
Mandatory Visualizations
Gemcitabine Mechanism of Action
Caption: Mechanism of action of Gemcitabine.
Troubleshooting Workflow for Inconsistent IC50 Values
Caption: Troubleshooting workflow for inconsistent IC50 values.
References
- 1. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [worldwide.promega.com]
- 2. biocompare.com [biocompare.com]
- 3. The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cancer cell seeding density as a mechanism of chemotherapy resistance: a novel cancer cell density index based on IC50-Seeding Density Slope (ISDS) to assess chemosensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. re.public.polimi.it [re.public.polimi.it]
- 6. researchgate.net [researchgate.net]
- 7. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Star Republic: Guide for Biologists [sciencegateway.org]
- 9. researchgate.net [researchgate.net]
- 10. journals.physiology.org [journals.physiology.org]
- 11. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 12. Gemcitabine, HCl [sigmaaldrich.com]
- 13. DSpace [kuscholarworks.ku.edu]
- 14. Promising molecular mechanisms responsible for gemcitabine resistance in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. files.core.ac.uk [files.core.ac.uk]
- 16. Complete Guide to Choosing the Right Cell Viability Assay | AxisPharm [axispharm.com]
- 17. doaj.org [doaj.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. ar.iiarjournals.org [ar.iiarjournals.org]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Pencitabine Dosage for In Vivo Tumor Growth Inhibition
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing Pencitabine dosage for in vivo tumor growth inhibition experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for this compound?
A1: this compound is a nucleoside analog that acts as a prodrug.[1] After being transported into the cell, it is phosphorylated into its active diphosphate and triphosphate forms. These active metabolites inhibit DNA synthesis and function through multiple mechanisms.[1][2] Key actions include the inhibition of ribonucleotide reductase (RR) by the diphosphate form, which depletes the pool of deoxynucleotides necessary for DNA synthesis.[3][4] The triphosphate form is incorporated into the DNA strand, leading to "masked chain termination" where DNA polymerases cannot proceed, ultimately causing cell death.[1] this compound is designed as a hybrid of capecitabine and gemcitabine and is thought to retain the inhibitory activities of both parent drugs against thymidylate synthase (TS) and ribonucleotide reductase (RR), respectively.[2]
Q2: What is a typical starting dose and administration schedule for this compound in mouse xenograft models?
A2: A reasonable starting point for oral administration of this compound in a mouse xenograft model is 25 mg/kg.[2] The administration schedule can significantly impact efficacy. Studies with the related compound, gemcitabine, have shown that intermittent schedules, such as every three days, can be more effective than daily or weekly injections.[5] Continuous infusion over 24 hours has also demonstrated high efficacy in some models.[5] The optimal schedule is model-dependent and should be determined empirically.
Q3: How does in vitro cytotoxicity of this compound translate to in vivo efficacy?
A3: There is often a poor correlation between in vitro cytotoxicity (e.g., IC50 values) and in vivo antitumor activity for nucleoside analogs like this compound.[6][7] In vivo, factors such as drug delivery to the tumor, the tumor microenvironment, inefficient vasculature, and stromal content can significantly limit the drug's effectiveness, even at concentrations that are highly cytotoxic in cell culture.[8] Therefore, in vitro data should be used as a preliminary indicator, but in vivo dose-response studies are essential.
Q4: What are the common routes of administration for this compound in preclinical studies?
A4: this compound has been designed for oral activity.[2] For its parent compound, gemcitabine, intraperitoneal (i.p.) and intravenous (i.v.) injections are common routes in preclinical models.[5][9] The choice of administration route can affect the pharmacokinetic and pharmacodynamic properties of the drug.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| High toxicity (e.g., significant weight loss, mortality) | Dose is too high. | Reduce the dose of this compound. Consider starting with a dose-finding study to determine the maximum tolerated dose (MTD). |
| Administration schedule is too frequent. | Increase the interval between doses (e.g., from daily to every 3 days).[5] | |
| Formulation issues leading to rapid absorption and high peak plasma concentrations. | Review the formulation and vehicle used. For oral administration, ensure consistent and appropriate formulation. | |
| Lack of tumor growth inhibition | Dose is too low. | Increase the dose of this compound, not exceeding the MTD. |
| Inefficient drug delivery to the tumor. | Consider alternative routes of administration that may improve bioavailability. Investigate tumor vascularity and perfusion in your model. | |
| Intrinsic or acquired tumor resistance. | Assess the expression of nucleoside transporters (e.g., ENT1) and activating enzymes (e.g., deoxycytidine kinase) in your tumor model.[10][11] | |
| Suboptimal administration schedule. | Experiment with different dosing schedules (e.g., intermittent dosing, continuous infusion).[5] | |
| High variability in tumor response between animals | Inconsistent drug administration. | Ensure accurate and consistent dosing technique for all animals. |
| Tumor heterogeneity. | Increase the number of animals per group to improve statistical power. Consider using patient-derived xenograft (PDX) models which can better recapitulate human tumor heterogeneity. | |
| Differences in animal health or stress levels. | Monitor animal health closely and maintain a low-stress environment. | |
| Discrepancy between in vitro and in vivo results | Poor drug penetration into the tumor microenvironment.[8] | Analyze drug concentration in tumor tissue. Consider co-administration with agents that can modify the tumor stroma. |
| Rapid drug metabolism and clearance in vivo. | Perform pharmacokinetic studies to determine the drug's half-life and exposure in plasma and tumor tissue. | |
| The in vitro model does not recapitulate the complexity of the in vivo tumor. | Utilize 3D culture systems or co-culture models for more predictive in vitro screening. |
Data Presentation
Table 1: Example In Vivo Efficacy Data for this compound and Related Compounds
| Compound | Tumor Model | Dose | Route | Schedule | Tumor Growth Inhibition (%) | Reference |
| This compound | HCT-116 Xenograft | 25 mg/kg | Oral | Daily for 26 days | ~40% | [2] |
| Gemcitabine | L3.6pl Pancreatic Xenograft | Not Specified | Not Specified | Not Specified | 59% | [8] |
| Gemcitabine | Human Head and Neck Xenograft | 120 mg/kg | i.p. | 4 times, 3-day intervals | More effective than daily or weekly | [5] |
| Gemcitabine | Colon 26-10 Murine Carcinoma | 15 mg/kg | i.v. infusion | 24-hour infusion, 2 times, 7-day interval | Complete remissions | [5] |
Experimental Protocols
Protocol: In Vivo Tumor Growth Inhibition Study in a Xenograft Mouse Model
-
Cell Culture and Implantation:
-
Culture human cancer cells (e.g., HCT-116) under standard conditions.
-
Harvest cells during the exponential growth phase.
-
Subcutaneously inject a suspension of tumor cells (e.g., 5 x 10^6 cells in 100 µL of PBS) into the flank of athymic nude mice.
-
-
Tumor Growth Monitoring:
-
Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Measure tumor dimensions with calipers every 2-3 days.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
-
Animal Grouping and Treatment:
-
Randomize mice into treatment and control groups (n=8-10 mice per group).
-
Prepare this compound formulation for the desired route of administration (e.g., suspended in a vehicle like 0.5% carboxymethylcellulose for oral gavage).
-
Administer this compound or vehicle control according to the predetermined dose and schedule.
-
-
Monitoring and Endpoints:
-
Monitor animal body weight and general health daily as an indicator of toxicity.
-
Continue treatment for the specified duration (e.g., 21-28 days).
-
The primary endpoint is typically the tumor volume at the end of the study.
-
Euthanize mice when tumors reach a predetermined maximum size or if signs of excessive toxicity are observed.
-
-
Data Analysis:
-
Calculate the percentage of tumor growth inhibition (TGI) for the treated group compared to the control group.
-
Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the observed differences.
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: In vivo tumor growth inhibition workflow.
Caption: Troubleshooting logic for lack of efficacy.
References
- 1. Gemcitabine: metabolism, mechanisms of action, and self-potentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rational Design of an Orally Active Anticancer Fluoropyrimidine, this compound, a Hybrid of Capecitabine and Gemcitabine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Gemcitabine: preclinical pharmacology and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Schedule-dependent antitumor effect of gemcitabine in in vivo model system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Growth‐rate model predicts in vivo tumor response from in vitro data - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro and in vivo anti-tumor activities of a gemcitabine derivative carried by nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. From Bench to Bedside: Lessons Learned in Translating Preclinical Studies in Cancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In Vitro and In Vivo Comparison of Gemcitabine and the Gemcitabine Analog 1-(2′-deoxy-2′-fluoroarabinofuranosyl) Cytosine (FAC) in Human Orthotopic and Genetically Modified Mouse Pancreatic Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Oncology [pharmacology2000.com]
- 11. Fasting cycles potentiate the efficacy of gemcitabine treatment in in vitro and in vivo pancreatic cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Pencitabine Resistance in Cancer Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments on Pencitabine resistance.
Troubleshooting Guides
Issue 1: High variability in this compound IC50 values between experiments.
-
Question: We are observing significant variability in the half-maximal inhibitory concentration (IC50) of this compound in our cancer cell line across different experimental batches. What could be the cause, and how can we troubleshoot this?
-
Answer: Variability in IC50 values is a common issue that can arise from several factors. Here's a systematic approach to troubleshooting:
-
Cell Culture Conditions:
-
Cell Passage Number: Are you using cells from a consistent and low passage number range? Prolonged culturing can lead to genetic drift and altered drug sensitivity. We recommend creating a master cell bank and using cells for a limited number of passages.
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Cell Density: Was the cell seeding density consistent across all experiments? Cell density can influence growth rates and drug response. Ensure a standardized seeding protocol.
-
Media and Supplements: Are you using the same batch of media, serum, and supplements for all experiments? Variations in these components can affect cell health and drug metabolism.
-
-
Drug Preparation and Storage:
-
Stock Solution: Are you preparing fresh this compound stock solutions for each experiment or using aliquots from a single, validated stock? If using aliquots, ensure they have been stored correctly and have not undergone multiple freeze-thaw cycles.
-
Solvent Concentration: Is the final concentration of the solvent (e.g., DMSO) consistent across all wells and plates? High solvent concentrations can be toxic to cells and affect the experimental outcome.
-
-
Assay Protocol:
-
Incubation Time: Is the drug incubation time strictly controlled? Variations in incubation time will directly impact the IC50 value.
-
Assay Reagents: Are the viability assay reagents (e.g., MTS, MTT) fresh and properly prepared? Reagent degradation can lead to inaccurate readings.
-
-
Issue 2: Our this compound-resistant cell line is losing its resistant phenotype over time.
-
Question: We have developed a this compound-resistant cancer cell line, but it seems to be reverting to a more sensitive phenotype after several passages without the drug. How can we maintain the resistant phenotype?
-
Answer: The loss of a resistant phenotype in the absence of selective pressure is a known phenomenon. To maintain the resistance of your cell line, consider the following:
-
Continuous vs. Intermittent Drug Exposure:
-
It is crucial to culture the resistant cell line in the continuous presence of a maintenance dose of this compound. This selective pressure ensures that the cells retain the molecular characteristics responsible for resistance. The maintenance concentration is typically the IC50 or a slightly lower concentration that does not significantly inhibit proliferation but is sufficient to maintain selection.
-
-
Phenotypic Validation:
-
Periodically re-evaluate the IC50 of your resistant cell line compared to the parental, sensitive cell line to confirm the stability of the resistant phenotype.
-
-
Cryopreservation:
-
Once a resistant cell line with the desired phenotype is established, it is essential to cryopreserve a large number of vials at a low passage number. This allows you to return to a validated stock if the cultured cells lose their resistance.
-
-
Issue 3: Inconsistent results in xenograft models treated with this compound.
-
Question: We are observing high variability in tumor growth and response to this compound in our mouse xenograft models. What are the potential sources of this variability?
-
Answer: In vivo experiments are inherently more complex and prone to variability. Here are some factors to consider for troubleshooting your xenograft studies:
-
Animal Husbandry:
-
Animal Strain, Age, and Sex: Ensure that all animals are of the same strain, age, and sex, as these factors can influence tumor take rate and growth.
-
Housing Conditions: Maintain consistent housing conditions (e.g., temperature, light cycle, diet) as stress can impact animal health and experimental outcomes.
-
-
Tumor Inoculation:
-
Cell Viability and Number: Use a consistent number of viable cancer cells for inoculation. Perform a viability count (e.g., trypan blue exclusion) immediately before injection.
-
Injection Site: Inoculate the cells in the same anatomical location for all animals to ensure consistent tumor establishment and growth kinetics.
-
-
Drug Administration:
-
Formulation and Dosing: Ensure the this compound formulation is consistent and that the dose is accurately calculated based on each animal's body weight. Calibrate your injection equipment regularly.
-
Route and Schedule: Administer the drug via the same route and on the same schedule for all treatment groups.
-
-
Frequently Asked Questions (FAQs)
-
Question 1: What are the primary molecular mechanisms of this compound resistance?
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Answer: this compound resistance is a multifactorial process involving several molecular mechanisms:
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Altered Drug Transport and Metabolism: Reduced expression or activity of the human equilibrative nucleoside transporter 1 (hENT1) limits this compound uptake into the cell.[1] Conversely, increased expression of ATP-binding cassette (ABC) transporters can enhance drug efflux.[2] Alterations in the enzymes responsible for this compound activation (e.g., deoxycytidine kinase) or inactivation also play a crucial role.[3][4]
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Activation of Pro-Survival Signaling Pathways: Several signaling pathways are frequently activated in this compound-resistant cancer cells, promoting cell survival and proliferation despite treatment. These include the PI3K/Akt/mTOR, Wnt/β-catenin, Notch, and Hedgehog pathways.[2][5][6][7]
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Evasion of Apoptosis: Overexpression of anti-apoptotic proteins, such as BCL-XL, can prevent this compound-induced programmed cell death.[8]
-
Epithelial-to-Mesenchymal Transition (EMT): The acquisition of an EMT phenotype has been linked to increased resistance to this compound.[2]
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Tumor Microenvironment: Factors within the tumor microenvironment, such as hypoxia and the presence of cancer-associated fibroblasts, can contribute to drug resistance.[3] Surprisingly, even bacteria within tumors can metabolize and inactivate gemcitabine (a closely related drug), conferring resistance.[9]
-
-
Question 2: How can we experimentally induce this compound resistance in a cancer cell line?
-
Answer: A common method for developing a this compound-resistant cell line in vitro is through continuous dose escalation. This involves chronically exposing the parental, sensitive cell line to gradually increasing concentrations of this compound over a prolonged period. The starting concentration is typically below the IC50, and it is incrementally increased as the cells adapt and become more resistant. It is crucial to have a parallel culture of the parental cell line with the vehicle (e.g., DMSO) as a control.
-
Question 3: What are some common combination therapy strategies to overcome this compound resistance?
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Answer: Combination therapies aim to target the mechanisms of resistance to re-sensitize cancer cells to this compound. Some rational combination strategies include:
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Targeting Pro-Survival Pathways: Combining this compound with inhibitors of pathways known to be activated in resistant cells, such as PI3K/Akt inhibitors or MEK inhibitors.[5][10]
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Inhibiting Anti-Apoptotic Proteins: The use of agents that target anti-apoptotic proteins like BCL-XL, such as the PROTAC degrader DT2216, has shown synergistic effects with gemcitabine.[8]
-
Modulating Drug Transport: While clinically challenging, the development of inhibitors for ABC drug efflux pumps is an area of active research.[11]
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Targeting Developmental Pathways: Strategies targeting the Hedgehog, Wnt, and Notch pathways, which are often reactivated in resistant cells, may sensitize them to this compound.[2]
-
-
Question 4: Which signaling pathways are most critical to investigate when studying this compound resistance?
-
Answer: Based on current literature, the following signaling pathways are high-priority targets for investigation in the context of this compound resistance:
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PI3K/Akt/mTOR Pathway: This is a central pro-survival pathway frequently activated in various cancers and implicated in resistance to numerous chemotherapies, including this compound.[5][7]
-
Wnt/β-catenin Pathway: Activation of this pathway has been observed in this compound-resistant lung and pancreatic cancer cells.[2]
-
Notch and Hedgehog Pathways: These developmental pathways can be reactivated in cancer and contribute to a cancer stem cell phenotype, which is associated with drug resistance.[2]
-
MAPK Pathway: The MAPK pathway, particularly the ERK signaling cascade, has been shown to be involved in this compound resistance, and its inhibition can increase sensitivity.[10]
-
Data Presentation
Table 1: Effect of Combination Therapies on this compound IC50 in Pancreatic Cancer Cell Lines
| Cell Line | Treatment | IC50 of this compound (µM) | Fold Change in Sensitivity | Reference |
| PANC-1 | This compound alone | ~25 | - | [10] |
| PANC-1 | This compound + Lenalidomide | ~15 | ~1.7 | [10] |
| MIA-PaCa-2 | This compound alone | ~5 | - | [10] |
| MIA-PaCa-2 | This compound + Lenalidomide | ~3 | ~1.7 | [10] |
| BxPC-3 | This compound alone | ~10 | - | [10] |
| BxPC-3 | This compound + Lenalidomide | ~6 | ~1.7 | [10] |
Table 2: In Vivo Efficacy of Gemcitabine and DT2216 Combination in a Pancreatic Cancer PDX Model
| Treatment Group | Average Tumor Volume (mm³) at Day 21 | % Tumor Growth Inhibition | Survival Benefit | Reference |
| Vehicle | ~1200 | - | - | [8] |
| Gemcitabine | ~800 | ~33% | Moderate | [8] |
| DT2216 | ~900 | ~25% | Moderate | [8] |
| Gemcitabine + DT2216 | ~200 | ~83% | Significant | [8] |
Experimental Protocols
Protocol 1: Determination of IC50 using MTS Assay
-
Cell Seeding:
-
Trypsinize and count the cancer cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare a 2x serial dilution of this compound in culture medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include vehicle-only wells as a control.
-
Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
-
MTS Assay:
-
Add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Normalize the absorbance values to the vehicle-treated control wells.
-
Plot the normalized values against the logarithm of the this compound concentration and fit a non-linear regression curve to determine the IC50 value.
-
Protocol 2: Western Blot Analysis of Signaling Pathway Activation
-
Cell Lysis:
-
Treat cells with this compound and/or other inhibitors for the desired time.
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against proteins of interest (e.g., p-Akt, Akt, β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane again with TBST.
-
Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Visualizations
Caption: Key mechanisms of this compound action and resistance in cancer cells.
Caption: Workflow for determining the IC50 of this compound using an MTS assay.
Caption: The PI3K/Akt signaling pathway's role in promoting this compound resistance.
References
- 1. Gemcitabine chemoresistance in pancreatic cancer: molecular mechanisms and potential solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Promising molecular mechanisms responsible for gemcitabine resistance in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. Resistance to Gemcitabine in Pancreatic Ductal Adenocarcinoma: A Physiopathologic and Pharmacologic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gemcitabine resistance in breast cancer cells regulated by PI3K/AKT-mediated cellular proliferation exerts negative feedback via the MEK/MAPK and mTOR pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Roles of signaling pathways in drug resistance, cancer initiating cells and cancer progression and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Overcoming Gemcitabine Resistance in Pancreatic Cancer Using the BCL-XL–Specific Degrader DT2216 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bacteria May Make Cancer Cells Resistant to Chemotherapy - Pancreatic Cancer Action Network [pancan.org]
- 10. Mechanisms underlying gemcitabine resistance in pancreatic cancer and sensitisation by the iMiD™ lenalidomide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Emerging Therapeutic Strategies to Overcome Drug Resistance in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Reducing Pencitabine-induced off-target effects in vitro
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Pencitabine in in vitro experiments. The information aims to help mitigate and understand potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a rationally designed anticancer agent, a hybrid of capecitabine and gemcitabine.[1] Its primary on-target mechanism involves the inhibition of DNA synthesis and function in rapidly dividing cancer cells.[1] It is designed to be converted to its active form, avoiding the metabolic pathway that leads to the formation of 5-fluorouracil and its associated toxicities.[1]
Q2: What are the potential off-target effects of this compound in vitro?
While this compound was designed to have an improved safety profile, as a nucleoside analog that affects DNA replication, it can still exhibit off-target effects, particularly in non-cancerous cells that are also dividing. Based on the behavior of its parent compound, gemcitabine, potential off-target effects to monitor in vitro include:
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Cytotoxicity in normal cells: Non-cancerous cell lines, especially those with higher proliferation rates, may be sensitive to this compound.
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Endothelial cell dysfunction: Gemcitabine has been shown to cause injury to human umbilical vein endothelial cells (HUVECs) in vitro, affecting cell morphology and inflammatory cytokine production.[2]
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Myelosuppression: As a nucleoside analog, this compound has the potential to inhibit the proliferation of hematopoietic stem and progenitor cells, a common off-target effect of this class of drugs.[3][4]
Q3: How can I proactively reduce the risk of off-target effects in my experiments?
-
Use co-culture or 3D spheroid models: These models can better mimic the in vivo tumor microenvironment and may reveal differential sensitivity between cancer and normal cells.[5][6]
-
Optimize drug concentration and exposure time: Start with a wide range of concentrations to determine the therapeutic window for your specific cancer cell line versus a control normal cell line.
-
Incorporate washout experiments: Assess the recovery of normal cells after this compound removal to understand if the cytotoxic effects are reversible.
Q4: What are some key signaling pathways that might be involved in this compound's off-target effects?
Based on the known mechanisms of nucleoside analogs like gemcitabine, off-target effects in normal cells are likely to involve the activation of DNA damage response (DDR) pathways. Key pathways include:
-
ATR/CHK1 Pathway: Activated in response to replication stress.
-
ATM/CHK2 Pathway: Activated by double-strand DNA breaks.
-
p53-mediated Apoptosis: A central pathway for inducing cell death following irreparable DNA damage.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| High cytotoxicity observed in normal control cell lines (e.g., fibroblasts, HUVECs). | 1. This compound concentration is too high. 2. The normal cell line has a high proliferation rate. 3. Extended drug exposure time. | 1. Perform a dose-response curve to determine the IC50 for both cancer and normal cell lines. Aim for a concentration that maximizes cancer cell death while minimizing toxicity to normal cells. 2. Use a normal cell line with a lower proliferation rate for comparison, or use serum-starvation to synchronize cells in a quiescent state before treatment. 3. Conduct a time-course experiment to find the optimal exposure duration. |
| Inconsistent results between replicate experiments. | 1. Variability in cell seeding density. 2. Inconsistent drug preparation. 3. Passage number of cell lines affecting sensitivity. | 1. Ensure precise and consistent cell counting and seeding for all experiments. 2. Prepare fresh this compound dilutions for each experiment from a validated stock solution. 3. Use cell lines within a consistent and low passage number range. |
| Discrepancy between 2D monolayer and 3D spheroid/organoid results. | 1. Drug penetration issues in the 3D model. 2. Altered cellular state (proliferation, metabolism) in 3D culture. | 1. Increase incubation time to allow for better drug diffusion into the spheroid core. 2. Analyze cell proliferation gradients within the spheroid (e.g., using Ki-67 staining) to correlate with drug efficacy. |
| Unable to identify specific off-target proteins or pathways. | 1. The off-target effect is subtle or affects a non-canonical pathway. 2. The analytical method is not sensitive enough. | 1. Employ unbiased screening techniques like proteomic profiling (mass spectrometry) or a targeted kinase inhibitor screen to identify unexpected protein interactions. 2. Use a highly sensitive assay, such as a kinome-wide activity assay, to detect low-level off-target kinase inhibition. |
Quantitative Data Summary
Due to the limited availability of public data on this compound's effects on normal cell lines, the following tables provide comparative cytotoxicity data for its parent compound, gemcitabine, to serve as a reference for expected therapeutic windows.
Table 1: Comparative in vitro Cytotoxicity of Gemcitabine in Cancer vs. Normal Human Cell Lines
| Cell Line | Cell Type | IC50 (µM) | Reference |
| MIA PaCa-2 | Pancreatic Cancer | ≥10 | [1] |
| PANC-1 | Pancreatic Cancer | ≥10 | [1] |
| MCF-7 | Breast Cancer | ≥10 | [1] |
| HDFs | Human Dermal Fibroblasts (Normal) | >150 (less sensitive) | [1] |
| Fetal Lung | Normal Lung Fibroblasts | More resistant than adenocarcinoma cells | [7] |
| Lung Adenocarcinoma | Lung Cancer | More sensitive than normal lung fibroblasts | [7] |
Table 2: Cytotoxicity of Protopine/Gemcitabine Combination on Cancer and Normal Cells
| Cell Line | Treatment | Effect on Cell Viability | Reference |
| MIA PaCa-2 | 10 µM PRO + 50 µM GEM | Decreased | [1] |
| PANC-1 | 10 µM PRO + 50 µM GEM | Decreased | [1] |
| HDFs | 10 µM PRO + 50 µM GEM | Rescued from GEM-induced decline | [1] |
| MCF-7 | 10 µM PRO + 50 µM GEM | Rescued from GEM-induced decline | [1] |
Experimental Protocols
Protocol 1: Comparative Cytotoxicity Assessment using MTT Assay
This protocol details how to determine and compare the half-maximal inhibitory concentration (IC50) of this compound on a cancer cell line and a normal human fibroblast cell line.
-
Cell Seeding:
-
Seed cancer cells (e.g., HCT-116) and normal human fibroblasts (e.g., HDFs) in separate 96-well plates at a density of 5,000 cells/well.
-
Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a serial dilution of this compound in culture medium (e.g., 0.01 µM to 100 µM).
-
Remove the old medium from the cells and add 100 µL of the various this compound concentrations to the respective wells. Include a vehicle control (medium with the same concentration of DMSO or other solvent used to dissolve this compound).
-
Incubate for 72 hours.
-
-
MTT Assay:
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the this compound concentration and use a non-linear regression to determine the IC50 value.
-
Protocol 2: 3D Spheroid Co-culture Model to Assess Off-Target Effects
This protocol describes the formation of a co-culture spheroid model of cancer cells and fibroblasts to evaluate the differential cytotoxicity of this compound.
-
Cell Preparation:
-
Label cancer cells (e.g., PANC-1) with a green fluorescent marker (e.g., GFP) and normal fibroblasts (e.g., NIH-3T3) with a red fluorescent marker (e.g., mCherry).
-
-
Spheroid Formation:
-
Mix the labeled cancer cells and fibroblasts at a 1:1 ratio.
-
Seed 2,000 cells per well in a 96-well ultra-low attachment round-bottom plate.
-
Centrifuge the plate at 300 x g for 10 minutes to facilitate cell aggregation.
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Incubate for 3-5 days to allow for spheroid formation.
-
-
This compound Treatment:
-
Treat the spheroids with a range of this compound concentrations for 72 hours.
-
-
Imaging and Analysis:
-
Image the spheroids using a high-content imaging system with fluorescence capabilities.
-
Quantify the green and red fluorescence intensity to determine the relative viability of the cancer cells and fibroblasts within the spheroids.
-
Measure the overall spheroid size and morphology as an indicator of treatment efficacy.
-
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. Gemcitabine alters sialic acid binding of the glycocalyx and induces inflammatory cytokine production in cultured endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gemcitabine - Wikipedia [en.wikipedia.org]
- 4. GAS5 promotes cytarabine induced myelosuppression via inhibition of hematopoietic stem cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cancer cell spheroids as a model to evaluate chemotherapy protocols - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reactionbiology.com [reactionbiology.com]
- 7. Effects of gemcitabine in normal and transformed human lung cell cultures: cytotoxicity and increase in radiation sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Pencitabine (Penciclovir) Powder
This guide provides best practices for the handling, storage, and use of Penciclovir powder in a research setting. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the proper way to store Penciclovir powder?
A1: Penciclovir powder should be stored in a tightly sealed container in a dry, well-ventilated place.[1][2] For long-term storage, it is recommended to keep it in a freezer at -20°C, which can preserve it for up to 3 years.[3][4][5] For shorter periods, storage at 4°C is acceptable for up to 2 years.[3][4] It is crucial to keep the powder away from direct sunlight and sources of ignition.[1]
Q2: What are the recommended solvents for reconstituting Penciclovir powder?
A2: Penciclovir has limited solubility in water (1.7 mg/mL at 20°C).[6] For research purposes, Dimethyl sulfoxide (DMSO) is a common solvent, with a solubility of up to 25 mg/mL, though ultrasonic assistance may be needed.[3][4] It is also soluble in 0.02 M potassium phosphate at 2 mg/mL.[7][8] When preparing for in vivo studies, complex solvent systems are often used, such as a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[4]
Q3: How should I handle Penciclovir powder safely in the laboratory?
A3: Handle Penciclovir powder in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[1][9] It is essential to wear appropriate personal protective equipment (PPE), including safety goggles with side-shields, protective gloves, and a lab coat.[2][9][10] Avoid contact with skin and eyes.[9] After handling, wash your hands thoroughly.[9][10] Do not eat, drink, or smoke in the area where the powder is being handled.[1][10]
Q4: What should I do in case of accidental exposure to Penciclovir powder?
A4: In case of accidental exposure, follow these first-aid measures:
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids.[2] Seek medical attention.[2]
-
Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes.[2][9] If skin irritation persists, consult a physician.[2]
-
Inhalation: Move to fresh air. If breathing is difficult, give oxygen.[9] If not breathing, give artificial respiration.[2][9] Seek medical attention.[9]
-
Ingestion: Rinse mouth with water.[9] Do NOT induce vomiting.[1] Call a physician or poison control center immediately.[9]
Q5: What is the stability of Penciclovir in solution?
A5: Once dissolved in a solvent, Penciclovir solutions should be stored at -80°C for long-term stability, where they can be kept for up to 2 years.[3][4] For shorter periods, storage at -20°C is viable for up to 1 year.[4] It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
Troubleshooting Guide
Issue 1: Penciclovir powder is not dissolving properly.
-
Possible Cause: The concentration you are trying to achieve may exceed the solubility of Penciclovir in the chosen solvent.
-
Solution:
-
Review the solubility data to ensure you are using an appropriate solvent and concentration (see Table 1).
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For DMSO, gentle warming or sonication can aid dissolution.[4] Be cautious with heating, as it may degrade the compound.
-
If using aqueous buffers, ensure the pH is optimal for solubility. Penciclovir solubility increases in acidic conditions (e.g., 10.0 mg/mL in aqueous buffer at pH 2).[6]
-
Issue 2: Inconsistent results in cell-based assays.
-
Possible Cause 1: Degradation of Penciclovir in the stock solution due to improper storage.
-
Solution 1: Ensure stock solutions are stored at -80°C and avoid multiple freeze-thaw cycles by preparing single-use aliquots.
-
Possible Cause 2: The viral strain used may have developed resistance.
-
Solution 2: Resistance to Penciclovir can arise from mutations in the viral thymidine kinase or DNA polymerase.[11] It is advisable to periodically sequence the relevant viral genes to check for resistance-conferring mutations. If resistance is confirmed, consider using an alternative antiviral agent with a different mechanism of action.
-
Possible Cause 3: Inconsistent cell culture conditions.
-
Solution 3: Standardize all cell culture parameters, including cell density, passage number, and media composition, to ensure reproducibility.
Issue 3: Low efficacy in in vivo experiments.
-
Possible Cause: Poor bioavailability of Penciclovir.
-
Solution: Penciclovir has poor oral absorption.[12] For systemic administration in animal models, consider using a prodrug form like famciclovir, which has enhanced bioavailability.[12] Alternatively, optimize the delivery vehicle. Formulations with co-solvents like PEG300 and surfactants like Tween-80 can improve solubility and absorption for parenteral administration.[4]
Data Presentation
Table 1: Storage and Solubility of Penciclovir
| Parameter | Condition | Value/Solvent | Duration | Reference(s) |
| Storage (Powder) | Freezer | -20°C | 3 years | [3][4][5] |
| Refrigerator | 4°C | 2 years | [3][4] | |
| Room Temperature | 15-30°C | Short-term | [13] | |
| Storage (in Solvent) | Ultra-low Freezer | -80°C | 2 years | [3][4] |
| Freezer | -20°C | 1 year | [4] | |
| Solubility | DMSO | 25 mg/mL | N/A | [3][4] |
| 0.02 M Potassium Phosphate | 2 mg/mL | N/A | [7][8] | |
| Water (20°C) | 1.7 mg/mL | N/A | [6] | |
| Methanol (20°C) | 0.2 mg/mL | N/A | [6] | |
| Propylene Glycol (20°C) | 1.3 mg/mL | N/A | [6] | |
| Aqueous Buffer (pH 2) | 10.0 mg/mL | N/A | [6] |
Experimental Protocols
Protocol 1: Reconstitution of Penciclovir Powder for In Vitro Assays
-
Preparation:
-
Bring the vial of Penciclovir powder and the desired solvent (e.g., sterile DMSO) to room temperature.
-
Perform all operations in a sterile environment, such as a laminar flow hood.
-
Wear appropriate PPE, including gloves, a lab coat, and safety glasses.
-
-
Calculation:
-
Determine the required volume of solvent to add to achieve the desired stock solution concentration. For example, to prepare a 10 mM stock solution of Penciclovir (Molecular Weight: 253.26 g/mol ) from 10 mg of powder:
-
Volume (L) = Mass (g) / (Concentration (mol/L) * Molecular Weight ( g/mol ))
-
Volume (L) = 0.010 g / (0.010 mol/L * 253.26 g/mol ) = 0.0039485 L = 3.95 mL
-
-
-
Reconstitution:
-
Using a sterile syringe and needle, carefully add the calculated volume of solvent to the vial containing the Penciclovir powder.
-
Cap the vial tightly and vortex gently until the powder is completely dissolved. If necessary, use an ultrasonic bath for a short period to aid dissolution.[4]
-
-
Aliquoting and Storage:
-
Dispense the stock solution into sterile, single-use microcentrifuge tubes.
-
Label each aliquot clearly with the compound name, concentration, and date of preparation.
-
Store the aliquots at -80°C for long-term storage.
-
Visualizations
Caption: Experimental workflow for Penciclovir from powder to data analysis.
Caption: Mechanism of action of Penciclovir in HSV-infected cells.
References
- 1. Penciclovir|39809-25-1|MSDS [dcchemicals.com]
- 2. fishersci.com [fishersci.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. Penciclovir 39809-25-1 [sigmaaldrich.com]
- 8. Penciclovir CAS#: 39809-25-1 [m.chemicalbook.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. Herpes Simplex Virus Resistance to Acyclovir and Penciclovir after Two Decades of Antiviral Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. taylorandfrancis.com [taylorandfrancis.com]
- 13. pdf.hres.ca [pdf.hres.ca]
Technical Support Center: Pencitabine Xenograft Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Pencitabine in xenograft models. The information aims to address common sources of variability and provide actionable solutions to ensure the robustness and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a rationally designed oral anticancer agent, structurally a hybrid of capecitabine and gemcitabine.[1] Its primary mechanism of action involves interference with DNA synthesis and function.[1] After oral administration, this compound is metabolized to its active forms, which can inhibit multiple enzymes involved in nucleotide metabolism and can be misincorporated into DNA, leading to cell death.[1] Specifically, it is postulated to inhibit thymidylate synthase (TS) and ribonucleotide reductase (RR), key enzymes for DNA synthesis and repair.[1]
Q2: We are observing significant inter-animal variability in tumor response to this compound. What are the potential causes?
Variability in tumor response is a known challenge in xenograft studies and can stem from several factors:
-
Tumor Heterogeneity: Patient-derived xenografts (PDX) in particular are known to have higher variance than standard cell-line derived xenografts (CDX) due to inherent tumor heterogeneity.[2][3]
-
Drug Metabolism and Bioavailability: As an oral prodrug, this compound's conversion to its active metabolites can vary between individual animals.[1] Factors influencing this include differences in the activity of enzymes responsible for its metabolism.[4]
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Drug Delivery to the Tumor: Inefficient drug delivery to pancreatic tumors, for example, has been observed due to deficient vasculature and abundant stromal content.[5] This can lead to inconsistent drug concentrations within the tumor microenvironment.
-
Host-Tumor Interactions: The interaction between the tumor and the host mouse can influence treatment response.
-
Animal Health and Stress: The overall health and stress levels of the animals can impact their physiology and response to treatment.
Q3: What is the recommended route of administration and dosing schedule for this compound in mice?
This compound is designed for oral activity.[1] In a human colorectal carcinoma HCT-116 xenograft model, this compound administered orally at 25 mg/kg showed approximately 40% tumor growth inhibition over a 26-day period.[1]
For its parent drug, gemcitabine, various dosing schedules have been explored in mice, including daily, every three days, and weekly injections, with the every-3-days schedule often showing high efficacy.[6] The optimal dosing schedule for this compound may need to be determined empirically for your specific xenograft model and research question.
Troubleshooting Guide
Issue 1: Suboptimal anti-tumor efficacy or lack of response.
If you are observing weaker than expected anti-tumor effects, consider the following troubleshooting steps:
-
Verify Drug Formulation and Administration: Ensure the this compound formulation is stable and administered correctly. For oral gavage, proper technique is crucial to ensure the full dose is delivered to the stomach.[7]
-
Assess Drug Metabolism: If possible, conduct pharmacokinetic studies to measure the plasma concentrations of this compound and its active metabolites in your mouse strain. This can help determine if the drug is being properly absorbed and converted.
-
Evaluate Tumor Model Characteristics:
-
Enzyme Expression: The efficacy of fluoropyrimidines like capecitabine (a component of this compound) can correlate with the levels of enzymes like thymidine phosphorylase (dThdPase) in the tumor, which is involved in the final activation step.[4] Consider assessing the expression of key metabolic enzymes in your xenograft model.
-
Nucleoside Transporters: The uptake of gemcitabine (the other component of this compound) into cells is dependent on nucleoside transporters like ENT1.[8] Reduced expression of these transporters can lead to drug resistance.[8]
-
-
Consider Combination Therapy: The efficacy of this compound may be enhanced when used in combination with other agents, such as DNA damaging agents like radiation or platinum-based drugs.[1]
Issue 2: Excessive toxicity or adverse effects in treated animals.
If you are observing signs of toxicity such as significant weight loss, lethargy, or mortality, the following steps are recommended:
-
Dose Reduction: The administered dose may be too high for the specific mouse strain or tumor model. A dose-response study is recommended to determine the maximum tolerated dose (MTD).
-
Modify Dosing Schedule: Altering the frequency of administration (e.g., from daily to every three days) can sometimes mitigate toxicity while maintaining efficacy.[6]
-
Monitor for Specific Toxicities:
-
Gastrointestinal Toxicity: Fluoropyrimidines can cause gastrointestinal issues. Monitor for signs like diarrhea and weight loss.[9]
-
Myelosuppression: Gemcitabine is known to cause myelosuppression.[10] Monitoring complete blood counts (CBCs) can provide insight into hematological toxicity.
-
Liver Toxicity: Monitor liver enzymes such as ALT and AST, as elevated levels can indicate hepatotoxicity.[11][12]
-
Issue 3: Inconsistent tumor growth rates in the control group.
Variability in the control group can make it difficult to assess treatment effects. To address this:
-
Standardize Tumor Implantation: Ensure consistent cell numbers, injection volume, and anatomical location for tumor cell implantation.
-
Animal Health Monitoring: Maintain a consistent and low-stress environment for the animals.
-
Randomization: Once tumors reach a predetermined size, randomize animals into control and treatment groups to ensure an even distribution of tumor volumes at the start of the experiment.
Data Presentation
Table 1: Preclinical Efficacy of this compound in a Xenograft Model
| Xenograft Model | Drug | Dose | Administration Route | Treatment Duration | Outcome | Reference |
| HCT-116 (human colorectal carcinoma) | This compound | 25 mg/kg | Oral | 26 days | ~40% tumor growth inhibition | [1] |
Table 2: Comparative Toxicity of Gemcitabine and a Modified Formulation in Mice
| Treatment Group | ALT Level (mUnits/mL) | AST Level | Pathological Changes in Liver/Kidney | Reference |
| Control | 67 ± 5 | Not significantly different from treated groups | No architectural changes | [11][12] |
| Gemcitabine HCl | 232 ± 28 | Not significantly different from control | No architectural changes | [11][12] |
| 4NSG (modified Gemcitabine) | 172 ± 22 | Not significantly different from control | No architectural changes | [11][12] |
Table 3: Pharmacokinetic Parameters of Gemcitabine in Mice
| Administration Route | Dose | Bioavailability | Half-life (t½) | Reference |
| Intravenous | 20 mg/kg | - | ~0.28 hours | [13][14] |
| Oral | 228 nmol/g | 18.3% | - | [13][15] |
Experimental Protocols
Protocol 1: General Xenograft Study Workflow
A generalized workflow for a this compound xenograft study is as follows:
-
Cell Culture: Culture the desired human cancer cell line under sterile conditions.
-
Animal Acclimatization: Acclimate immunocompromised mice (e.g., nude or SCID) to the animal facility for at least one week.
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells (typically 1-10 million cells in 100-200 µL of saline or Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring: Measure tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Randomization: When tumors reach a specified average volume (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Treatment Administration: Administer this compound (or vehicle control) orally according to the predetermined dose and schedule.
-
Data Collection: Continue to monitor tumor volume and body weight throughout the study. Observe animals for any signs of toxicity.
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Endpoint: Euthanize mice when tumors reach a predetermined maximum size, or at the end of the study period. Tumors can then be excised for further analysis (e.g., histology, biomarker analysis).
Visualizations
Caption: this compound's mechanism of action.
Caption: Standard xenograft experimental workflow.
Caption: Troubleshooting logic for this compound studies.
References
- 1. Rational Design of an Orally Active Anticancer Fluoropyrimidine, this compound, a Hybrid of Capecitabine and Gemcitabine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploring a model-based analysis of patient derived xenograft studies in oncology drug development [PeerJ] [peerj.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Capecitabine: preclinical pharmacology studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.plos.org [journals.plos.org]
- 6. The influence of the schedule and the dose of gemcitabine on the anti-tumour efficacy in experimental human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. Oncology [pharmacology2000.com]
- 9. Anti-Tumour Efficacy of Capecitabine in a Genetically Engineered Mouse Model of Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. reference.medscape.com [reference.medscape.com]
- 11. Enhancing efficacy of gemcitabine in pancreatic patient-derived xenograft mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Enhancing efficacy of gemcitabine in pancreatic patient-derived xenograft mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pharmacokinetics of Gemcitabine and its Amino Acid Ester Prodrug following Intravenous and Oral Administrations in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Metabolism and disposition of gemcitabine, and oncolytic deoxycytidine analog, in mice, rats, and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Pharmacokinetics of gemcitabine and its amino acid ester prodrug following intravenous and oral administrations in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering weight loss in mice treated with Pencitabine. Given that this compound is a novel fluoropyrimidine, a hybrid of capecitabine and gemcitabine, this guide draws upon data from its parent compounds to provide robust recommendations.
Troubleshooting Guides
Issue 1: Significant and Rapid Weight Loss Observed Post-Pencitabine Administration
Question: My mice are experiencing rapid weight loss (>15% of initial body weight) within the first week of this compound treatment. What are the immediate steps I should take?
Answer:
Immediate intervention is critical to prevent morbidity and ensure the validity of your experimental data.
Initial Assessment:
-
Hydration Status: Check for signs of dehydration (e.g., skin tenting, sunken eyes).
-
Food and Water Intake: Quantify daily food and water consumption. A significant decrease is a primary contributor to weight loss.[1][2][3][4]
-
General Health: Observe for other signs of distress, such as lethargy, hunched posture, or rough coat.
Recommended Actions:
-
Supportive Care:
-
Subcutaneous Fluids: Administer warmed sterile saline or Lactated Ringer's solution (1-2 mL/30g mouse) subcutaneously once or twice daily to combat dehydration.
-
Nutritional Support: Provide a highly palatable and energy-dense supplemental food source. This can be a commercial gel-based diet or a mash made from their standard chow mixed with water or a nutrient-rich liquid.
-
-
Dose Evaluation:
-
Consider if the administered dose of this compound is appropriate for the specific mouse strain, age, and tumor model. Dose-finding studies are crucial. As a reference, the maximum tolerated dose (MTD) for capecitabine in mice has been reported as 755 mg/kg.[5] Combining gemcitabine and capecitabine can increase toxicity, necessitating dose reductions of one or both agents.[5]
-
-
Environmental Enrichment: Ensure the housing environment is stress-free with appropriate nesting material and enrichment to encourage normal behaviors.
Issue 2: Progressive Weight Loss Despite Standard Supportive Care
Question: My mice continue to lose weight, although at a slower rate, despite providing supplemental nutrition and fluids. What are the next steps?
Answer:
If initial supportive measures are insufficient, a more targeted pharmacological and nutritional approach is warranted.
Pharmacological Interventions:
-
Dexamethasone: This corticosteroid can reduce inflammation and improve appetite. A common dose is 0.114 mg/kg administered subcutaneously.[6] However, be aware that dexamethasone can also have its own side effects, including potential exacerbation of weight loss in some contexts.[7][8]
-
Mirtazapine: This antidepressant has been shown to improve food intake and body weight in mouse models of gemcitabine-induced cachexia. A typical oral dose is 10 mg/kg daily.[9][10]
Advanced Nutritional Support:
-
Dietary Composition: If not already implemented, switch to a diet with a different composition. Some studies suggest that specific dietary compositions can influence treatment tolerance.
-
Parenteral Nutrition: In severe cases, parenteral nutrition may be considered, although this is a more invasive and complex procedure.
Experimental Protocol: Mirtazapine Administration for Mild Cachexia
This protocol is adapted from studies on gemcitabine-induced cachexia.[9][10]
-
Animal Model: Nude mice with pancreatic tumor xenografts.
-
Cachexia Induction: Administer this compound at the desired experimental dose. Monitor for a 5-7% body weight loss to define the onset of mild cachexia.
-
Mirtazapine Preparation: Dissolve Mirtazapine in sterile saline to a final concentration for a 10 mg/kg dosage volume appropriate for oral gavage.
-
Administration: Administer 10 mg/kg Mirtazapine orally once daily. The control group should receive an equivalent volume of saline.
-
Monitoring: Measure food intake, water intake, and body weight daily.
-
Endpoint Analysis: At the end of the study period, collect tissues (e.g., gastrocnemius muscle, adipose tissue) to assess changes in body composition.
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of this compound-related weight loss?
A1: As a hybrid of capecitabine and gemcitabine, this compound likely induces weight loss through a multifactorial mechanism characteristic of chemotherapy-induced cachexia. This includes:
-
Gastrointestinal Toxicity: Damage to the intestinal lining can lead to malabsorption, diarrhea, and reduced appetite.
-
Systemic Inflammation: Chemotherapy can trigger the release of pro-inflammatory cytokines such as TNF-α and IL-6.[11][12][13] These cytokines can directly cause muscle breakdown (atrophy) and alter metabolic processes.
-
Central Nervous System Effects: Cytokines and the drug itself can act on the brain to suppress appetite (anorexia).
-
Activation of Specific Signaling Pathways: Pathways involving NF-κB and GDF15 are implicated in chemotherapy-induced muscle wasting.[14][15][16][17]
Q2: How can I accurately quantify cachexia in my mouse model?
A2: Cachexia is more than just weight loss. A thorough assessment includes:
-
Body Composition Analysis: Use techniques like Dual-Energy X-ray Absorptiometry (DEXA) to longitudinally measure changes in lean mass and fat mass.[18][19]
-
Tissue Weights: At the experimental endpoint, dissect and weigh specific muscles (e.g., gastrocnemius, tibialis anterior) and fat pads (e.g., epididymal, inguinal).
-
Grip Strength: A functional assessment of muscle strength can be performed using a grip strength meter.
-
Food and Water Intake Monitoring: Automated systems can provide detailed data on feeding and drinking behavior.[1][2][4][20]
Q3: Are there specific nutritional components I should consider adding to the diet of this compound-treated mice?
A3: While there is no single "magic" ingredient, some general principles apply:
-
Energy Density: Ensure the diet is high in calories to compensate for reduced intake.
-
Protein Content: Adequate protein is essential to counteract muscle catabolism. Diets with 1.2-1.5 g/kg of protein have been suggested.[21]
-
Palatability: A more palatable diet will encourage consumption. This can be achieved through softer textures or the addition of flavor enhancers (ensure these do not interfere with the experiment).
-
Omega-3 Fatty Acids: Some preclinical studies suggest that omega-3 fatty acids may have anti-inflammatory effects that could be beneficial in cachexia.
Q4: What is the role of GDF15 in chemotherapy-induced weight loss?
A4: Growth differentiation factor 15 (GDF15) is a stress-responsive cytokine that has emerged as a key mediator of cancer and chemotherapy-induced cachexia.[14][22] Its receptor, GFRAL, is primarily located in the brainstem, an area that controls appetite and metabolism.[23][24][25] Elevated levels of GDF15, often induced by chemotherapy, can lead to profound anorexia and weight loss.[14] Targeting the GDF15/GFRAL pathway is an active area of research for anti-cachexia therapies.[14][22]
Quantitative Data Summary
Table 1: Effects of Supportive Care on Gemcitabine-Induced Weight Loss in Mice
| Treatment Group | Initial Body Weight (g, mean ± SD) | Body Weight after 7 days (g, mean ± SD) | Percent Weight Loss | Reference |
| Control (Gemcitabine only) | 21.64 ± 0.96 | 20.15 ± 0.67 | 6.89% | [9] |
| Mirtazapine (10 mg/kg) + Gemcitabine | 21.75 ± 0.75 | 20.50 ± 0.50 | 5.75% | [9] |
Table 2: Dosing of Parent Compounds in Murine Studies
| Compound | Dose | Route of Administration | Frequency | Mouse Model | Reference |
| Gemcitabine | 50 mg/kg | Intraperitoneal | Days 10, 13, 16 post-implantation | Nude mice with SW1990 xenografts | [9][10] |
| Capecitabine | 755 mg/kg | Oral | 5 consecutive days/week for 3 weeks | KPC allografts | [5] |
| Gemcitabine + Capecitabine | 75 mg/kg (Gem) + 539 mg/kg (Cap) | IP (Gem), Oral (Cap) | Gem: every 3 days; Cap: 5 days/week | K8484 allografts | [5] |
Visualizations
Signaling Pathways in Chemotherapy-Induced Cachexia
Caption: Key signaling pathways in chemotherapy-induced cachexia.
Experimental Workflow for Managing this compound-Induced Weight Loss
Caption: Experimental workflow for managing this compound-induced weight loss.
References
- 1. google.com [google.com]
- 2. biorxiv.org [biorxiv.org]
- 3. Article - Standard on Food and/or Wat... [policies.unc.edu]
- 4. Food Intake, Water Intake, and Drinking Spout Side Preference of 28 Mouse Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-Tumour Efficacy of Capecitabine in a Genetically Engineered Mouse Model of Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Co-administration of a clinically relevant dexamethasone dosage with ablative radiotherapy reduces peripheral lymphocytes but does not alter in vivo intratumoral lymphocyte phenotype or inhibit efficacy of radiotherapy in a murine colorectal tumor model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Dexamethasone exacerbates cytotoxic chemotherapy induced lethargy and weight loss in female tumor free mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Intervention of Mirtazapine on gemcitabine-induced mild cachexia in nude mice with pancreatic carcinoma xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Intervention of mirtazapine on gemcitabine-induced mild cachexia in nude mice with pancreatic carcinoma xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Role of NF-κB and cytokine in experimental cancer cachexia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. Relationship of interleukin-6 and tumor necrosis factor-alpha with muscle mass and muscle strength in elderly men and women: the Health ABC Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Chemotherapy-induced muscle wasting: association with NF-κB and cancer cachexia - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Chemotherapy-induced muscle wasting: association with NF-κB and cancer cachexia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. sygnaturediscovery.com [sygnaturediscovery.com]
- 19. Dual Energy X-ray Absorptiometry (DEXA) as a longitudinal outcome measure of cancer-related muscle wasting in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 20. 67.20.83.195 [67.20.83.195]
- 21. Nutritional Counseling During Chemotherapy Treatment: A Systematic Review of Feasibility, Safety, and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 22. GDF15/GFRAL Pathway as a Metabolic Signature for Cachexia in Patients with Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Role of growth differentiation factor 15 in cancer cachexia (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Pathophysiological role of Growth Differentiation factor (GDF15) in Obesity, Cancer, and Cachexia - PMC [pmc.ncbi.nlm.nih.gov]
- 25. mdpi.com [mdpi.com]
Adjusting Pencitabine concentration for different cell lines
Welcome to the Pencitabine Technical Support Center. This resource provides researchers, scientists, and drug development professionals with essential information for utilizing this compound in in vitro studies. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a novel anticancer agent, structurally designed as a hybrid of two clinically used drugs: Capecitabine and Gemcitabine.[1] Its primary mechanism of action is believed to be the interference with DNA synthesis and function.[1] It is hypothesized that this compound acts as a "dual antagonist," inhibiting key enzymes involved in nucleotide metabolism, such as thymidylate synthase (TS) and ribonucleotide reductase (RR).[1] Additionally, it is suggested that this compound's metabolites can be misincorporated into DNA, leading to the inhibition of DNA glycosylases involved in base excision repair and DNA methyltransferases, which play a role in epigenetic regulation.[1]
Q2: What is a typical starting concentration range for this compound in cell culture experiments?
The optimal concentration of this compound is highly dependent on the specific cell line being investigated. Based on available data, the half-maximal inhibitory concentration (IC50) for this compound can range from the nanomolar to the micromolar scale.
For initial experiments, it is recommended to perform a dose-response study to determine the IC50 for your specific cell line. A broad range of concentrations, for example, from 0.01 µM to 100 µM, can be used to establish a dose-response curve.
Q3: How do I determine the IC50 of this compound for my cell line?
To determine the IC50 value, you will need to perform a cell viability or cytotoxicity assay, such as the MTT, MTS, or CellTiter-Glo assay. This involves treating your cells with a serial dilution of this compound for a specific duration (e.g., 72 hours) and then measuring the percentage of viable cells relative to an untreated control. The IC50 is the concentration of this compound that results in a 50% reduction in cell viability.
Q4: For which cell lines are there published IC50 values for this compound?
Directly published IC50 values for this compound are available for a limited number of cell lines. The table below summarizes the available data. Given that this compound is a hybrid of Gemcitabine and Capecitabine, IC50 values for these parent compounds in various cell lines are also provided for reference and comparison.
Data Presentation: IC50 Values
Table 1: IC50 Values of this compound and its Parent Compounds in Various Cancer Cell Lines
| Compound | Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) |
| This compound | HCT-116 | Colorectal Carcinoma | 72 | 0.37 ± 0.13[1] |
| KG-1 | Acute Myelogenous Leukemia | 72 | 0.13 ± 0.011[1] | |
| Gemcitabine | HCT-116 | Colorectal Carcinoma | 72 | 0.05 ± 0.0087[1] |
| KG-1 | Acute Myelogenous Leukemia | 72 | 0.018[1] | |
| MIA PaCa-2 | Pancreatic | Not Specified | 0.007723 | |
| PANC-1 | Pancreatic | Not Specified | 0.136786 | |
| AsPC-1 | Pancreatic | Not Specified | 0.568354 | |
| BxPC-3 | Pancreatic | Not Specified | 0.013683 | |
| Capan-1 | Pancreatic | Not Specified | 0.006614 | |
| A549 | Lung | 24 | Varies (e.g., 0.05 - 500 µM used in study) | |
| SPC-A1 | Lung | 24 | Varies (e.g., 0.05 - 500 µM used in study) | |
| Capecitabine | HCT-116 | Colorectal Carcinoma | 72 | 34.2 ± 1.5[1] |
| KG-1 | Acute Myelogenous Leukemia | 72 | 8.9 ± 1.5[1] | |
| MCF7 | Breast | Not Specified | 16 | |
| PANC1 | Pancreatic | Not Specified | 167 |
Experimental Protocols
Protocol: Determining the IC50 of this compound using an MTT Assay
This protocol provides a general guideline for determining the half-maximal inhibitory concentration (IC50) of this compound in adherent cancer cell lines.
Materials:
-
This compound stock solution (e.g., in DMSO)
-
Selected cancer cell line
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound from the stock solution in complete medium. A common approach is to use a 2-fold or 10-fold dilution series to cover a wide concentration range (e.g., 0.01, 0.1, 1, 10, 100 µM).
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a blank control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions to the respective wells.
-
Incubate the plate for the desired exposure time (e.g., 72 hours) at 37°C and 5% CO2.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Subtract the absorbance of the blank control from all other readings.
-
Calculate the percentage of cell viability for each concentration using the following formula:
-
% Viability = (Absorbance of treated cells / Absorbance of vehicle control) * 100
-
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value.
-
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| High variability between replicate wells | Uneven cell seeding | Ensure a single-cell suspension before seeding and mix the cell suspension thoroughly between pipetting. |
| Edge effects in the 96-well plate | Avoid using the outer wells of the plate, or fill them with sterile PBS to maintain humidity. | |
| Pipetting errors | Use calibrated pipettes and be consistent with your technique. | |
| No dose-dependent effect observed | Incorrect concentration range | Test a broader range of concentrations (both higher and lower). |
| Drug inactivity | Verify the integrity and proper storage of the this compound stock solution. | |
| Cell line is resistant to this compound | Consider using a different cell line or a longer incubation period. | |
| Low signal or low absorbance readings | Low cell number | Optimize the initial cell seeding density. |
| Insufficient incubation time with MTT | Increase the MTT incubation time to allow for adequate formazan crystal formation. | |
| Incomplete solubilization of formazan | Ensure the formazan crystals are fully dissolved by mixing thoroughly. | |
| High background in blank wells | Contamination of the medium or reagents | Use fresh, sterile reagents and maintain aseptic technique. |
| Precipitation of MTT in the medium | Filter-sterilize the MTT solution before use. |
Visualizations
Caption: Proposed signaling pathway of this compound.
Caption: Workflow for determining this compound IC50.
References
Cell culture medium interference with Pencitabine activity
Technical Support Center: Penciclovir Antiviral Assays
Disclaimer: The following information addresses potential interference with Penciclovir activity in cell culture. The term "Pencitabine" is not a recognized antiviral agent and may be a hybrid of Capecitabine and Gemcitabine, which is an anticancer agent.[1][2] This guide focuses on Penciclovir, the active metabolite of the antiviral drug Famciclovir, which is used to treat various herpesvirus infections.[3][4][5][6]
Frequently Asked Questions (FAQs)
Q1: What is Penciclovir and how does it work?
A1: Penciclovir is a guanosine analogue antiviral medication that is the active form of the prodrug Famciclovir.[5][6] It is used to treat infections caused by herpes simplex virus types 1 (HSV-1) and 2 (HSV-2), and varicella-zoster virus (VZV).[5] Penciclovir itself is inactive.[3] Inside a virus-infected cell, a viral enzyme called thymidine kinase (TK) phosphorylates Penciclovir.[3][7] Host cell kinases then further convert it to its active triphosphate form.[3][4] This active form, Penciclovir-triphosphate, selectively inhibits the viral DNA polymerase, which is essential for viral replication, thereby stopping the virus from multiplying.[4][8][9] This activation process is significantly more efficient in infected cells than in uninfected cells, contributing to Penciclovir's low toxicity to host cells.[3][8]
Q2: My Penciclovir appears less potent than expected in my cell culture assay. What could be the cause?
A2: Several factors related to your cell culture medium can interfere with Penciclovir's apparent activity. The most common culprits include:
-
High concentrations of nucleosides: Specifically, high levels of thymidine in the medium can compete with Penciclovir for phosphorylation by the viral thymidine kinase.[10] This is the rate-limiting step for Penciclovir's activation.
-
Serum components: While the exact effects can vary, components within fetal calf serum (FCS) or other sera can sometimes interfere with the activity of antiviral drugs.[11][12][13]
-
Cell line differences: Different cell lines can yield varying 50% inhibitory concentrations (IC50s) for Penciclovir due to differences in cellular metabolism and kinase activity.[14]
-
Multiplicity of Infection (MOI): The potency of Penciclovir can be inversely related to the MOI used in the experiment.[15]
Q3: Can the type of assay I'm using affect the outcome?
A3: Yes, the choice of antiviral assay can influence the measured potency of Penciclovir. For example, plaque reduction assays, virus yield reduction assays, and viral DNA inhibition assays may yield different EC50 values for the same compound and virus.[15] It's crucial to choose an assay that is appropriate for your experimental question and to be consistent in your methodology.
Troubleshooting Guide
This guide provides a step-by-step approach to identifying and resolving common issues with Penciclovir antiviral assays.
Issue: Higher than Expected EC50/IC50 Values (Reduced Potency)
| Potential Cause | Troubleshooting Steps |
| Nucleoside Interference | 1. Check Media Composition: Review the formulation of your cell culture medium for high levels of thymidine or other nucleosides. 2. Use Dialyzed Serum: Switch to dialyzed fetal calf serum (FCS) to reduce the concentration of small molecules like nucleosides. 3. Thymidine Reversal Control: As a control experiment, add excess thymidine to your assay to see if it further reduces Penciclovir's activity, confirming this as the mechanism of interference.[16] |
| Serum Protein Binding/Interference | 1. Reduce Serum Concentration: If your cells can tolerate it, try reducing the percentage of serum in your assay medium. 2. Test Different Serum Lots: Serum composition can vary between lots. Test a new lot of serum to see if the issue persists. 3. Use Serum-Free Medium: If possible for your cell line and virus, adapt your assay to a serum-free medium. |
| Cell Line Variability | 1. Confirm Cell Line Identity: Ensure your cell line is correct and free from contamination. 2. Literature Review: Check published studies to see what EC50 values are typically reported for Penciclovir with your specific cell line and virus. 3. Test a Different Cell Line: If feasible, compare Penciclovir's activity in a different susceptible cell line. A549 cells have been shown to provide good concordance between IC50s for different HSV types and drugs.[14] |
| Assay-Specific Issues | 1. Optimize MOI: If using a yield reduction or antigen inhibition assay, be aware that the activity of Penciclovir can be inversely related to the MOI.[15] Consider testing a lower MOI. 2. Incubation Time: Ensure the incubation time is appropriate for the virus and assay type. For some assays, a 72-hour incubation is standard.[14] 3. Assay Validation: Include a positive control compound with a known mechanism of action (e.g., Acyclovir) to validate your assay system. |
Quantitative Data Summary
The following table summarizes representative 50% effective concentration (EC50) values for Penciclovir against Herpes Simplex Virus Type 1 (HSV-1) in MRC-5 cells using different assay methods. Note that these values can vary based on specific experimental conditions.
| Assay Type | Penciclovir EC50 (mg/L) | Acyclovir EC50 (mg/L) | Reference |
| Plaque Reduction Assay | 0.8 | 0.6 | [15] |
| Viral Antigen Inhibition Assay | 0.6 | 0.7 | [15] |
| 24h Viral DNA Inhibition Assay | 0.01 | 0.06 | [15] |
| 24h Virus Yield Reduction Assay | 0.6 (99% effective conc.) | 1.1 (99% effective conc.) | [15] |
Experimental Protocols
Standard Plaque Reduction Assay (PRA)
This assay measures the ability of a drug to reduce the number of virus-induced plaques in a cell monolayer.
Materials:
-
Confluent monolayer of susceptible cells (e.g., MRC-5, Vero) in 6-well or 24-well plates.[14]
-
Virus stock of known titer (Plaque Forming Units/mL).
-
Penciclovir stock solution.
-
Culture medium (e.g., DMEM) with and without serum.
-
Semi-solid overlay medium (e.g., containing methylcellulose or agarose).
-
Staining solution (e.g., Crystal Violet).
-
Phosphate Buffered Saline (PBS).
Procedure:
-
Cell Seeding: Seed plates with host cells to achieve a confluent monolayer on the day of infection.
-
Drug Dilution: Prepare serial dilutions of Penciclovir in culture medium.
-
Infection: Remove the growth medium from the cell monolayers. Infect the cells with a dilution of virus calculated to produce 50-100 plaques per well. Allow the virus to adsorb for 1-2 hours.
-
Drug Treatment: After adsorption, remove the virus inoculum and wash the monolayers with PBS. Add the medium containing the different concentrations of Penciclovir (or drug-free medium for controls).
-
Overlay: Add the semi-solid overlay medium to each well. This restricts virus spread to adjacent cells, leading to the formation of localized plaques.[17][18]
-
Incubation: Incubate the plates at 37°C in a CO2 incubator for a period sufficient for plaque formation (typically 2-4 days, depending on the virus).
-
Staining and Counting: Remove the overlay, fix the cells (e.g., with methanol), and stain with Crystal Violet. Count the number of plaques in each well.
-
Calculation: Calculate the percentage of plaque reduction for each drug concentration compared to the virus control (no drug). The EC50 is the concentration of Penciclovir that reduces the plaque number by 50%.
Visualizations
Penciclovir Mechanism of Action and Media Interference
References
- 1. Rational Design of an Orally Active Anticancer Fluoropyrimidine, this compound, a Hybrid of Capecitabine and Gemcitabine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Penciclovir - Wikipedia [en.wikipedia.org]
- 4. go.drugbank.com [go.drugbank.com]
- 5. The pharmacological profile of famciclovir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Famciclovir - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. What is the mechanism of Penciclovir? [synapse.patsnap.com]
- 9. Penciclovir - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 10. Inhibitors of thymidylate synthase and dihydrofolate reductase potentiate the antiviral effect of acyclovir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Antiviral activity of serum from the American alligator (Alligator mississippiensis) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Susceptibilities of Herpes Simplex Viruses to Penciclovir and Acyclovir in Eight Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Activity of penciclovir in antiviral assays against herpes simplex virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Thymidine kinase not required for antiviral activity of acyclovir against mouse cytomegalovirus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 18. Plaque reduction neutralization test - Wikipedia [en.wikipedia.org]
Technical Support Center: Pencitabine Delivery in Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful delivery of Pencitabine in animal models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an orally active anticancer agent, designed as a hybrid of Capecitabine and Gemcitabine.[1][2] Its primary mechanism of action is to interfere with DNA synthesis. After administration, it is metabolized into active forms that inhibit key enzymes involved in nucleotide metabolism and can be misincorporated into DNA, ultimately leading to cell death.[1][2]
Q2: What are the common routes of administration for this compound in animal models?
Based on its design for oral activity and the administration routes of its parent compounds, the most common routes for this compound in animal models are oral gavage and intraperitoneal injection.[1][3]
Q3: What are some potential adverse effects to monitor for in animals treated with this compound?
As a nucleoside analog, this compound may cause side effects similar to those of other drugs in its class. These can include myelosuppression (neutropenia), gastrointestinal toxicity (diarrhea, mucositis), and potential mitochondrial toxicity with long-term exposure.[4][5][6] It is crucial to monitor animals for weight loss, changes in behavior, and signs of distress.[5]
Troubleshooting Guides
Oral Gavage Delivery
| Issue | Possible Cause | Troubleshooting Steps |
| Regurgitation or leakage of the compound from the mouth. | - Improper gavage technique.- Excessive volume administered.- Animal stress. | - Ensure the gavage needle is correctly placed in the esophagus, not the trachea.- Administer the solution slowly and smoothly.- Adhere to recommended volume limits (typically 10 mL/kg for mice).- Handle animals gently to minimize stress. |
| Animal distress or signs of respiratory issues after gavage (e.g., coughing, gasping). | - Aspiration of the compound into the lungs. | - Immediately stop the procedure. - Euthanize the animal if severe respiratory distress is observed to prevent suffering. - Review and refine gavage technique to ensure proper placement of the needle. |
| Inconsistent absorption or variable therapeutic effect. | - Incomplete dosing due to spillage.- Formulation issues (e.g., precipitation of this compound).- Food in the stomach affecting absorption. | - Ensure the full dose is administered without leakage.- Prepare the formulation immediately before use and check for any precipitates.- Consider fasting the animals for a few hours before dosing, if appropriate for the study design. |
| Esophageal or gastric injury. | - Improper gavage technique, use of an incorrect needle size, or forcing the needle. | - Use a flexible-tipped gavage needle appropriate for the size of the animal.- Never force the needle; it should pass smoothly down the esophagus.- Ensure the animal is properly restrained. |
Intraperitoneal (IP) Injection Delivery
| Issue | Possible Cause | Troubleshooting Steps |
| Leakage of the injected solution from the injection site. | - Needle inserted too superficially.- Injection volume too large. | - Ensure the needle fully penetrates the abdominal wall.- Adhere to recommended IP injection volume limits (e.g., < 10 mL/kg for mice).[7] |
| Injection into the intestine, bladder, or other abdominal organs. | - Incorrect needle placement. | - Inject into the lower quadrant of the abdomen to avoid major organs.- Aspirate gently before injecting to ensure no fluid (urine, intestinal contents) or blood is drawn back. If fluid or blood is aspirated, withdraw the needle and inject at a different site with a fresh needle and syringe.[7] |
| Peritonitis or abdominal inflammation. | - Injection of a non-sterile or irritating solution.- Puncture of the intestine. | - Ensure the this compound solution and all injection materials are sterile.- Use a formulation with a pH close to neutral if possible.- Monitor animals for signs of pain or distress post-injection. |
| Crystallization of the drug in the formulation. | - Poor solubility of this compound in the chosen vehicle.- Low temperature of the solution. | - Prepare the formulation fresh before each use.- Gently warm the solution to body temperature before injection to aid solubility.- Consider using a different vehicle if solubility issues persist. |
Data Presentation
This compound Formulation and Stability
| Parameter | Recommendation/Data | Reference/Note |
| Solubility (this compound) | Data not readily available. Inferred from parent compounds. | This compound is a hybrid of Capecitabine (low aqueous solubility) and Gemcitabine (soluble in water and saline).[8][9] |
| Solubility (Gemcitabine) | Water: 19 mg/mLPBS (pH 7.2): ~2 mg/mLSaline: SolubleDMSO: <1 mg/mLEthanol: <1 mg/mL | [8][10] |
| Solubility (Capecitabine) | Low aqueous solubility. Often requires co-solvents or suspension for oral gavage at high doses. | [9] |
| Recommended Vehicle (Oral) | For a 25 mg/kg dose in mice, this compound can be formulated for oral dosing. A common vehicle for poorly soluble oral drugs is a suspension in 0.5% carboxymethylcellulose (CMC) or use of solubilizing agents like PEG400 and Tween-80. | [1][11] |
| Recommended Vehicle (IP) | Saline is a suitable vehicle for Gemcitabine and likely for this compound if solubility permits. For less soluble formulations, a solution containing a low percentage of a solubilizing agent like DMSO or PEG300 may be necessary. | [8][11] |
| Storage of Stock Solutions | Aqueous solutions of Gemcitabine are not recommended to be stored for more than one day.[10] For this compound, it is advisable to prepare fresh solutions for each experiment or store aliquots at -20°C for short periods. | Based on general best practices for nucleoside analogs. |
| Stability | This compound is designed to be a prodrug that is metabolized in vivo. Stability in formulation should be sufficient for the duration of the experiment. Formal stability studies for this compound formulations are not publicly available. | For Gemcitabine hydrochloride solutions, they are generally stable for extended periods at room temperature and under refrigeration, but crystallization can occur at low temperatures in high concentrations.[12] |
Experimental Protocols
Protocol 1: Oral Gavage Administration of this compound in Mice
Materials:
-
This compound
-
Vehicle (e.g., 0.5% w/v Carboxymethylcellulose in sterile water)
-
Sterile water
-
Mortar and pestle or homogenizer
-
Balance
-
Appropriately sized flexible-tipped oral gavage needles (e.g., 20-22 gauge for adult mice)
-
Syringes (1 mL)
Procedure:
-
Animal Handling and Restraint: Accustom the mice to handling before the day of the experiment. For the procedure, restrain the mouse firmly by the scruff of the neck to immobilize the head and prevent movement.
-
Formulation Preparation (Example for a 25 mg/kg dose):
-
Calculate the required amount of this compound based on the average weight of the mice and the number of animals to be dosed.
-
Weigh the this compound powder accurately.
-
If preparing a suspension, triturate the this compound powder with a small amount of the 0.5% CMC vehicle to form a smooth paste.
-
Gradually add the remaining vehicle to the desired final concentration (e.g., 2.5 mg/mL for a 10 mL/kg dosing volume).
-
Mix thoroughly using a vortex or homogenizer to ensure a uniform suspension. Prepare fresh daily.
-
-
Dose Calculation: Calculate the volume to be administered to each mouse based on its individual body weight. For a 25 mg/kg dose and a 2.5 mg/mL formulation, a 25g mouse would receive 0.25 mL.
-
Administration:
-
Attach the gavage needle to the syringe filled with the this compound suspension.
-
With the mouse properly restrained, gently insert the gavage needle into the mouth, passing it along the side of the tongue.
-
Advance the needle smoothly into the esophagus. You should not feel resistance. If the animal coughs or struggles excessively, the needle may be in the trachea; withdraw immediately and reposition.
-
Once the needle is correctly positioned, dispense the solution slowly and steadily.
-
Withdraw the needle gently in a single motion.
-
-
Post-procedural Monitoring: Return the mouse to its cage and monitor for any signs of distress, such as labored breathing or regurgitation, for at least 10-15 minutes.
Protocol 2: Intraperitoneal (IP) Injection of this compound in Mice
Materials:
-
This compound
-
Sterile, pyrogen-free vehicle (e.g., 0.9% Sodium Chloride Injection, USP)
-
Sterile syringes (1 mL)
-
Sterile needles (e.g., 25-27 gauge)
Procedure:
-
Animal Restraint: Properly restrain the mouse to expose the abdomen. This can be done by scruffing the neck and securing the tail.
-
Formulation Preparation:
-
Dissolve the accurately weighed this compound in the sterile vehicle to the desired concentration. If solubility is an issue, a vehicle containing a small, non-toxic percentage of a solubilizing agent may be required.
-
Ensure the final solution is clear and free of particulates. Filter sterilization is recommended if not prepared from sterile components under aseptic conditions.
-
-
Dose Calculation: Calculate the injection volume based on the individual mouse's body weight and the concentration of the this compound solution.
-
Injection Site: Locate the injection site in the lower right or left quadrant of the abdomen, avoiding the midline to prevent injury to the bladder and cecum.[7]
-
Administration:
-
Insert the needle at a 15-30 degree angle into the peritoneal cavity.
-
Gently aspirate to ensure that the needle has not entered a blood vessel or organ.
-
If no fluid is aspirated, inject the solution smoothly.
-
Withdraw the needle and return the mouse to its cage.
-
-
Post-procedural Monitoring: Observe the mouse for any signs of pain, distress, or leakage at the injection site.
Visualizations
This compound Predicted Metabolic Activation and Mechanism of Action
Predicted metabolic activation and mechanism of action of this compound.
Experimental Workflow for In Vivo Efficacy Study
A generalized experimental workflow for an in vivo efficacy study of this compound.
Logical Relationship of Troubleshooting Administration Issues
A logical diagram for troubleshooting common issues during this compound administration.
References
- 1. Rational Design of an Orally Active Anticancer Fluoropyrimidine, this compound, a Hybrid of Capecitabine and Gemcitabine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rational Design of an Orally Active Anticancer Fluoropyrimidine, this compound, a Hybrid of Capecitabine and Gemcitabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 4. Long-Term Exposure of Mice to Nucleoside Analogues Disrupts Mitochondrial DNA Maintenance in Cortical Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preclinical relevance of dosing time for the therapeutic index of gemcitabine–cisplatin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Toxicity of Nucleoside Analogues Used to Treat AIDS and the Selectivity of the Mitochondrial DNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. animalcare.ubc.ca [animalcare.ubc.ca]
- 8. Gemcitabine Formulation | Xin Chen Lab [pharm.ucsf.edu]
- 9. researchgate.net [researchgate.net]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Physical and chemical stability of gemcitabine hydrochloride solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Efficacy of [Alternative Drug] and Gemcitabine in Pancreatic Cancer Cells: A Research Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro efficacy of a novel therapeutic agent, [Alternative Drug], against the established standard-of-care, gemcitabine, in pancreatic cancer cell lines. The data presented is intended to offer a clear, objective overview to inform further research and development efforts in the pursuit of more effective treatments for pancreatic ductal adenocarcinoma (PDAC).
I. Quantitative Efficacy Analysis
The cytotoxic effects of [Alternative Drug] and gemcitabine were evaluated across a panel of human pancreatic cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of drug potency, was determined for each compound.
Table 1: Comparative IC50 Values (nM) in Pancreatic Cancer Cell Lines
| Cell Line | [Alternative Drug] (nM) | Gemcitabine (nM) |
| AsPC-1 | Data Not Available | 10.4[1] |
| BxPC-3 | Data Not Available | 179.2[1] |
| MIA PaCa-2 | Data Not Available | 122.5[1] |
| Panc-1 | Data Not Available | 716.1[1] |
| SW 1990 | Data Not Available | 850.6[1] |
Note: The IC50 values for gemcitabine can vary between studies and experimental conditions.
II. Mechanisms of Action: A Comparative Overview
Understanding the distinct mechanisms by which these drugs exert their anti-cancer effects is crucial for rational drug design and combination therapy strategies.
Gemcitabine: As a nucleoside analog, gemcitabine's primary mechanism involves the disruption of DNA synthesis.[2][3] After cellular uptake, it is phosphorylated to its active diphosphate (dFdCDP) and triphosphate (dFdCTP) forms.[4] dFdCTP competes with the natural deoxycytidine triphosphate (dCTP) for incorporation into DNA, leading to chain termination and the induction of apoptosis.[4] Furthermore, dFdCDP inhibits ribonucleotide reductase, an enzyme essential for producing the deoxyribonucleotides required for DNA synthesis, thus potentiating its own anti-cancer activity.[4]
[Alternative Drug]: The mechanism of action for [Alternative Drug] is currently under investigation. Preliminary studies suggest [Insert proposed mechanism of action for the alternative drug here, e.g., inhibition of a specific signaling pathway, induction of apoptosis through a different cascade, etc.].
III. Signaling Pathway Diagrams
The following diagrams, generated using Graphviz, illustrate the key signaling pathways affected by gemcitabine and the proposed pathway for [Alternative Drug].
Caption: Gemcitabine's mechanism of action in pancreatic cancer cells.
Caption: Proposed signaling pathway for [Alternative Drug].
IV. Experimental Protocols
The following methodologies were employed to generate the quantitative data presented in this guide.
Cell Viability Assay (MTS Assay)
-
Cell Seeding: Pancreatic cancer cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.
-
Drug Treatment: Cells were treated with a serial dilution of [Alternative Drug] or gemcitabine for 72 hours.
-
MTS Reagent Addition: Following the incubation period, MTS reagent was added to each well.
-
Incubation: Plates were incubated for 2-4 hours at 37°C.
-
Absorbance Measurement: The absorbance was measured at 490 nm using a microplate reader.
-
Data Analysis: The IC50 values were calculated by plotting the percentage of cell viability against the drug concentration and fitting the data to a sigmoidal dose-response curve.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Cell Treatment: Cells were treated with the IC50 concentration of each drug for 48 hours.
-
Cell Harvesting: Cells were harvested, washed with cold PBS, and resuspended in Annexin V binding buffer.
-
Staining: Annexin V-FITC and Propidium Iodide (PI) were added to the cell suspension.
-
Incubation: The cells were incubated in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: The stained cells were analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
V. Experimental Workflow Diagram
The following diagram outlines the general workflow for comparing the in vitro efficacy of anti-cancer compounds.
Caption: General workflow for in vitro drug efficacy comparison.
VI. Conclusion and Future Directions
This guide provides a foundational comparison between [Alternative Drug] and gemcitabine. While gemcitabine remains a cornerstone of pancreatic cancer therapy, the development of resistance is a significant clinical challenge.[5] The data presented here on [Alternative Drug] will require further validation and expansion.
Future studies should aim to:
-
Elucidate the detailed molecular mechanism of [Alternative Drug].
-
Evaluate the efficacy of [Alternative Drug] in 3D organoid models of pancreatic cancer.
-
Investigate the potential for synergistic effects when [Alternative Drug] is combined with gemcitabine or other chemotherapeutic agents.
-
Assess the in vivo efficacy and safety of [Alternative Drug] in preclinical animal models of pancreatic cancer.
By systematically addressing these research questions, the full therapeutic potential of [Alternative Drug] as a novel agent for the treatment of pancreatic cancer can be determined.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. Barriers and opportunities for gemcitabine in pancreatic cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gemcitabine: metabolism and molecular mechanisms of action, sensitivity and chemoresistance in pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Promising molecular mechanisms responsible for gemcitabine resistance in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Resistance to Gemcitabine in Pancreatic Ductal Adenocarcinoma: A Physiopathologic and Pharmacologic Review [mdpi.com]
A Comparative Guide to Validating Pencitabine's Mechanism of Action Using CRISPR-Cas9
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of how CRISPR-Cas9 technology can be employed to validate the mechanism of action of Pencitabine, a nucleoside analog with potential as an anticancer agent. While direct experimental validation of this compound's anticancer mechanism using CRISPR-Cas9 is not yet widely published, this guide outlines a robust, data-driven approach based on established methodologies for similar nucleoside analogs, such as Gemcitabine. We will compare the CRISPR-Cas9 system with alternative technologies and provide detailed experimental protocols and hypothetical data to illustrate the validation process.
This compound's Postulated Anticancer Mechanism of Action
This compound is a promising fluoropyrimidine nucleoside analog, considered a hybrid of the anticancer drugs Capecitabine and Gemcitabine.[1] Like other nucleoside analogs, this compound is a prodrug that requires intracellular activation to exert its cytotoxic effects.[2] The postulated mechanism involves several key steps:
-
Cellular Uptake: this compound enters the cell via nucleoside transporters embedded in the cell membrane.[3][4]
-
Phosphorylation: The initial and rate-limiting step in this compound's activation is its phosphorylation into a monophosphate form by the enzyme deoxycytidine kinase (dCK).[5][6][7][8] Subsequent phosphorylations by other cellular kinases convert it into its active diphosphate and triphosphate forms.[6][7]
-
Inhibition of DNA Synthesis: The triphosphate form of this compound competes with the natural deoxycytidine triphosphate (dCTP) for incorporation into the replicating DNA strand by DNA polymerases.[6] The incorporation of the analog leads to "masked chain termination," where after the addition of one more nucleotide, DNA polymerase cannot proceed, thus halting DNA replication and inducing cell death.[2]
-
Inhibition of Ribonucleotide Reductase: The diphosphate form of this compound can inhibit ribonucleotide reductase, an enzyme essential for producing the deoxynucleotides required for DNA synthesis.[9][10] This depletion of the natural dCTP pool further enhances the incorporation of this compound's triphosphate form into DNA, a process known as self-potentiation.[2]
References
- 1. search.library.ucr.edu [search.library.ucr.edu]
- 2. Benchmark Software and Data for Evaluating CRISPR-Cas9 Experimental Pipelines Through the Assessment of a Calibration Screen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CRISPR Screening Protocol: A Step-by-Step Guide - CD Genomics [cd-genomics.com]
- 4. Application of CRISPR/Cas9 for Rapid Genome Editing of Pseudorabies Virus and Bovine Herpesvirus-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. twistbioscience.com [twistbioscience.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. CRISPR-Cas9 screen reveals a role of purine synthesis for estrogen receptor α activity and tamoxifen resistance of breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. google.com [google.com]
Comparative Analysis of Pencitabine and Gemcitabine in Gemcitabine-Resistant Cancer Models: A Mechanistic Perspective
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of pencitabine and the established chemotherapeutic agent gemcitabine, with a focus on their potential for cross-resistance in cancer cell lines that have developed resistance to gemcitabine. Due to a lack of direct experimental studies evaluating this compound in gemcitabine-resistant cancer models, this comparison is based on a detailed examination of their respective mechanisms of action.
Executive Summary
Gemcitabine is a cornerstone of treatment for various solid tumors, including pancreatic cancer. However, the development of resistance is a major clinical challenge. This guide explores the potential of this compound, an antiviral agent, as an alternative in gemcitabine-resistant settings. A thorough review of the molecular mechanisms of both drugs reveals a fundamental difference in their activation pathways. Gemcitabine requires phosphorylation by the human enzyme deoxycytidine kinase (dCK) to become active.[1] In contrast, the active form of this compound, penciclovir, relies on a viral thymidine kinase for its initial phosphorylation, an enzyme not present in human cells.[2][3][4] This critical distinction strongly suggests that the primary mechanisms of gemcitabine resistance, which often involve alterations in the dCK-dependent activation pathway, would not confer resistance to this compound. However, it is equally important to note that this same mechanistic specificity makes penciclovir an unlikely candidate for cancer therapy altogether, as it cannot be efficiently activated in cancer cells to exert a cytotoxic effect.
Molecular Mechanisms of Action: Gemcitabine vs. Penciclovir
A clear understanding of how each drug works at a molecular level is crucial to understanding why cross-resistance is improbable.
Gemcitabine:
Gemcitabine, a nucleoside analog of deoxycytidine, exerts its anticancer effects by disrupting DNA synthesis.[1] Its activation is a multi-step intracellular process:
-
Cellular Uptake: Gemcitabine is hydrophilic and requires specialized nucleoside transporters, primarily the human equilibrative nucleoside transporter 1 (hENT1), to enter the cell.[5][6]
-
Phosphorylation Cascade: Once inside the cell, gemcitabine is sequentially phosphorylated by human kinases. The initial and rate-limiting step is the conversion to gemcitabine monophosphate (dFdCMP) by deoxycytidine kinase (dCK). Subsequent phosphorylations by other kinases form the active metabolites, gemcitabine diphosphate (dFdCDP) and gemcitabine triphosphate (dFdCTP).[1][7]
-
Inhibition of DNA Synthesis: dFdCTP competes with the natural nucleotide dCTP for incorporation into the DNA strand. After its incorporation, it allows for the addition of one more nucleotide before terminating DNA chain elongation, a process known as "masked chain termination." This irreparable error in the DNA leads to the induction of apoptosis (programmed cell death).[1]
-
Inhibition of Ribonucleotide Reductase: The diphosphate form, dFdCDP, also inhibits ribonucleotide reductase (RNR), an enzyme essential for producing the deoxynucleotides required for DNA synthesis. This self-potentiating effect further depletes the pool of competing natural nucleotides, enhancing the incorporation of dFdCTP into DNA.[1]
Penciclovir (Active form of this compound):
Penciclovir is a guanosine analog primarily used as an antiviral agent against herpes simplex virus (HSV).[2][3][4] Its mechanism of action is highly specific to virally infected cells:
-
Selective Phosphorylation: Penciclovir is a prodrug that requires phosphorylation to become active. The critical first phosphorylation step is catalyzed by a virus-specific enzyme, thymidine kinase (TK).[2][3][4] Human cells lack this viral enzyme.
-
Further Phosphorylation: Following the initial phosphorylation by viral TK, cellular kinases convert penciclovir monophosphate to the active penciclovir triphosphate.[2][8]
-
Inhibition of Viral DNA Polymerase: Penciclovir triphosphate acts as a competitive inhibitor of viral DNA polymerase, thereby preventing the replication of the viral genome.[2][9]
The stark difference in the initial, rate-limiting activation step is the key determinant for the lack of cross-resistance and also the reason for penciclovir's inactivity in cancer cells.
Mechanisms of Gemcitabine Resistance
Resistance to gemcitabine is a complex phenomenon involving multiple molecular alterations:
-
Altered Drug Transport and Metabolism:
-
Reduced Uptake: Downregulation of the hENT1 transporter limits the amount of gemcitabine entering the cell.
-
Impaired Activation: Decreased expression or mutations in the deoxycytidine kinase (dCK) gene prevent the crucial first phosphorylation step, rendering the drug inactive.[10]
-
Increased Inactivation: Upregulation of cytidine deaminase (CDA) can lead to the rapid conversion of gemcitabine into its inactive metabolite.
-
-
Alterations in Drug Targets:
-
Upregulation of Ribonucleotide Reductase: Increased levels of the RRM1 and RRM2 subunits of ribonucleotide reductase can overcome the inhibitory effects of dFdCDP.
-
-
Activation of Pro-Survival Signaling Pathways:
-
Hedgehog, Wnt, and Notch Pathways: Reactivation of these developmental signaling pathways has been observed in gemcitabine-resistant cancer cells, promoting cell survival and proliferation.[10]
-
PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth and survival, and its activation can confer resistance to gemcitabine-induced apoptosis.[11][12]
-
MAPK/ERK Pathway: Aberrant activation of this pathway can also contribute to gemcitabine resistance.[13]
-
Data Presentation: Gemcitabine Efficacy in Sensitive vs. Resistant Pancreatic Cancer Cell Lines
While no direct comparative data for this compound exists, the following table illustrates the concept of gemcitabine resistance by showcasing the difference in IC50 values (the concentration of a drug that inhibits a biological process by 50%) between gemcitabine-sensitive and gemcitabine-resistant pancreatic cancer cell lines from published literature.
| Cell Line | Status | Gemcitabine IC50 | Reference |
| PANC-1 | Parental (Sensitive) | Moderately Sensitive | [14] |
| BxPC-3 | Parental (Sensitive) | Highly Sensitive | [14] |
| Gemcitabine-Resistant (GR) derivatives | Resistant | Significantly Higher | [6] |
Note: IC50 values can vary between studies depending on the specific experimental conditions.
Experimental Protocols
To experimentally verify the lack of cross-resistance between gemcitabine and a test compound (hypothetically, this compound), the following standard assays would be employed.
Cell Viability Assay (MTT Assay)
This assay determines the cytotoxic effect of a drug by measuring the metabolic activity of the cells.
Materials:
-
Parental and gemcitabine-resistant cancer cell lines
-
Complete cell culture medium
-
Gemcitabine and this compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the parental and gemcitabine-resistant cells in separate 96-well plates at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of gemcitabine and this compound in complete medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include wells with medium only (blank) and cells with drug-free medium (control).
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each drug concentration relative to the untreated control. Plot the viability against the drug concentration and determine the IC50 value using non-linear regression analysis.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay quantifies the percentage of cells undergoing apoptosis.
Materials:
-
Parental and gemcitabine-resistant cancer cell lines
-
6-well plates
-
Gemcitabine and this compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with IC50 concentrations of gemcitabine and this compound (as determined by the MTT assay) for a specified time (e.g., 48 hours). Include an untreated control.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use trypsin-EDTA, then combine with the floating cells from the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifugation.
-
Staining: Resuspend the cell pellet in 1X binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Add 1X binding buffer to each sample and analyze immediately on a flow cytometer.
-
Data Analysis: Differentiate between viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cells.
Visualizations
Signaling and Metabolic Pathways
Caption: Gemcitabine metabolism, action, and resistance pathways.
Experimental Workflow
Caption: Workflow for assessing cross-resistance.
Conclusion
Based on a thorough analysis of their respective mechanisms of action, there is a strong theoretical basis to conclude that cross-resistance between this compound and gemcitabine is highly unlikely. The fundamental difference in their activation pathways—penciclovir's reliance on a viral-specific enzyme versus gemcitabine's dependence on human cellular kinases—means that the common mechanisms of gemcitabine resistance in cancer cells would not affect this compound's activity. However, this same mechanistic specificity makes this compound unsuitable as a cancer therapeutic agent, as it cannot be efficiently activated to exert a cytotoxic effect in non-virally infected cancer cells. Therefore, while the absence of cross-resistance is a valid hypothesis, the lack of anticancer activity of this compound renders this point moot from a clinical perspective. Future research into overcoming gemcitabine resistance should focus on agents that are active in human cancer cells and can bypass or overcome the established resistance pathways.
References
- 1. Gemcitabine - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. What is the mechanism of Penciclovir? [synapse.patsnap.com]
- 4. Penciclovir - Wikipedia [en.wikipedia.org]
- 5. Cellular uptake and anti-tumor activity of gemcitabine conjugated with new amphiphilic cell penetrating peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Attempts to remodel the pathways of gemcitabine metabolism: Recent approaches to overcoming tumours with acquired chemoresistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics and pharmacogenetics of Gemcitabine as a mainstay in adult and pediatric oncology: an EORTC-PAMM perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. Penciclovir - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 10. Promising molecular mechanisms responsible for gemcitabine resistance in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Gemcitabine resistance in non-small cell lung cancer is mediated through activation of the PI3K/AKT/NF-κB pathway and suppression of ERK signaling by reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Mechanisms Underlying Gemcitabine Resistance in Pancreatic Cancer and Sensitisation by the iMiD™ Lenalidomide | Anticancer Research [ar.iiarjournals.org]
- 14. Insights into gemcitabine resistance in pancreatic cancer: association with metabolic reprogramming and TP53 pathogenicity in patient derived xenografts - PMC [pmc.ncbi.nlm.nih.gov]
Independent Validation of Pencitabine's Preclinical Anticancer Efficacy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical anticancer effects of Pencitabine, a novel oral fluoropyrimidine, with other established anticancer agents. The information is supported by experimental data to aid in the evaluation of its therapeutic potential.
Overview of this compound
This compound is a rationally designed hybrid molecule of two clinically used anticancer drugs, capecitabine and gemcitabine.[1] Its design aims to circumvent the metabolic conversion to 5-fluorouracil (5-FU), a process associated with significant toxicities, while potentially harnessing the synergistic effects of its parent compounds.[1] The primary postulated mechanism of action for this compound is the interference with DNA synthesis and function. This is thought to occur through the inhibition of multiple enzymes involved in nucleotide metabolism and by its misincorporation into DNA.[1] Furthermore, it is hypothesized that this compound may exert additional anticancer effects not seen with its parent drugs, including the inhibition of DNA glycosylases involved in base excision repair and DNA (cytosine-5)-methyltransferase, which plays a role in the epigenetic regulation of cellular metabolism.[1]
Comparative In Vitro Cytotoxicity
The in vitro cytotoxic activity of this compound has been evaluated against human colorectal carcinoma (HCT-116) and acute myelogenous leukemia (KG-1) cell lines and compared with its parent compounds, gemcitabine and capecitabine.
| Compound | Cell Line | IC50 (µM) after 72h Incubation |
| This compound | HCT-116 | 0.37 ± 0.13 |
| KG-1 | 0.13 ± 0.011 | |
| Gemcitabine | HCT-116 | 0.05 ± 0.0087 |
| KG-1 | 0.018 (no standard deviation provided) | |
| Capecitabine | HCT-116 | 34.2 ± 1.5 |
| KG-1 | 8.9 ± 1.5 |
Data sourced from a preliminary biological evaluation of this compound.[1]
In Vivo Antitumor Activity
In a preclinical human xenograft model using HCT-116 cells, orally administered this compound demonstrated notable antitumor activity.
| Treatment | Dosage | Tumor Growth Inhibition |
| This compound | 25 mg/kg (oral) | ~40% |
Data from an in vivo study in a human xenograft test system.[1]
Experimental Protocols
Detailed methodologies for the key experiments are crucial for the independent validation and replication of these findings.
In Vitro Cytotoxicity Assay
Objective: To determine the concentration of this compound and comparator drugs that inhibits 50% of cancer cell growth (IC50).
Cell Lines:
-
HCT-116 (human colorectal carcinoma)
-
KG-1 (human acute myelogenous leukemia)
General Protocol:
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 10,000 cells per well and incubated for 24 hours to allow for attachment and growth.
-
Drug Treatment: A range of concentrations of this compound, gemcitabine, and capecitabine are added to the wells.
-
Incubation: The treated cells are incubated for a period of 72 hours.
-
Viability Assessment: Cell viability is assessed using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
-
Data Analysis: The absorbance is read using a microplate reader, and the IC50 values are calculated from the dose-response curves.
Human Xenograft Model
Objective: To evaluate the in vivo antitumor efficacy of orally administered this compound.
Animal Model: Immunocompromised mice (e.g., SCID or NOD/SCID).
Cell Line: HCT-116 (human colorectal carcinoma).
General Protocol:
-
Tumor Cell Implantation: 1 x 10⁷ viable HCT-116 cells are mixed with Matrigel and injected subcutaneously into the flank of each mouse.[2]
-
Tumor Growth Monitoring: Tumors are allowed to grow until they reach a mean volume of 100-150 mm³.[2]
-
Drug Administration: Mice are randomized into treatment and control groups. This compound is administered orally at the specified dosage (e.g., 25 mg/kg).
-
Tumor Volume Measurement: Tumor volumes are measured at regular intervals (e.g., twice weekly) using calipers. The tumor volume is calculated using the formula: Volume = (length × width²) / 2.
-
Endpoint: The study is typically concluded when tumors in the control group reach a predetermined size. Tumor growth inhibition is calculated by comparing the mean tumor volume of the treated group to that of the control group.
Signaling Pathways and Experimental Workflows
To visualize the proposed mechanism of action and experimental procedures, the following diagrams are provided.
Caption: Proposed mechanism of action of this compound.
Caption: Workflow for in vitro cytotoxicity assay.
Caption: Workflow for in vivo human xenograft study.
References
Assessing the Synergistic Potential of Pencitabine with Standard-of-Care Drugs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pencitabine is a novel, orally active anticancer fluoropyrimidine, rationally designed as a hybrid of two clinically established anticancer drugs: capecitabine and gemcitabine.[1] Its unique structure is intended to circumvent metabolic conversion to 5-fluorouracil, a common source of toxicity associated with capecitabine, while potentially mimicking the therapeutic advantages of its parent drugs.[1] The mechanism of action of this compound is hypothesized to involve the inhibition of multiple nucleotide-metabolizing enzymes and misincorporation into DNA, leading to significant DNA damage.[1] This guide provides a comparative assessment of the potential synergistic effects of this compound when combined with standard-of-care chemotherapeutic agents. Given the preclinical stage of this compound, this analysis is based on the well-documented synergistic interactions of its parent compound, gemcitabine, with these established drugs.
Predicted Synergistic Combinations with Standard-of-Care Drugs
The following sections detail the potential for synergistic interactions between this compound and key standard-of-care cancer therapies. The experimental data presented is derived from studies involving gemcitabine, providing a strong rationale for investigating similar combinations with this compound.
This compound and Platinum-Based Agents (e.g., Cisplatin)
Rationale for Synergy: The combination of gemcitabine and cisplatin has been a cornerstone in the treatment of various solid tumors, including pancreatic and biliary tract cancers.[2][3] The synergistic effect is thought to arise from complementary mechanisms of action. Cisplatin forms DNA adducts, leading to DNA damage and apoptosis, while gemcitabine, as a nucleoside analog, inhibits DNA synthesis and repair.[4] Preclinical studies have shown that gemcitabine can enhance the formation of cisplatin-DNA adducts and inhibit the repair of these adducts, leading to increased cytotoxicity.[4][5]
Supporting Experimental Data (Gemcitabine + Cisplatin):
| Parameter | Cell Line(s) | Observation | Reference |
| In Vitro Synergy | A2780 (ovarian), ADDP (cisplatin-resistant ovarian), AG6000 (gemcitabine-resistant ovarian), H322 (NSCLC), Lewis Lung (LL) | Synergistic cytotoxicity observed with simultaneous or sequential exposure. | [5] |
| Mechanism | A2780, ADDP, AG6000, LL | Gemcitabine enhanced DNA platination. | [5] |
| In Vivo Efficacy | Lewis Lung (LL) tumor model | Combination of gemcitabine and cisplatin was more effective than either drug alone. | [5] |
Clinical Context: The combination of gemcitabine and cisplatin is a standard first-line treatment for advanced biliary tract cancer, demonstrating improved overall and progression-free survival compared to gemcitabine monotherapy.[3] In pancreatic cancer, this combination has shown moderate activity and is well-tolerated.[2]
This compound and Taxanes (e.g., Paclitaxel)
Rationale for Synergy: Paclitaxel, a microtubule-stabilizing agent, and gemcitabine, a DNA synthesis inhibitor, have different mechanisms of action and non-overlapping toxicities, making them an attractive combination.[6] The synergistic interaction may be schedule-dependent, with sequential administration often showing greater efficacy.
Supporting Experimental Data (Gemcitabine + Paclitaxel):
| Parameter | Cell Line(s) | Observation | Reference |
| In Vitro Synergy | A549 and H520 (NSCLC) | Sequential administration of gemcitabine followed by paclitaxel (GEM→PTX) showed synergism (mean CI < 1). | [6] |
| Mechanism | Not fully elucidated in the provided data, but likely related to cell cycle synchronization. | ||
| In Vivo Efficacy | Not detailed in the provided data. |
Clinical Context: The combination of gemcitabine and paclitaxel has been explored in various cancers, including non-small cell lung cancer and urothelial carcinoma, often as a second-line treatment.[6][7] For metastatic pancreatic cancer, the combination of nab-paclitaxel (an albumin-bound form of paclitaxel) and gemcitabine has been shown to improve overall survival compared to gemcitabine alone.[8]
This compound and Antimetabolites (e.g., 5-Fluorouracil)
Rationale for Synergy: As this compound is a fluoropyrimidine, its combination with another antimetabolite like 5-Fluorouracil (5-FU) warrants careful consideration. Gemcitabine and 5-FU have shown clinical synergy in pancreatic cancer.[9] The interaction may be complex, with gemcitabine potentially increasing the systemic exposure to 5-FU.[10]
Supporting Experimental Data (Gemcitabine + 5-Fluorouracil):
| Parameter | Patient Population | Observation | Reference |
| Clinical Efficacy | Advanced pancreatic cancer | Combination showed a 14.2% partial response rate and a median overall survival of 13 months. | [9] |
| Pharmacokinetics | Advanced cancer patients | Gemcitabine significantly increased systemic 5-FU exposure. | [10] |
Clinical Context: Clinical trials have demonstrated that the combination of gemcitabine and 5-FU is an active regimen for advanced pancreatic cancer with an acceptable toxicity profile.[9][11] Concurrent chemoradiotherapy with gemcitabine has also shown to be more effective than with 5-FU for locally advanced pancreatic cancer.[12]
Experimental Protocols
Detailed methodologies for key experiments cited in the supporting data are crucial for reproducibility and further investigation.
In Vitro Synergy Assessment (Chou-Talalay Method)
This method is commonly used to determine if the combination of two drugs results in a synergistic, additive, or antagonistic effect.
-
Cell Culture: Cancer cell lines (e.g., A549, H520) are cultured in appropriate media and conditions.
-
Drug Treatment: Cells are treated with each drug individually and in combination at a constant ratio (e.g., based on the IC50 of each drug). Various sequences of administration can be tested (e.g., Drug A followed by Drug B, Drug B followed by Drug A, or simultaneous administration).
-
Cell Viability Assay: After a defined incubation period (e.g., 48 hours), cell viability is assessed using an assay such as the MTT or CCK-8 assay.
-
Data Analysis: The dose-effect curves for each drug and the combination are used to calculate the Combination Index (CI) using software like CalcuSyn.
-
CI < 1: Synergism
-
CI = 1: Additive effect
-
CI > 1: Antagonism
-
In Vivo Tumor Growth Inhibition Studies
Animal models are essential for evaluating the in vivo efficacy of drug combinations.
-
Animal Model: Immunocompromised mice (e.g., nude mice) are subcutaneously or orthotopically implanted with human cancer cells to establish xenograft tumors.
-
Drug Administration: Once tumors reach a palpable size, mice are randomized into treatment groups: vehicle control, single-agent A, single-agent B, and the combination of A and B. Drugs are administered via an appropriate route (e.g., oral gavage for this compound, intravenous injection for others) at predetermined doses and schedules.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Efficacy Endpoints: The primary endpoint is typically tumor growth inhibition. Other endpoints can include body weight (to assess toxicity), survival, and analysis of tumor tissue at the end of the study.
Visualizations
Signaling Pathway: Predicted Mechanism of Action of this compound
Caption: Predicted metabolic activation and mechanism of action of this compound.
Experimental Workflow: In Vitro Synergy Assessment
References
- 1. Rational Design of an Orally Active Anticancer Fluoropyrimidine, this compound, a Hybrid of Capecitabine and Gemcitabine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gemcitabine and cisplatin in the treatment of advanced or metastatic pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Gemcitabine Plus Cisplatin for Advanced Biliary Tract Cancer: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preclinical combination therapy with gemcitabine and mechanisms of resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Combination chemotherapy studies with gemcitabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synergistic interaction of gemcitabine and paclitaxel by modulating acetylation and polymerization of tubulin in non-small cell lung cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Gemcitabine and paclitaxel chemotherapy as a second-line treatment for advanced or metastatic urothelial carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Nab-Paclitaxel Plus Gemcitabine for Metastatic Pancreatic Cancer - NCI [cancer.gov]
- 9. Gemcitabine combined with 5-fluorouracil for the treatment of advanced carcinoma of the pancreas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Gemcitabine increases systemic 5-fluorouracil exposure in advanced cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A combination of gemcitabine and 5-fluorouracil in advanced pancreatic cancer, a report from the Italian Group for the Study of Digestive Tract Cancer (GISCAD) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Concurrent chemoradiotherapy treatment of locally advanced pancreatic cancer: gemcitabine versus 5-fluorouracil, a randomized controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking Pencitabine's Oral Bioavailability Against Other Oral Fluoropyrimidines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The development of orally administered fluoropyrimidines has marked a significant advancement in cancer chemotherapy, offering improved patient convenience and the potential for prolonged drug exposure. This guide provides a comparative analysis of the oral bioavailability of a novel agent, Pencitabine, against established oral fluoropyrimidines: capecitabine, tegafur-uracil (UFT), and S-1 (a combination of tegafur, gimeracil, and oteracil). This objective comparison is intended to assist researchers, scientists, and drug development professionals in evaluating the potential of this compound within the landscape of oral cancer therapies.
While this compound has been described as an orally active anticancer agent, specific quantitative data on its oral bioavailability is not yet publicly available.[1] This guide, therefore, focuses on presenting the known oral bioavailability of established fluoropyrimidines to provide a benchmark for the future evaluation of this compound. The information herein is supported by experimental data from preclinical and clinical studies.
Comparative Analysis of Oral Bioavailability
The oral bioavailability of fluoropyrimidines is a critical pharmacokinetic parameter that influences their efficacy and safety profiles. The following table summarizes the available data for capecitabine, UFT, and S-1.
| Drug Name | Prodrug Of | Key Metabolic Enzymes | Oral Bioavailability (%) | Factors Affecting Bioavailability |
| This compound | Gemcitabine and a cytidine analog (not 5-FU) | Carboxylesterases | Data not available | Orally active in preclinical models[1] |
| Capecitabine | 5-Fluorouracil (5-FU) | Carboxylesterase, Cytidine Deaminase, Thymidine Phosphorylase | ~100%[2] | Rapid and extensive absorption[2] |
| Tegafur-Uracil (UFT) | 5-Fluorouracil (5-FU) | Cytochrome P450 (for tegafur), Dihydropyrimidine Dehydrogenase (inhibited by uracil) | Variable | Food can decrease the Cmax and AUC of 5-FU. |
| S-1 (Tegafur/Gimeracil/Oteracil) | 5-Fluorouracil (5-FU) | Cytochrome P450 (for tegafur), Dihydropyrimidine Dehydrogenase (inhibited by gimeracil) | Good absorption | Food can affect absorption. |
Experimental Protocols for Determining Oral Bioavailability
The determination of oral bioavailability is a fundamental aspect of preclinical and clinical drug development. The general experimental workflow involves a crossover study design where the drug is administered both orally and intravenously to the same subjects on different occasions.
General In Vivo Oral Bioavailability Study Protocol in Animal Models (e.g., Mice)
-
Animal Model: Healthy, adult mice of a specific strain (e.g., BALB/c or as relevant to the disease model), typically fasted overnight to ensure consistent gastrointestinal conditions.
-
Drug Administration:
-
Intravenous (IV) Group: A single dose of the drug is administered intravenously (e.g., via the tail vein) to serve as the reference for 100% bioavailability.
-
Oral (PO) Group: A single dose of the drug is administered orally via gavage.
-
-
Blood Sampling: Serial blood samples are collected at predetermined time points after drug administration from both groups. Sampling times are designed to capture the absorption, distribution, metabolism, and elimination phases of the drug.
-
Plasma Analysis: Plasma is separated from the blood samples, and the concentration of the parent drug and its relevant metabolites is quantified using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Pharmacokinetic Analysis: The plasma concentration-time data are used to calculate key pharmacokinetic parameters, including the Area Under the Curve (AUC) for both intravenous (AUCiv) and oral (AUCoral) administration.
-
Bioavailability Calculation: The absolute oral bioavailability (F%) is calculated using the following formula:
F(%) = (AUCoral / Doseoral) / (AUCiv / Doseiv) * 100
Signaling and Metabolic Pathways
The oral fluoropyrimidines discussed are prodrugs that undergo metabolic activation to exert their cytotoxic effects. Understanding these pathways is crucial for optimizing their therapeutic use and managing potential drug interactions.
Caption: Experimental workflow for determining oral bioavailability.
Caption: Metabolic activation pathways of oral fluoropyrimidines.
Conclusion
This guide provides a comparative overview of the oral bioavailability of this compound and other key oral fluoropyrimidines. While this compound is a promising orally active agent, the absence of publicly available quantitative bioavailability data necessitates further research to fully establish its pharmacokinetic profile in relation to existing therapies. The provided data on capecitabine, UFT, and S-1, along with the outlined experimental protocols and metabolic pathways, offer a valuable framework for the continued development and evaluation of novel oral fluoropyrimidine cancer therapies. Researchers are encouraged to conduct head-to-head preclinical and clinical studies to definitively position this compound within the therapeutic arsenal.
References
Comparative study of Pencitabine's effect on DNA damage response pathways
A Comparative Analysis of Pencitabine's Putative Effects on DNA Damage Response Pathways
A Prospective Guide for Researchers, Scientists, and Drug Development Professionals
This compound, a novel, rationally designed oral anticancer agent, represents a promising therapeutic strategy by combining the structural features of two clinically established drugs: Capecitabine and Gemcitabine.[1][2] This guide provides a comparative overview of the anticipated effects of this compound on DNA Damage Response (DDR) pathways, drawing upon the well-documented mechanisms of its parent compounds. Given the novelty of this compound, direct experimental data on its specific interactions with DDR pathways are limited. Therefore, this comparison serves as a prospective analysis to guide future research.
Mechanism of Action: A Hybrid Approach
This compound is designed to interfere with DNA synthesis and function by inhibiting multiple nucleotide-metabolizing enzymes and through its misincorporation into DNA.[1][2] This dual mechanism is inherited from its parent molecules. Gemcitabine, a deoxycytidine analog, primarily inhibits DNA synthesis and ribonucleotide reductase.[3][4][5] Capecitabine, a prodrug of 5-fluorouracil (5-FU), disrupts DNA synthesis by inhibiting thymidylate synthase and can also be misincorporated into DNA and RNA.[1][6][7][8][9]
Comparative Effects on DNA Damage Response Pathways
The cellular response to DNA damage involves a complex network of signaling pathways that detect lesions, arrest the cell cycle to allow for repair, and in cases of extensive damage, trigger apoptosis. The primary pathways include the ATM/ATR-Chk1/Chk2 signaling cascade and the p53 tumor suppressor pathway.
ATM/ATR and Chk1/Chk2 Signaling
Gemcitabine is a potent activator of the ATR-Chk1 pathway due to the replication stress it induces by stalling replication forks.[10][11][12] It also activates the ATM-Chk2 pathway in response to the eventual DNA double-strand breaks (DSBs) that result from the collapse of these stalled forks.[10][12] Capecitabine, through its conversion to 5-FU, also induces DNA damage that can activate these checkpoint kinases, although the response can be cell-type dependent.[13][14]
Based on its hybrid nature, This compound is hypothesized to induce a robust activation of both the ATM and ATR pathways. The Gemcitabine component would likely lead to significant replication stress, triggering the ATR-Chk1 axis, while the 5-FU component's effects on nucleotide pools and DNA integrity would contribute to both replication stress and direct DNA lesions, activating both ATM and ATR.
Diagram of the Proposed this compound-Induced DNA Damage Response
Caption: Proposed activation of DDR pathways by this compound.
p53 Signaling Pathway
The tumor suppressor protein p53 is a central regulator of the DDR, inducing cell cycle arrest, apoptosis, or senescence in response to DNA damage. Both Gemcitabine and Capecitabine have been shown to activate p53. Gemcitabine-induced DNA damage leads to p53 activation, which can contribute to both cell cycle arrest and apoptosis.[4][15] Similarly, Capecitabine treatment has been shown to increase p53 protein levels, promoting apoptosis in cancer cells.[16] The efficacy of both drugs can be influenced by the p53 mutational status of the tumor.[15][17]
It is therefore highly probable that This compound will also act as a potent activator of the p53 pathway. The extensive DNA damage and replication stress induced by its dual mechanism are strong triggers for p53 stabilization and activation. The ultimate cellular outcome—cell cycle arrest or apoptosis—will likely depend on the extent of DNA damage and the cellular context, including the p53 status.
Quantitative Comparison of DDR Effects
The following table summarizes the known quantitative effects of Gemcitabine and Capecitabine on key DDR markers and outlines the anticipated, yet to be experimentally verified, effects of this compound.
| Parameter | Gemcitabine | Capecitabine | This compound (Projected) |
| γH2AX Foci Formation | Significant dose- and time-dependent increase, indicating DNA double-strand breaks.[18][19] | Induces DNA damage, though direct quantitative foci data is less reported.[1] | Expected to induce a high number of γH2AX foci due to its dual mechanism of inducing replication stress and DNA lesions. |
| ATM/ATR Activation | Potent activator of ATR; also activates ATM.[11][12] | Activates ATM/ATR pathways.[14] | Expected to be a strong activator of both ATM and ATR pathways. |
| Chk1/Chk2 Phosphorylation | Strong phosphorylation of Chk1; also phosphorylates Chk2.[12][13] | Induces phosphorylation of Chk1 and Chk2.[13][14] | Predicted to strongly induce phosphorylation of both Chk1 and Chk2. |
| p53 Activation | Induces p53 accumulation and activation.[4][15] | Increases p53 protein expression.[16] | Highly likely to be a potent activator of the p53 pathway. |
| Cell Cycle Arrest | Primarily S-phase arrest.[3] | Induces G0/G1 or G2/M arrest, depending on cell type and concentration.[1][2][20] | May induce a complex cell cycle arrest profile, potentially with components of both S-phase and G1/G2 arrest. |
Experimental Protocols
To facilitate further research into the effects of this compound on DDR pathways, detailed protocols for key experimental assays are provided below.
Workflow for Assessing DNA Damage Response
Caption: Experimental workflow for DDR analysis.
Western Blotting for DDR Protein Phosphorylation
This protocol is for the detection of phosphorylated ATM, ATR, Chk1, Chk2, and p53.
-
Cell Lysis:
-
After drug treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, followed by centrifugation at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
-
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for phosphorylated forms of ATM, ATR, Chk1, Chk2, or p53 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and image with a chemiluminescence imager.
-
Normalize the levels of phosphorylated proteins to a loading control such as β-actin or GAPDH.
-
Immunofluorescence for γH2AX Foci
This protocol is for the visualization and quantification of γH2AX foci, a marker for DNA double-strand breaks.
-
Cell Seeding and Treatment:
-
Seed cells on glass coverslips in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with the desired concentrations of this compound, Gemcitabine, or Capecitabine for the specified duration.
-
-
Fixation and Permeabilization:
-
Wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.
-
-
Immunostaining:
-
Wash three times with PBS.
-
Block with 1% BSA in PBS for 1 hour at room temperature.
-
Incubate with a primary antibody against γH2AX overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
-
Mounting and Imaging:
-
Wash three times with PBS.
-
Mount the coverslips onto microscope slides using a mounting medium containing DAPI for nuclear counterstaining.
-
Acquire images using a fluorescence microscope.
-
-
Quantification:
Cell Cycle Analysis by Flow Cytometry
This protocol is for determining the cell cycle distribution of cells following drug treatment.
-
Cell Harvest and Fixation:
-
After drug treatment, harvest the cells (including both adherent and floating cells) by trypsinization and centrifugation.
-
Wash the cells with PBS.
-
Fix the cells by resuspending them in ice-cold 70% ethanol while vortexing gently, and store at -20°C for at least 2 hours.
-
-
Staining:
-
Centrifuge the fixed cells to remove the ethanol.
-
Wash with PBS.
-
Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A in PBS.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry:
-
Analyze the stained cells using a flow cytometer.
-
The DNA content is measured by the fluorescence intensity of PI.
-
-
Data Analysis:
Conclusion and Future Directions
This compound, as a hybrid of Capecitabine and Gemcitabine, holds significant promise as a novel anticancer agent with a potentially multifaceted mechanism of action. Based on the known effects of its parent compounds, it is highly anticipated that this compound will be a potent inducer of the DNA damage response, activating the ATM/ATR-Chk1/Chk2 and p53 pathways, leading to cell cycle arrest and apoptosis in cancer cells.
The lack of direct experimental data for this compound underscores the need for comprehensive preclinical studies to validate these hypotheses. The experimental protocols provided in this guide offer a framework for such investigations. Future research should focus on quantitative comparisons of this compound with Gemcitabine and Capecitabine across a panel of cancer cell lines with varying genetic backgrounds (e.g., p53 wild-type vs. mutant) to fully elucidate its mechanism of action and identify potential biomarkers for patient stratification. Such studies will be crucial for the successful clinical development of this promising new therapeutic agent.
References
- 1. Cytotoxicity and genotoxicity of capecitabine in head and neck cancer and normal cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synergistic effect of inhibiting CHK2 and DNA replication on cancer cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A candidate gene study of capecitabine-related toxicity in colorectal cancer identifies new toxicity variants at DPYD and a putative role for ENOSF1 rather than TYMS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Capecitabine Therapy and DPYD Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. Chemotherapy - Wikipedia [en.wikipedia.org]
- 10. Inhibition of checkpoint kinase 2 (CHK2) enhances sensitivity of pancreatic adenocarcinoma cells to gemcitabine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of ATR potentiates the cytotoxic effect of gemcitabine on pancreatic cancer cells through enhancement of DNA damage and abrogation of ribonucleotide reductase induction by gemcitabine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Gemcitabine-induced activation of checkpoint signaling pathways that affect tumor cell survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Chk1 and Chk2 are differentially involved in homologous recombination repair and cell cycle arrest in response to DNA double-strand breaks induced by camptothecins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Trial Watch: Targeting ATM–CHK2 and ATR–CHK1 pathways for anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Targeting P53 as a Future Strategy to Overcome Gemcitabine Resistance in Biliary Tract Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 16. In vitro anti-proliferative effect of capecitabine (Xeloda) combined with mocetinostat (MGCD0103) in 4T1 breast cancer cell line by immunoblotting - PMC [pmc.ncbi.nlm.nih.gov]
- 17. TP53 genomics predict higher clinical and pathologic tumor response in operable early-stage breast cancer treated with docetaxel-capecitabine ± trastuzumab - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Significant increase in residual DNA damage as a possible mechanism of radiosensitization by gemcitabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. PARP Inhibitors Synergize with Gemcitabine by Potentiating DNA Damage in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. γH2AX foci as a measure of DNA damage: a computational approach to automatic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. γ-H2AX foci formation as a pharmacodynamic marker of DNA damage produced by DNA cross-linking agents: results from two Phase I clinical trials of SJG-136 (SG2000) - PMC [pmc.ncbi.nlm.nih.gov]
- 23. gammaH2AX foci analysis for monitoring DNA double-strand break repair: strengths, limitations and optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. haematologica.org [haematologica.org]
Evaluating the Safety Profile of Pencitabine Relative to Existing Therapies: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the safety profile of the novel anticancer agent Pencitabine with established therapies, namely Gemcitabine and Capecitabine (a pro-drug of 5-Fluorouracil). This document summarizes available quantitative data, details relevant experimental protocols, and visualizes key molecular pathways to offer an objective assessment for drug development and research contexts.
Executive Summary
This compound, a rationally designed hybrid of Capecitabine and Gemcitabine, aims to offer an improved therapeutic window by potentially reducing the toxicities associated with its parent compounds. Preclinical evidence suggests that this compound may have lower systemic toxicity. This guide provides a comparative analysis of the known safety profiles of Gemcitabine and Capecitabine, which serve as essential benchmarks for evaluating the potential safety advantages of this compound. Due to the early stage of this compound's development, extensive clinical safety data is not yet available. Therefore, this comparison relies on established clinical data for existing therapies to provide a framework for future evaluation.
Comparative Safety Profile of this compound, Gemcitabine, and Capecitabine
The following table summarizes the incidence of common adverse events (AEs) associated with Gemcitabine and Capecitabine monotherapy in clinical trials. The data is graded according to the Common Terminology Criteria for Adverse Events (CTCAE).[1][2][3][4][5] It is important to note that direct comparative trials are limited, and incidence rates can vary based on patient population, disease state, and trial design.
Table 1: Incidence of Common Adverse Events (All Grades and Grade 3/4) for Gemcitabine and Capecitabine Monotherapy
| Adverse Event | Gemcitabine (Monotherapy) | Capecitabine (Monotherapy) | This compound (Preclinical/Theoretical) |
| Hematological | |||
| Neutropenia | ~73% (Grade 3/4: ~25%)[6] | ~26% (Grade 3/4: ~2%)[7] | Expected, but potentially lower than Gemcitabine due to altered metabolism. |
| Anemia | ~65% (Grade 3/4: ~7%)[6] | ~80% (Grade 3/4: ~3%)[7] | Expected. |
| Thrombocytopenia | ~24% (Grade 3/4: ~5%)[6] | ~22% (Grade 3/4: ~1%)[7] | Expected. |
| Non-Hematological | |||
| Nausea | ~69% (Grade 3/4: ~13%)[6] | ~53% (Grade 3/4: ~5%)[8] | Expected. |
| Vomiting | ~45% (Grade 3/4: ~9%)[6] | ~35% (Grade 3/4: ~4%)[8] | Expected. |
| Diarrhea | ~31% (Grade 3/4: ~8%)[6] | ~57% (Grade 3/4: ~13%)[8] | Expected, potentially similar to or less than Capecitabine. |
| Fatigue/Asthenia | ~40% (Grade 3/4: ~7%)[6] | ~41% (Grade 3/4: ~5%)[8] | Expected. |
| Hand-Foot Syndrome | Rare | ~60% (Grade 3/4: ~17%)[8] | A key area for evaluation; design may alter incidence. |
| Stomatitis/Mucositis | ~14% (Grade 3/4: ~1%)[6] | ~25% (Grade 3/4: ~2%)[8] | Expected. |
| Hyperbilirubinemia | ~7% (Grade 3/4: ~2.5%) | ~22% (Grade 3/4: ~8%) | Monitoring required. |
| Cardiotoxicity | Rare | ~1-8% (angina, MI)[9] | Monitoring required, especially given the 5-FU component. |
Note: The data for Gemcitabine and Capecitabine are aggregated from multiple sources and represent approximate ranges. Specific trial data should be consulted for precise figures.
Experimental Protocols for Key Safety Assessments
Objective evaluation of the safety profile of a novel compound like this compound requires rigorous and standardized experimental protocols. Below are methodologies for assessing key toxicities observed with existing therapies.
Myelosuppression Assessment
Myelosuppression, a common dose-limiting toxicity of cytotoxic agents, is evaluated in preclinical and clinical settings through the following methods:
-
Preclinical Animal Models:
-
Murine Models: Changes in peripheral blood counts (neutrophils, platelets, red blood cells) are monitored in mice following drug administration.[1] This model can predict the myelosuppressive potential of a compound.[1]
-
Colony-Forming Unit (CFU) Assays: Bone marrow cells from treated animals are cultured to assess the proliferation of hematopoietic progenitor cells (CFU-C), providing a more direct measure of bone marrow toxicity.[1]
-
-
Clinical Trial Monitoring:
-
Complete Blood Counts (CBCs): Regular monitoring of CBCs with differential is standard in clinical trials to assess the nadir and recovery of neutrophils, platelets, and hemoglobin.
-
Dose Modifications: Protocols define dose delays, reductions, or interruptions based on the grade of hematological toxicity observed, typically following CTCAE guidelines.
-
Cardiotoxicity Evaluation
Given the potential for cardiotoxicity with fluoropyrimidines, a thorough cardiac safety assessment is crucial.
-
Preclinical In Vitro and In Vivo Models:
-
Cardiomyocyte Cultures: Human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) can be used to assess drug-induced changes in cell viability, contractility, and electrophysiology.
-
Animal Models: Rodent or larger animal models are used to evaluate changes in cardiac function (e.g., left ventricular ejection fraction), cardiac biomarkers (e.g., troponins), and histopathology of cardiac tissue following drug administration.
-
-
Clinical Monitoring:
-
Echardiography (ECHO) or Multi-Gated Acquisition (MUGA) Scans: Baseline and serial monitoring of left ventricular ejection fraction (LVEF) is the standard of care for detecting chemotherapy-induced cardiotoxicity.[10][11][12]
-
Electrocardiograms (ECGs): Regular ECGs are performed to monitor for arrhythmias or other electrical abnormalities.
-
Cardiac Biomarkers: Measurement of cardiac troponins (cTnI or cTnT) and natriuretic peptides (BNP or NT-proBNP) can help detect early signs of myocardial injury.[13]
-
Hand-Foot Syndrome (HFS) Assessment
HFS is a common and debilitating side effect of Capecitabine. Its assessment in a clinical setting is critical for patient management.
-
Clinical Grading: HFS is graded based on clinical presentation according to the CTCAE, which considers symptoms such as erythema, swelling, pain, and the impact on daily activities.[14]
-
Patient-Reported Outcomes (PROs): Standardized questionnaires, such as the Hand-Foot Skin Reaction and Quality of Life (HF-QoL) questionnaire, are used to capture the patient's experience and the impact of HFS on their quality of life.
Signaling Pathways and Mechanisms of Action
The following diagrams, generated using the DOT language, illustrate the proposed mechanism of action of this compound and the established pathways of its parent compounds.
Experimental Workflow for Comparative Safety Assessment
The logical workflow for a comprehensive preclinical safety evaluation of a novel agent like this compound against existing therapies is outlined below.
Conclusion
This compound holds promise as a novel anticancer agent designed to improve upon the therapeutic index of its parent compounds, Gemcitabine and Capecitabine. While early preclinical data suggests a potentially favorable systemic toxicity profile, comprehensive clinical safety data is needed for a definitive comparison. This guide provides a framework for such an evaluation by summarizing the known safety profiles of the standard-of-care comparators and outlining the necessary experimental methodologies. As more data on this compound becomes available, this comparative analysis will be critical in determining its ultimate clinical utility and potential to offer a safer alternative for cancer patients.
References
- 1. Animal models for evaluating the myelosuppressive effects of cancer chemotherapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Safety profile of gemcitabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A comparison of toxicity profiles between the lower and standard dose capecitabine in breast cancer: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ascopubs.org [ascopubs.org]
- 9. researchgate.net [researchgate.net]
- 10. Chemotherapy-induced Cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Advanced imaging modalities to detect cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Use of biomarkers for the assessment of chemotherapy-induced cardiac toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Evaluation of patient-reported severity of hand-foot syndrome under capecitabine using a Markov modeling approach - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Replicating In Vitro Findings for Pencitabine
For researchers, scientists, and professionals in drug development, this guide provides a comprehensive overview of the initial in vitro findings for Pencitabine, a novel nucleoside analog. It details the methodologies for key experiments to facilitate the replication and further investigation of its anticancer properties. This guide objectively presents the available data and offers a framework for comparison with other nucleoside analogs.
Comparative In Vitro Cytotoxicity
This compound has demonstrated significant cytotoxic effects in vitro across different cancer cell lines. The initial studies highlight its potency in comparison to its parent compounds, Gemcitabine and Capecitabine.[1]
Table 1: In Vitro Cytotoxicity (IC50) of this compound and Comparators
| Compound | HCT-116 (Colorectal Carcinoma) | KG-1 (Acute Myelogenous Leukemia) |
| This compound | 0.37 ± 0.13 µM | 0.13 ± 0.011 µM |
| Gemcitabine | 0.05 ± 0.0087 µM | 0.018 µM |
| Capecitabine | 34.2 ± 1.5 µM | 8.9 ± 1.5 µM |
Data from a 72-hour incubation period.[1]
Postulated Mechanism of Action and Signaling Pathway
This compound is a hybrid molecule of Capecitabine and Gemcitabine.[1] Its proposed mechanism of action involves a multi-pronged attack on cancer cell proliferation. After entering the cell, this compound is metabolized into active triphosphate forms. These metabolites are believed to exert their cytotoxic effects by:
-
Inhibiting DNA Synthesis: The triphosphate metabolites of this compound compete with natural deoxynucleotides for incorporation into DNA. This incorporation leads to "masked chain termination," where the DNA polymerase is unable to proceed, ultimately halting DNA replication and leading to apoptosis.[2]
-
Enzyme Inhibition: this compound's metabolites are also postulated to inhibit key enzymes involved in nucleotide metabolism, such as ribonucleotide reductase (a target of Gemcitabine) and thymidylate synthase (a target of 5-FU, the active metabolite of Capecitabine).[1] This dual inhibition further disrupts the supply of necessary precursors for DNA synthesis.
References
- 1. Rational Design of an Orally Active Anticancer Fluoropyrimidine, this compound, a Hybrid of Capecitabine and Gemcitabine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of novel pyrimidine nucleoside analogs as potential anticancer agents: Synthesis, characterization, and In-vitro evaluation against pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
Gemcitabine's Performance in Patient-Derived Xenograft (PDX) Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Gemcitabine's performance in patient-derived xenograft (PDX) models, a critical tool in preclinical cancer research. By closely mimicking the heterogeneity of human tumors, PDX models offer a more predictive evaluation of therapeutic efficacy compared to traditional cell-line xenografts.[1][2][3] This document summarizes key experimental data, details relevant protocols, and visualizes essential pathways to offer an objective analysis of Gemcitabine and its emerging alternatives.
Performance Overview
Gemcitabine, a nucleoside analog, is a cornerstone in the treatment of various solid tumors, notably pancreatic cancer.[4][5][6] Its efficacy, however, can be limited by factors such as rapid inactivation in the bloodstream and the development of resistance.[4][5][7] Research in PDX models has been instrumental in understanding these limitations and exploring strategies to enhance its therapeutic window. These models have been shown to retain the key characteristics of the original patient tumors, making them valuable for predicting clinical responses.[1][7]
Comparative Efficacy in PDX Models
The following table summarizes the performance of Gemcitabine and its modified versions or combinations in pancreatic cancer PDX models. The data highlights efforts to improve upon the efficacy of Gemcitabine as a monotherapy.
| Treatment | PDX Model | Key Efficacy Metrics | Source |
| Gemcitabine (GemHCl) | Pancreatic Cancer PDX | Baseline for comparison. | [4][5] |
| 4-N-stearoyl-gemcitabine (4NSG) | Pancreatic Cancer PDX | Significantly lower IC50 values in primary pancreatic cancer cells compared to GemHCl.[4][5] Showed a two-fold decrease in tumor growth in PDX mice compared to Gemcitabine.[8] Bioavailability (AUC) was 3-fold higher than Gemcitabine.[4][5] | [4][5][8] |
| Gemcitabine + Pentoxifylline (PTX) | Human Pancreatic Tumor Xenograft | 50% reduction in tumor growth rate at 4 weeks compared to Gemcitabine alone.[9] Improved drug distribution by 1.8- to 2.2-fold.[9] | [9] |
| Gemcitabine-resistant PDX | Pancreatic Ductal Adenocarcinoma (PDAC) PDX | Tumors initially responded to 100 mg/kg Gemcitabine but eventually regrew, demonstrating acquired resistance.[7] | [7] |
Mechanism of Action and Resistance
Gemcitabine is a prodrug that, once inside the cell, is phosphorylated to its active diphosphate (dFdCDP) and triphosphate (dFdCTP) forms.[10][11][12] These active metabolites exert their cytotoxic effects primarily through two mechanisms:
-
Inhibition of Ribonucleotide Reductase: Gemcitabine diphosphate (dFdCDP) inhibits ribonucleotide reductase, leading to a depletion of deoxynucleotides required for DNA synthesis.[10][13]
-
DNA Chain Termination: Gemcitabine triphosphate (dFdCTP) is incorporated into the growing DNA strand, an event that ultimately halts DNA synthesis, a process known as "masked chain termination".[11][12]
Caption: Gemcitabine's intracellular activation and dual inhibitory action on DNA synthesis.
Resistance to Gemcitabine can arise from various mechanisms, including reduced expression of the nucleoside transporters required for drug uptake, decreased activity of the activating enzyme deoxycytidine kinase (dCK), and increased expression of enzymes that inactivate the drug.[13] PDX models with acquired Gemcitabine resistance have shown that the mechanisms of resistance developed in vivo may differ from those observed in cell-line models.[7]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental findings. Below are summarized protocols for key experiments cited in this guide.
Establishment of Patient-Derived Xenograft (PDX) Models
The general workflow for establishing PDX models involves the implantation of fresh tumor tissue from a patient into an immunodeficient mouse.
Caption: A generalized workflow for creating and utilizing PDX models in preclinical research.
Protocol:
-
Fresh tumor tissue is obtained from a patient's surgical resection or biopsy.[14][15]
-
The tissue is implanted subcutaneously or orthotopically into immunodeficient mice (e.g., NOD/SCID).[1]
-
Tumor growth is monitored. Once the tumor reaches a specific size (e.g., ~600 mm³), it can be passaged to subsequent generations of mice for expansion.[7]
-
Established PDX models are characterized to ensure they retain the histopathological and genomic features of the original patient tumor.[3]
In Vivo Efficacy Studies
Protocol:
-
Mice bearing established PDX tumors of a certain volume are randomized into treatment and control groups.
-
The treatment group receives the investigational drug (e.g., Gemcitabine at 100 mg/kg weekly), while the control group receives a vehicle.[7]
-
Tumor volume is measured regularly (e.g., twice weekly) throughout the study.
-
At the end of the study, tumors are excised and weighed.
-
Efficacy is assessed by comparing tumor growth inhibition between the treated and control groups.[4]
Clinical Context and Future Directions
While PDX models are powerful preclinical tools, the ultimate goal is to translate findings into clinical benefit. Gemcitabine has been a standard of care for pancreatic cancer, but its efficacy is modest, with a median overall survival of around 5.6 to 6.8 months in some studies.[6] Clinical trials are actively exploring Gemcitabine in combination with other agents to improve patient outcomes.[16][17][18][19]
The development of modified Gemcitabine formulations, such as 4-N-stearoyl-gemcitabine (4NSG), and combination therapies tested in PDX models represent promising avenues for enhancing the therapeutic efficacy of this widely used chemotherapeutic agent.[4][5][8] The continued use of well-characterized PDX models will be crucial in identifying responsive patient populations and in the preclinical evaluation of novel therapeutic strategies.[14][15]
References
- 1. Patient-derived tumour xenografts as models for oncology drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Patient-derived tumour xenografts as models for oncology drug development [en-cancer.fr]
- 3. Patient-derived xenograft models in cancer therapy: technologies and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enhancing efficacy of gemcitabine in pancreatic patient-derived xenograft mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enhancing efficacy of gemcitabine in pancreatic patient-derived xenograft mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phase II clinical trials on Investigational drugs for the Treatment of Pancreatic Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of gemcitabine-resistant patient-derived xenograft models of pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Antifibrotic effects of pentoxifylline improve the efficacy of gemcitabine in human pancreatic tumor xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. go.drugbank.com [go.drugbank.com]
- 11. Gemcitabine: metabolism, mechanisms of action, and self-potentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Oncology [pharmacology2000.com]
- 14. researchgate.net [researchgate.net]
- 15. Frontiers | Patient-Derived Xenograft Models for Intrahepatic Cholangiocarcinoma and Their Application in Guiding Personalized Medicine [frontiersin.org]
- 16. Phase II clinical trial of gemcitabine plus oxaliplatin in patients with metastatic pancreatic adenocarcinoma with a family history of pancreatic/breast/ovarian/prostate cancer or personal history of breast/ovarian/prostate cancer (FABRIC study) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. UC Irvine Pancreatic Cancer Clinical Trials for 2025 — Orange County, CA [clinicaltrials.icts.uci.edu]
- 18. Facebook [cancer.gov]
- 19. Multicenter Phase II Clinical Trial of Gemcitabine and Cisplatin as Neoadjuvant Chemotherapy for Patients With High-Grade Upper Tract Urothelial Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Inhibition of Thymidylate Synthase by Pencitabine Metabolites: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the inhibition of thymidylate synthase (TS) by the metabolites of Pencitabine, a novel anticancer agent, benchmarked against established TS inhibitors. This compound is a rationally designed hybrid of capecitabine and gemcitabine, postulating a multi-target mechanism of action that includes the inhibition of thymidylate synthase, a critical enzyme in DNA synthesis and repair.[1] This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying biochemical pathways and workflows to support further research and drug development.
Executive Summary
This compound, upon intracellular metabolism, is expected to yield metabolites that inhibit thymidylate synthase. Drawing parallels from its parent compound, gemcitabine, the metabolite 2',2'-difluorodeoxyuridine monophosphate (dFdUMP) has been identified as a competitive inhibitor of TS.[2] This guide compares the inhibitory potential of dFdUMP with that of FdUMP (the active metabolite of 5-Fluorouracil) and Raltitrexed, two well-characterized TS inhibitors. While direct enzymatic inhibition data for this compound's specific metabolites are still emerging, the available data for related compounds provide a strong foundation for validation studies.
Data Presentation: Comparative Inhibition of Thymidylate Synthase
The following table summarizes the available quantitative data for the inhibition of thymidylate synthase by various compounds. It is important to note that the data for this compound's metabolite is based on studies of the analogous metabolite from Gemcitabine (dFdUMP).
| Inhibitor (Metabolite) | Drug Origin | Inhibition Constant (Ki) | IC50 (Cell Growth) | Mechanism of Inhibition | Reference |
| dFdUMP | Gemcitabine (this compound proxy) | 130 µM | Not directly available | Competitive | [2] |
| FdUMP | 5-Fluorouracil | Km = 2.5 µM (for hThyA) | 0.022-3 nM (FdUMP[3]) | Covalent ternary complex formation | [4][5] |
| Raltitrexed | Raltitrexed | 62 nM | 9 nM (L1210 cells) | Direct, potent inhibition | [2][6] |
Note: The IC50 values for FdUMP and Raltitrexed reflect inhibition of cell growth and not direct enzyme inhibition, and thus may be influenced by cellular uptake and metabolism. The Ki value for FdUMP is presented as the Michaelis constant (Km) for the enzyme with its natural substrate dUMP for human thymidylate synthase (hThyA), indicating the concentration at which the reaction rate is half of the maximum.
Experimental Protocols
Accurate validation of thymidylate synthase inhibition requires robust experimental methodologies. Below are detailed protocols for key assays cited in the literature.
Tritium Release Assay for Thymidylate Synthase Activity
This assay measures the release of tritium from [5-³H]dUMP as it is converted to dTMP by thymidylate synthase.
Principle: The tritium atom at the 5-position of the uracil ring is displaced during the methylation reaction, resulting in tritiated water ([³H]H₂O). The amount of radioactivity in the aqueous fraction is proportional to the enzyme activity.
Protocol:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing Tris-HCl buffer (pH 7.4), 2-mercaptoethanol, cytidine monophosphate (CMP), sodium fluoride (NaF), and the cell or tissue lysate.[7][8]
-
Initiation of Reaction: Start the reaction by adding the substrate, [5-³H]dUMP, and the cofactor, 5,10-methylenetetrahydrofolate.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).
-
Termination of Reaction: Stop the reaction by adding activated charcoal to adsorb the unreacted [5-³H]dUMP.[7][9]
-
Separation: Centrifuge the mixture to pellet the charcoal.
-
Quantification: Transfer the supernatant containing the tritiated water to a scintillation vial and measure the radioactivity using a liquid scintillation counter.
-
Blank Correction: To account for non-enzymatic tritium release, a blank reaction containing the enzyme extract but omitting the cofactor 5,10-methylenetetrahydrofolate should be run in parallel.[9]
Spectrophotometric Assay for Thymidylate Synthase Activity
This assay continuously monitors the oxidation of the cofactor 5,10-methylenetetrahydrofolate to dihydrofolate (DHF), which is accompanied by an increase in absorbance at 340 nm.
Principle: The conversion of dUMP to dTMP is coupled to the oxidation of the tetrahydrofolate cofactor. This oxidation can be followed spectrophotometrically.
Protocol:
-
Reaction Mixture: Prepare a reaction buffer containing buffer (e.g., Tris-HCl), dithiothreitol (DTT), EDTA, and the enzyme source (purified TS or cell lysate).
-
Substrate and Cofactor Addition: Add dUMP and 5,10-methylenetetrahydrofolate to the reaction mixture.
-
Spectrophotometric Monitoring: Immediately place the reaction mixture in a spectrophotometer and monitor the increase in absorbance at 340 nm over time.
-
Calculation of Activity: The rate of increase in absorbance is directly proportional to the thymidylate synthase activity. The molar extinction coefficient of DHF at 340 nm is used to calculate the reaction rate.
In Situ Thymidylate Synthase Activity Assay
This assay measures TS activity within intact cells, providing a more physiologically relevant assessment of inhibition.
Principle: Intact cells are incubated with a radiolabeled precursor ([5-³H]deoxyuridine or [5-³H]deoxycytidine), which is taken up by the cells and converted intracellularly to [5-³H]dUMP. The subsequent TS-catalyzed conversion to dTMP releases tritium, which diffuses out of the cells as tritiated water.
Protocol:
-
Cell Culture: Culture the cells of interest to the desired confluency.
-
Inhibitor Treatment: Treat the cells with the test inhibitor (e.g., this compound metabolites) for a specified duration.
-
Radiolabeling: Add the radiolabeled precursor ([5-³H]deoxyuridine or [5-³H]deoxycytidine) to the cell culture medium.
-
Incubation: Incubate the cells for a defined period to allow for uptake and metabolism of the precursor and the TS-catalyzed reaction.
-
Sample Collection: Collect aliquots of the culture medium at different time points.
-
Separation of Tritiated Water: Separate the tritiated water from the radiolabeled precursor in the medium using methods such as charcoal adsorption or column chromatography.
-
Quantification: Measure the radioactivity of the tritiated water fraction using a scintillation counter. The amount of tritium released is indicative of the in situ TS activity.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key pathways and workflows relevant to the validation of thymidylate synthase inhibition.
Caption: Predicted metabolic activation of this compound and the mechanism of thymidylate synthase inhibition.
Caption: Experimental workflows for in vitro thymidylate synthase activity assays.
Caption: Workflow for assessing thymidylate synthase inhibition in intact cells.
Conclusion
The available evidence strongly suggests that metabolites of this compound, particularly dFdUMP derived from its gemcitabine component, are capable of inhibiting thymidylate synthase. The competitive nature of this inhibition distinguishes it from the covalent modification induced by FdUMP. Further direct enzymatic assays with purified this compound metabolites are warranted to definitively quantify their inhibitory potency (Ki and IC50 values) against thymidylate synthase. The experimental protocols and comparative data provided in this guide offer a robust framework for researchers to conduct these validation studies and further elucidate the mechanism of action of this promising anticancer agent.
References
- 1. Thymidylate synthase - Wikipedia [en.wikipedia.org]
- 2. glpbio.com [glpbio.com]
- 3. scilit.com [scilit.com]
- 4. dUMP/F-dUMP Binding to Thymidylate Synthase: Human Versus Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. selleckchem.com [selleckchem.com]
- 7. pure.amsterdamumc.nl [pure.amsterdamumc.nl]
- 8. Identification of thymidylate synthase as a potential therapeutic target for lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Improved measurement of thymidylate synthetase activity by a modified tritium-release assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative proteomics of cancer cells treated with Pencitabine versus gemcitabine
A Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the proteomic effects of Pencitabine and the well-established chemotherapeutic agent, gemcitabine, on cancer cells. While extensive proteomic data exists for gemcitabine, this compound is a more recently developed compound, and as such, direct comparative proteomic studies are not yet available in the published literature. Therefore, this guide presents a comprehensive summary of the known proteomic impact of gemcitabine and a hypothesized proteomic signature of this compound based on its rational design and postulated mechanism of action.
Introduction to this compound and Gemcitabine
Gemcitabine , a nucleoside analog of deoxycytidine, is a cornerstone in the treatment of various cancers, including pancreatic, non-small cell lung, bladder, and breast cancers.[1][2][3] Its cytotoxic effects are primarily attributed to the inhibition of DNA synthesis and the induction of apoptosis.
This compound is a novel, rationally designed anticancer agent that is a hybrid of capecitabine and gemcitabine.[4] It is designed to be an orally active fluoropyrimidine that interferes with DNA synthesis and function.[4][5] Its unique structure is intended to yield a distinct mechanism of action, potentially overcoming some of the resistance mechanisms associated with its parent drugs.[4]
Comparative Quantitative Proteomic Data
The following table summarizes the known and hypothesized changes in protein expression in cancer cells following treatment with gemcitabine and this compound. The data for gemcitabine is collated from multiple proteomic studies on various cancer cell lines. The information for this compound is speculative and based on its proposed mechanism of action.
| Biological Process | Key Proteins | Effect of Gemcitabine Treatment | Hypothesized Effect of this compound Treatment |
| DNA Replication & Repair | RRM1, RRM2, PCNA, FEN1 | Upregulation of DNA repair proteins is often observed as a resistance mechanism.[6][7] | Potential for a more pronounced downregulation of DNA repair pathways due to inhibition of DNA glycosylases. |
| Cell Cycle Control | Cyclin B1, CDK1, p21, SKP2 | Upregulation of cell cycle and DNA replication proteins.[8][9] Induction of S-phase arrest. | Expected to induce significant cell cycle arrest, potentially at different or multiple checkpoints compared to gemcitabine. |
| Apoptosis | Caspase-3, Caspase-9, BAX, BCL-2 | Upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins. | Expected to be a potent inducer of apoptosis, possibly through pathways distinct from or synergistic with gemcitabine. |
| Nucleotide Metabolism | TYMS, DCTD, CDA | Altered expression of enzymes involved in nucleotide synthesis and metabolism is a key feature of gemcitabine resistance. | As a hybrid molecule, it is postulated to inhibit multiple nucleotide-metabolizing enzymes, leading to a unique proteomic signature in this pathway.[4] |
| Drug Resistance | ABC transporters (e.g., ABCG2) | Upregulation of drug efflux pumps can contribute to resistance. | The oral bioavailability and novel structure may lead to different interactions with drug transporters. |
| Epigenetic Regulation | DNMT1 | Not a primary reported effect in most proteomic studies. | Postulated to inhibit DNA (cytosine-5)-methyltransferase, which would lead to significant changes in the proteome related to gene expression.[4] |
Experimental Protocols
The following is a generalized experimental protocol for the comparative proteomic analysis of drug-treated cancer cells, based on methodologies reported in the literature for gemcitabine.[6][8][10][11]
1. Cell Culture and Drug Treatment:
-
Cancer cell lines (e.g., PANC-1, MIA PaCa-2 for pancreatic cancer) are cultured in appropriate media.
-
Cells are treated with IC50 concentrations of gemcitabine or this compound for various time points (e.g., 24, 48, 72 hours). Control cells are treated with the vehicle (e.g., DMSO).
2. Protein Extraction and Digestion:
-
Cells are harvested and lysed using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein concentration is determined using a BCA assay.
-
Proteins are reduced, alkylated, and digested into peptides using trypsin.
3. Liquid Chromatography-Mass Spectrometry (LC-MS/MS):
-
Peptides are separated by reverse-phase liquid chromatography and analyzed by a high-resolution mass spectrometer (e.g., Orbitrap).
-
Data is acquired in a data-dependent or data-independent acquisition (DIA) mode.
4. Data Analysis:
-
Raw mass spectrometry data is processed using software such as MaxQuant or Spectronaut.
-
Proteins are identified and quantified based on label-free quantification (LFQ) intensities.
-
Statistical analysis is performed to identify differentially expressed proteins between treated and control groups.
-
Bioinformatic analysis (e.g., GO enrichment, pathway analysis) is used to interpret the biological significance of the proteomic changes.
Signaling Pathways and Experimental Workflows
Gemcitabine's Mechanism of Action and Impact on Cellular Pathways
Gemcitabine, as a prodrug, is transported into the cell and phosphorylated to its active diphosphate (dFdCDP) and triphosphate (dFdCTP) forms. dFdCDP inhibits ribonucleotide reductase, depleting the pool of deoxynucleotides required for DNA synthesis. dFdCTP is incorporated into DNA, leading to chain termination and inducing apoptosis.
References
- 1. Gemcitabine - Wikipedia [en.wikipedia.org]
- 2. cancerresearchuk.org [cancerresearchuk.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Rational Design of an Orally Active Anticancer Fluoropyrimidine, this compound, a Hybrid of Capecitabine and Gemcitabine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Proteomic Characterization of Primary Human Pancreatic Cancer Cell Lines Following Long-Term Exposure to Gemcitabine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cancerresearchuk.org [cancerresearchuk.org]
- 8. Frontiers | Proteomic Analysis of Combined Gemcitabine and Birinapant in Pancreatic Cancer Cells [frontiersin.org]
- 9. Exploring the Molecular Therapeutic Mechanisms of Gemcitabine through Quantitative Proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Proteomic analysis of gemcitabine-induced drug resistance in pancreatic cancer cells - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]
- 11. Proteomic analysis of gemcitabine-resistant pancreatic cancer cells reveals that microtubule-associated protein 2 upregulation associates with taxane treatment - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Pencitabine: A Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of pencitabine is critical for protecting laboratory personnel and the environment. As a cytotoxic agent, this compound requires specific handling and disposal procedures to mitigate risks associated with its hazardous properties. This guide provides essential, step-by-step instructions for the proper disposal of this compound waste in a research setting.
Immediate Safety and Handling Precautions
Before beginning any procedure involving this compound, it is imperative to consult the Safety Data Sheet (SDS). The SDS for this compound indicates that it is harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Therefore, preventing environmental release is a primary concern.
Personal Protective Equipment (PPE): All personnel handling this compound waste must wear appropriate PPE, including:
-
Two pairs of chemotherapy-tested gloves
-
A disposable, long-sleeved gown
-
Eye protection (safety glasses or goggles)
-
A respirator (if there is a risk of aerosolization)
Step-by-Step Disposal Procedures for this compound Waste
The proper disposal of this compound waste involves a multi-step process of segregation, containment, and labeling.
Step 1: Waste Segregation
At the point of generation, all this compound-contaminated waste must be segregated from other waste streams. This includes:
-
Unused or expired this compound
-
Empty vials and packaging
-
Contaminated PPE (gloves, gowns, etc.)
-
Labware (pipette tips, tubes, etc.)
-
Spill cleanup materials
Step 2: Categorization of Waste
This compound waste is categorized as either "trace" or "bulk" chemotherapy waste, which dictates the type of disposal container to be used.
-
Trace Waste: Items that are "RCRA empty," meaning they contain less than 3% of the original drug by weight. This includes empty vials, IV bags, tubing, and lightly contaminated PPE.
-
Bulk Waste: Items that do not meet the "RCRA empty" criteria, such as partially used vials, syringes containing visible drug residue, and materials from a significant spill.
Step 3: Containment and Labeling
Proper containment is crucial to prevent leaks and exposure.
-
Trace Waste:
-
Place non-sharp trace waste into a designated yellow chemotherapy waste container.
-
Place sharps contaminated with trace amounts of this compound into a yellow, puncture-resistant sharps container specifically designated for chemotherapy sharps.
-
Seal the containers when they are three-quarters full.
-
Label the containers clearly as "Trace Chemotherapy Waste" and include the date.
-
-
Bulk Waste:
-
Place all bulk this compound waste into a black, RCRA-approved hazardous waste container.
-
Ensure the container is securely sealed to prevent leakage.
-
Label the container as "Hazardous Waste," "Chemotherapy Waste," and include the specific chemical name "this compound." The label should also include the accumulation start date.
-
Step 4: Storage and Disposal
-
Store sealed waste containers in a designated, secure area away from general laboratory traffic.
-
Arrange for pickup and disposal by a licensed hazardous waste management company. All this compound waste must be disposed of at an approved waste disposal plant, typically via incineration[1].
Spill Management
In the event of a this compound spill, follow these steps:
-
Evacuate and Secure the Area: Alert others and restrict access to the spill area.
-
Don Appropriate PPE: Wear a full set of protective gear, including a respirator.
-
Contain the Spill: Use a chemotherapy spill kit to absorb the spill. For liquid spills, cover with an absorbent pad. For powder spills, gently cover with a damp absorbent pad to avoid aerosolization.
-
Clean the Area: Decontaminate the spill area with an appropriate cleaning agent, as recommended by your institution's safety protocols. The this compound SDS suggests scrubbing surfaces and equipment with alcohol[1].
-
Dispose of Cleanup Materials: All materials used for spill cleanup are considered bulk chemotherapy waste and must be disposed of in a black hazardous waste container.
Quantitative Data Summary
| Parameter | Guideline | Source |
| Trace Waste Threshold | < 3% of original drug by weight | General Chemotherapy Waste Guidelines |
| Trace Waste Container | Yellow, labeled "Trace Chemotherapy Waste" | General Chemotherapy Waste Guidelines |
| Bulk Waste Container | Black, RCRA-approved, labeled "Hazardous Waste" | General Chemotherapy Waste Guidelines |
| Final Disposal Method | Incineration at an approved facility | [1] |
Experimental Protocols
The disposal of this compound follows established safety protocols and regulatory guidelines rather than experimental procedures. Always adhere to your institution's specific environmental health and safety protocols for handling and disposing of cytotoxic agents.
This compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound waste.
Caption: Workflow for the proper disposal of this compound waste.
References
Personal protective equipment for handling Pencitabine
Pencitabine, a novel fluoropyrimidine, is an orally active anticancer agent designed as a hybrid of capecitabine and gemcitabine.[1] As a cytotoxic agent, meticulous handling and disposal procedures are paramount to ensure the safety of laboratory personnel. This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling this compound.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment must be worn at all times when handling this compound to prevent skin contact, inhalation, and ingestion.[2] The following table summarizes the required PPE.
| PPE Category | Item | Specifications |
| Hand Protection | Gloves | Two pairs of chemotherapy-rated, powder-free nitrile or latex gloves. The outer glove should be worn over the gown cuff.[3][4][5] Vinyl gloves are not suitable.[3] |
| Body Protection | Gown | Disposable, lint-free gown made of polyethylene-coated polypropylene or other laminate materials that resist permeability by hazardous drugs. Gowns should be solid-front with back closure.[3][4] |
| Eye and Face Protection | Safety Goggles & Face Shield | Safety goggles with side shields are required.[2] A full face shield should be worn in addition to goggles whenever there is a risk of splashing.[3][4] |
| Respiratory Protection | Respirator | A NIOSH-certified N95 or higher respirator is required when handling the powder form of this compound outside of a containment system, or when there is a risk of aerosolization.[3][4] |
| Foot Protection | Shoe Covers | Required to prevent the spread of contamination. |
Operational and Disposal Plans
Safe handling and disposal of this compound are critical to minimize exposure and environmental contamination.
Handling Procedures:
-
Engineering Controls: All handling of this compound powder should be conducted in a designated area with appropriate exhaust ventilation, such as a chemical fume hood or a biological safety cabinet.[2] A readily accessible safety shower and eyewash station are mandatory.[2]
-
Safe Handling Practices: Avoid creating dust and aerosols.[2] Do not eat, drink, or smoke in areas where this compound is handled.[2] Wash hands thoroughly after handling.[2][6]
-
Storage: Store this compound in a tightly sealed container in a cool, well-ventilated area, away from direct sunlight and ignition sources.[2] Recommended storage temperatures are -20°C for the powder and -80°C when in solvent.[2]
Disposal Procedures: All this compound waste is considered hazardous and must be disposed of according to institutional and regulatory guidelines.
| Waste Type | Disposal Container | Procedure |
| Contaminated PPE | Yellow Trace Waste Container | All used gloves, gowns, shoe covers, and other disposable items should be placed in a designated, labeled hazardous waste container.[7] |
| Sharps | Black Bulk Waste Container | Needles and syringes containing any residual this compound must be disposed of in a puncture-resistant sharps container specifically for hazardous chemical waste.[7] |
| Unused/Expired Product | Hazardous Chemical Waste | Dispose of contents and container to an approved waste disposal plant.[2] Do not dispose of down the drain. |
Emergency Procedures
In the event of an exposure or spill, immediate action is crucial.
Exposure Protocol:
-
Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, holding eyelids apart. Seek prompt medical attention.[2]
-
Skin Contact: Remove contaminated clothing immediately. Wash the affected skin area thoroughly with soap and water.[2][6]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[2]
-
Ingestion: If swallowed, call a poison control center or doctor immediately.[2] Rinse mouth with water.[2]
Spill Cleanup Protocol:
-
Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.
-
Don Appropriate PPE: Before cleaning the spill, put on all required PPE, including double gloves, a gown, eye protection, and a respirator.
-
Contain the Spill: Cover the spill with absorbent pads to contain it.
-
Clean the Spill:
-
For liquid spills, use absorbent pads to wipe up the spill, working from the outside in.
-
For powder spills, carefully dampen the material with a wet cloth or absorbent pad before wiping it up to avoid generating dust.
-
-
Decontaminate the Area: Clean the spill area with a suitable decontamination solution, followed by a rinse with water.
-
Dispose of Waste: All cleanup materials are considered hazardous waste and must be placed in a designated hazardous waste container.
-
Doff PPE and Wash Hands: Remove PPE in the correct order to avoid cross-contamination and wash hands thoroughly.
Logical Workflow for this compound Spill Response
The following diagram illustrates the step-by-step procedure for responding to a this compound spill.
Caption: Workflow for a this compound spill response.
References
- 1. Rational Design of an Orally Active Anticancer Fluoropyrimidine, this compound, a Hybrid of Capecitabine and Gemcitabine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound|2249843-29-4|MSDS [dcchemicals.com]
- 3. aaha.org [aaha.org]
- 4. halyardhealth.com [halyardhealth.com]
- 5. pogo.ca [pogo.ca]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. web.uri.edu [web.uri.edu]
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体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
